Ethyl 4-hydroxyquinoline-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403064. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)10-7-11(14)8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACLREXZGKWWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947692 | |
| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947692 | |
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Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24782-43-2 | |
| Record name | 24782-43-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403064 | |
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| Record name | 24782-43-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl_4-hydroxy-2-quinolinecarboxylate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate
This guide provides a comprehensive overview of the synthetic pathways leading to Ethyl 4-hydroxyquinoline-2-carboxylate, a key heterocyclic scaffold prevalent in medicinal chemistry and drug development. Designed for researchers, chemists, and professionals in the pharmaceutical sciences, this document delves into the core synthetic strategies, elucidates the underlying reaction mechanisms, and offers detailed, field-proven experimental protocols. Our focus is on delivering not just procedural steps, but the scientific rationale that underpins methodological choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Introduction: The Significance of the 4-Hydroxyquinoline Core
The quinoline ring system is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, including antimalarials, antibacterials, and anticancer drugs.[1][2] Specifically, 4-hydroxyquinoline-2-carboxylate esters are valuable intermediates and target molecules. The parent acid, kynurenic acid, is an endogenous metabolite with neuroprotective properties.[3][4] The ability to efficiently and reliably synthesize this core structure is therefore of paramount importance for advancing research in these areas.
This guide will focus on the two most prominent and historically significant methods for constructing this framework: the Conrad-Limpach synthesis and the Gould-Jacobs reaction. We will explore the mechanistic intricacies of each pathway, the critical parameters that govern their success, and modern adaptations that enhance their efficiency.
The Conrad-Limpach Synthesis Pathway
First reported by Max Conrad and Leonhard Limpach in 1887, this reaction provides a direct route to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) through the condensation of anilines with β-ketoesters.[5][6][7] The reaction is typically a two-step process involving the initial formation of a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization.[6]
Reaction Mechanism and Rationale
The synthesis begins with the reaction of an aniline with a β-ketoester, such as ethyl benzoylacetate or a related derivative. The causality behind the reaction's progression is rooted in a competition between kinetic and thermodynamic control.
-
Initial Condensation: At lower temperatures (room temperature to ~100 °C), the nucleophilic nitrogen of the aniline preferentially attacks the more electrophilic keto-carbonyl of the β-ketoester. This is the kinetically favored pathway, leading to the formation of a stable β-aminoacrylate intermediate after dehydration.[5]
-
Thermal Cyclization: The critical step is the intramolecular cyclization (annulation) of this intermediate. This is an endergonic process that requires significant thermal energy (typically ~250 °C) to overcome the activation barrier associated with the temporary disruption of the aniline's aromaticity during the 6-electron electrocyclic ring closure.[2][5]
-
Elimination and Tautomerization: Following cyclization, a molecule of ethanol is eliminated to re-establish aromaticity, forming the quinoline ring. The final product, this compound, exists predominantly in its more stable 4-oxo (quinolone) tautomeric form.[5]
The high temperatures required for the cyclization step are a defining feature of this synthesis. The use of high-boiling, inert solvents is crucial to achieve these temperatures safely and efficiently, preventing decomposition and maximizing yields by ensuring uniform heat transfer.[8][9]
Mechanistic Diagram: Conrad-Limpach Synthesis
Caption: The Conrad-Limpach pathway to 4-hydroxyquinolines.
Experimental Protocol: Conrad-Limpach Synthesis
This protocol is adapted from established procedures for the synthesis of 2-substituted 4-hydroxyquinolines.[3][10]
Materials:
-
Aniline
-
Ethyl benzoylacetate
-
High-boiling inert solvent (e.g., Dowtherm A, Diphenyl ether)
-
Petroleum ether or Hexane
-
Reaction flask with reflux condenser and mechanical stirrer
-
Heating mantle with temperature controller
Procedure:
-
Step 1: Formation of the Enamine Intermediate.
-
In a round-bottom flask, combine equimolar amounts of aniline and ethyl benzoylacetate.
-
Heat the mixture with stirring at 100-120 °C for 1-2 hours. A Dean-Stark trap can be used to remove the water formed during the condensation.
-
The reaction progress can be monitored by TLC. Upon completion, the intermediate can be isolated or used directly in the next step.
-
-
Step 2: High-Temperature Cyclization.
-
In a separate three-necked flask equipped with a mechanical stirrer and reflux condenser, heat a volume of Dowtherm A (or diphenyl ether) to reflux (~250-260 °C).[10]
-
Slowly add the crude enamine intermediate from Step 1 to the refluxing solvent via a dropping funnel.
-
Maintain vigorous stirring and reflux for 15-30 minutes after the addition is complete.[10] During this time, ethanol will distill from the reaction.
-
Allow the reaction mixture to cool to room temperature. The product will typically precipitate as a solid.
-
-
Step 3: Isolation and Purification.
-
Dilute the cooled mixture with petroleum ether or hexane to further precipitate the product and reduce the viscosity of the solvent.
-
Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol, often with the use of decolorizing carbon to remove tarry impurities.[10]
-
The Gould-Jacobs Reaction Pathway
The Gould-Jacobs reaction, reported in 1939, is a highly effective method for preparing 4-hydroxyquinoline-3-carboxylate esters.[1][2] It is arguably the most common and versatile route to the title compound, this compound, when the appropriate starting materials are used. The pathway begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[1][11][12]
Reaction Mechanism and Rationale
The logic of the Gould-Jacobs reaction is similar to the Conrad-Limpach but distinct in its starting materials and the resulting substitution pattern.
-
Condensation (Michael-type Addition-Elimination): The reaction initiates with a nucleophilic attack of the aniline nitrogen onto one of the electrophilic carbons of DEEM. This is followed by the elimination of an ethoxy group to form a stable diethyl anilinomethylenemalonate intermediate.[2][13] This step is typically performed at moderate temperatures (e.g., on a steam bath).[14]
-
Thermal Cyclization: As with the Conrad-Limpach reaction, this key step requires high temperatures (>250 °C) to induce a 6-electron electrocyclization onto the ortho position of the aniline ring.[2] The high energy requirement is necessary to overcome the aromatic stabilization of the benzene ring.
-
Aromatization and Tautomerization: The cyclized intermediate rapidly eliminates a molecule of ethanol to yield the aromatic quinoline ring system. The product, ethyl 4-hydroxyquinoline-3-carboxylate, is formed, which then tautomerizes to the favored 4-quinolone form.[2] For the synthesis of the title compound, a malonic ester derivative that leads to a 2-carboxylate would be required.
The regioselectivity of the cyclization can be a concern with asymmetrically substituted anilines, potentially leading to a mixture of isomeric products.[8]
Mechanistic Diagram: Gould-Jacobs Reaction
Caption: The Gould-Jacobs pathway to 4-hydroxyquinolines.
Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This protocol is a standard and reliable method for synthesizing the quinoline core via the Gould-Jacobs reaction.[12]
Materials:
-
Aniline (freshly distilled)
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (or Dowtherm A)
-
Acetonitrile (ice-cold)
-
Reaction vessel suitable for high temperatures
Procedure:
-
Step 1: Synthesis of Diethyl Anilinomethylenemalonate Intermediate.
-
Combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1-1.2 eq) in a round-bottom flask.
-
Heat the mixture on a steam bath or in an oil bath at 90-100 °C for 1-2 hours.[12][14]
-
After heating, apply a vacuum to the flask while still warm to remove the ethanol formed during the reaction. The resulting product is the crude intermediate, which often solidifies upon cooling.
-
-
Step 2: Thermal Cyclization.
-
In a separate flask, heat diphenyl ether to a vigorous reflux (approx. 240-250 °C).
-
Add the diethyl anilinomethylenemalonate intermediate in portions to the hot diphenyl ether with efficient stirring.
-
Continue heating at this temperature for an additional 15-20 minutes. The reaction is typically rapid.
-
-
Step 3: Isolation and Purification.
-
Allow the reaction mixture to cool to room temperature. A precipitate of the product should form.
-
Filter the cooled mixture to collect the crude product.
-
Wash the collected solid thoroughly with a non-polar solvent like hexane or ice-cold acetonitrile to remove the diphenyl ether.[13]
-
The product, ethyl 4-hydroxyquinoline-3-carboxylate, is typically obtained in high purity. If necessary, it can be recrystallized from ethanol or a similar solvent.
-
Comparative Analysis and Modern Methodologies
Both the Conrad-Limpach and Gould-Jacobs reactions are powerful tools for quinoline synthesis. The choice between them often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
| Feature | Conrad-Limpach Synthesis | Gould-Jacobs Reaction |
| Aniline Source | Aniline or substituted anilines | Aniline or substituted anilines |
| Carbon Source | β-Ketoesters (e.g., ethyl benzoylacetate) | Diethyl ethoxymethylenemalonate (DEEM) |
| Product | 4-Hydroxy-2-substituted-quinolines | 4-Hydroxyquinoline-3-carboxylates |
| Key Challenge | High cyclization temperature; potential for Knorr synthesis of 2-quinolones at higher condensation temps.[5] | High cyclization temperature; regioselectivity issues with substituted anilines.[8] |
| Typical Yields | Moderate to high (can exceed 90% with proper solvent).[8] | Generally high (often >80%).[11] |
Modern Enhancements: A significant drawback of these classical methods is the requirement for very high temperatures and the use of expensive, difficult-to-remove solvents.[8][15] Modern organic synthesis has addressed this by employing microwave irradiation. Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating that minimizes the formation of degradation byproducts.[2][13][16] This approach makes the Gould-Jacobs and Conrad-Limpach reactions more efficient and environmentally benign.
Conclusion
The synthesis of this compound and its derivatives relies heavily on the foundational Conrad-Limpach and Gould-Jacobs reactions. A thorough understanding of their mechanisms—particularly the critical, high-energy thermal cyclization step—is essential for successful execution. The choice of high-boiling inert solvents is a direct consequence of the energy required to transiently break aromaticity during the ring-forming step. While these century-old reactions remain staples of heterocyclic chemistry, modern techniques like microwave-assisted synthesis offer significant improvements in efficiency and scalability, ensuring that these vital chemical scaffolds remain accessible to the drug development community.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 4. Buy this compound | 24782-43-2 [smolecule.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. mdpi.com [mdpi.com]
- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CGS-9896-药物合成数据库 [drugfuture.com]
- 13. ablelab.eu [ablelab.eu]
- 14. prepchem.com [prepchem.com]
- 15. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 4-hydroxyquinoline-2-carboxylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxyquinoline-2-carboxylate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its quinoline core is a "privileged structure," known to form the backbone of numerous biologically active compounds.[1][2] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, offering valuable insights for researchers engaged in its study and application.
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a prominent feature in a wide array of natural and synthetic molecules exhibiting diverse pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and neuroprotective properties.[1] Specifically, derivatives of 4-hydroxyquinoline and its tautomeric form, 4-quinolone, have demonstrated significant potential in various therapeutic areas.[1][3] this compound, as a derivative, serves as a versatile intermediate and a subject of study for its intrinsic biological activities.
I. Molecular Structure and Physicochemical Properties
Core Structure and Tautomerism
This compound possesses the molecular formula C₁₂H₁₁NO₃ and a molecular weight of approximately 217.22 g/mol .[4][5] The core of the molecule is the 4-hydroxyquinoline ring system, with an ethyl carboxylate group substituted at the 2-position.
A critical aspect of its chemistry is the existence of keto-enol tautomerism. The "4-hydroxyquinoline" (enol) form can exist in equilibrium with its "4-quinolone" (keto) form.[6][7] While often depicted as the hydroxyquinoline, the quinolone form is generally considered to be the predominant tautomer.[6] This equilibrium can be influenced by factors such as the solvent and the presence of other functional groups.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 24782-43-2 | [8] |
| Molecular Formula | C₁₂H₁₁NO₃ | [4][5][8] |
| Molecular Weight | 217.22 g/mol | [4][5][8] |
| Melting Point | 216-218 °C | [4] |
| Boiling Point (Predicted) | 418.3 ± 25.0 °C | [8] |
| Density (Predicted) | 1.280 ± 0.06 g/cm³ | [8] |
| pKa (Predicted) | 3.53 ± 0.40 | [8] |
| Appearance | Solid | |
| Storage | Sealed in dry, Room Temperature | [8] |
II. Synthesis of this compound
The synthesis of this compound and its derivatives is most notably achieved through well-established named reactions in organic chemistry, primarily the Conrad-Limpach and Gould-Jacobs reactions.
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines.[6] This reaction is a two-step process where an enamine is first formed from the aniline and β-ketoester, followed by thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline.[9]
The reaction mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester, leading to a Schiff base intermediate.[6] Subsequent keto-enol tautomerization is followed by an electrocyclic ring-closing reaction. The final steps involve the elimination of an alcohol and further tautomerization to yield the stable 4-hydroxyquinoline product.[6]
Gould-Jacobs Reaction
The Gould-Jacobs reaction is another powerful method for synthesizing 4-hydroxyquinolines.[10][11] This reaction typically involves the condensation of an aniline with diethyl ethoxymethylenemalonate.[11] The resulting intermediate undergoes thermal cyclization to form the quinoline ring system.[12] Subsequent hydrolysis of the ester and decarboxylation can yield the corresponding 4-hydroxyquinoline.[10][12]
The reaction is initiated by the substitution of the ethoxy group of the malonic ester derivative by the aniline.[10] Heat is then applied to induce benzannulation, forming the quinoline ring.[10] The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[10]
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of 4-hydroxyquinolines, highlighting the key reaction types.
Caption: General synthetic pathways to this compound.
III. Chemical Reactivity and Reactions
The chemical reactivity of this compound is dictated by its constituent functional groups: the quinoline ring system, the hydroxyl group, and the ethyl ester.
Reactions of the Quinoline Ring
The quinoline ring can undergo electrophilic substitution reactions. The positions of substitution are influenced by the directing effects of the existing substituents. The electron-donating hydroxyl group and the electron-withdrawing carboxylate group will influence the regioselectivity of these reactions.
Reactions of the Hydroxyl Group
The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. These modifications can be used to alter the solubility and biological activity of the molecule.
Reactions of the Ethyl Ester
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, kynurenic acid, which is a known neuroprotective agent.[3] The ester can also undergo transesterification with other alcohols.
IV. Spectral Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the quinoline ring, the ethyl group of the ester, and the hydroxyl proton. The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule. Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester and the quinolone tautomer, and the C=C and C=N stretches of the aromatic rings would be expected.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.
V. Applications in Research and Drug Development
The 4-hydroxyquinoline scaffold is a key component in a variety of pharmacologically active compounds.[3] Derivatives of this compound have been investigated for a range of biological activities.
Potential as a Neuroprotective Agent
As a derivative of kynurenic acid, a known neuroprotective agent, this compound and its analogs are of interest for their potential to treat neurological disorders.[3]
Anticancer and Antimicrobial Activity
The quinoline core is present in many anticancer and antimicrobial drugs.[1] Research into the cytotoxic and antimicrobial properties of this compound derivatives is an active area of investigation.
VI. Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It may cause skin, eye, and respiratory irritation.[13]
Personal Protective Equipment (PPE)
When handling this compound, it is essential to wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[14] Work should be conducted in a well-ventilated area or under a chemical fume hood.[15]
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[13]
-
In case of skin contact: Wash off with soap and plenty of water.[13]
-
If inhaled: Move the person into fresh air.[13]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[16]
In all cases of exposure, seek medical attention.[13]
Storage and Disposal
Store the compound in a tightly closed container in a dry and well-ventilated place.[14] Dispose of the chemical in accordance with local, state, and federal regulations.
VII. Conclusion
This compound is a molecule of significant interest due to its versatile chemical properties and its connection to the pharmacologically important quinoline scaffold. A thorough understanding of its synthesis, reactivity, and physicochemical characteristics is crucial for researchers working in organic synthesis, medicinal chemistry, and drug discovery. This guide provides a comprehensive overview to support further investigation and application of this valuable compound.
References
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 4. Buy this compound | 24782-43-2 [smolecule.com]
- 5. 4-羟基-2-喹啉羧酸乙酯 - CAS:24782-43-2 - 北京欣恒研科技有限公司 [konoscience.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ETHYL 4-HYDROXY-2-QUINOLINECARBOXYLATE | 24782-43-2 [chemicalbook.com]
- 9. synarchive.com [synarchive.com]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. Gould-Jacobs Reaction [drugfuture.com]
- 12. mdpi.com [mdpi.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.pt [fishersci.pt]
- 15. mmbio.byu.edu [mmbio.byu.edu]
- 16. echemi.com [echemi.com]
An In-Depth Technical Guide to Ethyl 4-hydroxyquinoline-2-carboxylate (CAS 24782-43-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
Ethyl 4-hydroxyquinoline-2-carboxylate (CAS 24782-43-2) is a heterocyclic compound featuring a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring.[1] This molecule stands as a valuable building block in organic synthesis, particularly within the demanding landscape of medicinal chemistry.[2] Its structural relationship to kynurenic acid, an endogenous neuroprotectant, immediately suggests its potential biological significance.[1][3] The quinoline scaffold itself is recognized as a "privileged structure" in drug discovery, a framework consistently found in a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[4][5]
This technical guide offers a comprehensive overview of this compound, detailing its synthesis, chemical properties, reactivity, and applications, with a specific focus on its relevance to researchers and professionals engaged in drug development.
Chemical Identity and Physicochemical Properties
This compound is chemically defined by the molecular formula C₁₂H₁₁NO₃ and a molecular weight of approximately 217.22 g/mol .[6] It is a solid at room temperature, with a distinct melting point in the range of 216-218 °C.[6][7][8]
A critical chemical feature of this compound is its existence in a tautomeric equilibrium. It can exist as the enol form (4-hydroxyquinoline) or the keto form (4-quinolone or 4-oxo-1,4-dihydroquinoline).[4][9] Although frequently named as a 4-hydroxyquinoline derivative, it predominantly exists in the more stable 4-oxo tautomeric form.
| Property | Value | Source(s) |
| CAS Number | 24782-43-2 | [6] |
| Molecular Formula | C₁₂H₁₁NO₃ | [6] |
| Molecular Weight | 217.22 g/mol | [6] |
| Melting Point | 216-218 °C | [6][7][8] |
| Boiling Point | ~343.7 - 418.3 °C (predicted) | [1][6] |
| Density | ~1.28 g/cm³ (predicted) | [6][7] |
| Synonyms | Ethyl 4-hydroxy-2-quinolinecarboxylate, Kynurenic acid ethyl ester, Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate | [1][6] |
Synthesis and Mechanistic Insights: The Gould-Jacobs Reaction
The principal and most established synthetic route to 4-hydroxyquinoline derivatives, including the title compound, is the Gould-Jacobs reaction .[9][10][11] This venerable reaction, first detailed in 1939, involves the condensation of an aniline with an alkoxymethylenemalonic ester, which is then subjected to a high-temperature intramolecular cyclization.[4][12]
Reaction Mechanism
The Gould-Jacobs reaction proceeds through a well-defined sequence of steps:
-
Condensation: The synthesis initiates with a nucleophilic attack by the aniline's amino group on diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form an anilidomethylenemalonate intermediate.[4][9]
-
Thermal Cyclization: This critical, ring-forming step requires high temperatures, typically exceeding 250 °C, to facilitate a 6-electron electrocyclization.[4][10] The use of high-boiling inert solvents, such as diphenyl ether or Dowtherm A, is a common strategy to achieve the necessary thermal energy and can elevate cyclization yields to as high as 95%.[4][10] Modern adaptations of this reaction employ microwave irradiation, which can dramatically shorten reaction times and improve yields by efficiently reaching the high temperatures required.[4][12]
-
Tautomerization: The cyclized product, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in equilibrium with its enol tautomer, ethyl 4-hydroxyquinoline-3-carboxylate.[4][9]
Caption: The Gould-Jacobs reaction pathway.
Experimental Protocols
This protocol is a robust method adapted from established literature procedures using a high-boiling inert solvent.[4][13]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like Dowtherm A or diphenyl ether.[13]
-
Heating: With continuous stirring, heat the mixture to reflux (typically 250-260 °C).[4][13]
-
Reaction Monitoring: Maintain the refluxing conditions for 10–15 minutes. The reaction's progress can be effectively monitored by Thin Layer Chromatography (TLC).[13]
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature, which should induce the precipitation of the product as a solid.[4][13]
-
Purification: To enhance precipitation, add a non-polar solvent such as petroleum ether. Collect the solid product by filtration, wash it with the same non-polar solvent, and allow it to air dry.[13] If further purification is needed, the crude product can be recrystallized from boiling water, often with the addition of decolorizing carbon to remove colored impurities.[13]
This protocol outlines a modern, efficient approach that significantly reduces reaction time.[12]
-
Reactant Mixture: In a microwave-safe vial equipped with a magnetic stirring bar, combine aniline (1 equivalent) and diethyl ethoxymethylenemalonate (3 equivalents).[12]
-
Microwave Irradiation: Heat the mixture to 250 °C for approximately 5 minutes using a dedicated microwave synthesis system. It is crucial to monitor the internal pressure, which can rise significantly.[12]
-
Cooling and Precipitation: After the irradiation cycle, cool the vial to room temperature. The desired product will precipitate from the reaction mixture.[12]
-
Isolation and Washing: Isolate the precipitated solid by filtration and wash it with a small volume of ice-cold acetonitrile.[12]
-
Drying and Analysis: Dry the final product under vacuum. The purity and identity of the compound can be confirmed by HPLC-MS analysis. This method has been reported to yield the product with over 95% purity.[12]
Spectroscopic Characterization
The structural confirmation of this compound relies on standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring. The ethyl ester group will be identifiable by a quartet and a triplet. A key diagnostic signal will be a downfield peak corresponding to the hydroxyl proton (enol form) or the N-H proton (keto form).
-
¹³C NMR: The spectrum will display signals for the carbonyl carbons of both the ester and the quinolone ring, in addition to the distinct signals of the aromatic system.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for O-H or N-H stretching (indicative of the dominant tautomer), strong C=O stretching for the ester and quinolone carbonyls, and C=C/C=N stretching vibrations from the quinoline core.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight, with the molecular ion peak (M+) corresponding to its calculated mass of 217.22.
Reactivity and Derivatization Potential
This compound is a versatile intermediate, offering several avenues for further chemical modification:
-
Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using aqueous sodium hydroxide) to afford the corresponding carboxylic acid, 4-hydroxyquinoline-2-carboxylic acid, also known as Kynurenic acid.[3]
-
Decarboxylation: Subsequent heating of the resulting carboxylic acid can induce decarboxylation to yield 4-hydroxyquinoline.[9]
-
Alkylation: The nitrogen atom of the quinolone ring is nucleophilic and can be alkylated. For instance, reaction with ethyl iodide is a key step in the synthesis of certain antibacterial agents like rosoxacin.[14]
-
Mannich Reaction: The active hydrogen at the 3-position of the quinoline ring can participate in Mannich reactions, enabling the introduction of various aminomethyl substituents.[3][15]
Applications in Drug Discovery and Development
The 4-quinolone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs.[5][16] this compound serves as a pivotal intermediate in the synthesis of a wide range of biologically active molecules.
-
Antimalarial Agents: The Gould-Jacobs reaction is a fundamental tool for constructing the quinoline core found in many antimalarial drugs.[9][17] Derivatives of 4-hydroxyquinoline have demonstrated significant activity against the malaria parasite, Plasmodium falciparum.[17]
-
Antibacterial Agents (Quinolones): The 4-quinolone structure is the defining feature of the quinolone class of antibiotics.[3] This compound can serve as a precursor in the synthesis of important antibacterial agents, including rosoxacin and oxolinic acid.[11][14]
-
Neuroprotective Agents: Given its structural analogy to kynurenic acid, this compound and its derivatives are actively investigated for potential anticonvulsant and neuroprotective effects, which are thought to be mediated through the modulation of the glutamatergic system.[1][3]
-
Anticancer and Anti-inflammatory Agents: The 4-hydroxy-2-quinolinone scaffold has been successfully exploited for the development of novel anticancer and anti-inflammatory drugs, including potent inhibitors of enzymes like lipoxygenase.[5]
Safety and Handling
This compound is classified as an irritant.[6] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation.[8][18] It is imperative to follow standard laboratory safety protocols when handling this chemical. This includes the use of appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a dust mask.[8] The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[6]
Conclusion
This compound, built upon the versatile quinoline core, is a compound of profound interest to the scientific community, especially within the fields of drug discovery and development. Its synthesis, primarily via the robust and adaptable Gould-Jacobs reaction, is well-understood, with modern methodologies like microwave-assisted synthesis offering significant gains in efficiency. The strategic placement of its functional groups allows for a broad spectrum of chemical modifications, positioning it as an invaluable scaffold for constructing libraries of novel compounds. These derivatives hold immense potential for therapeutic applications, spanning from antibacterials and antimalarials to neuroprotective and anticancer agents. A deep understanding of its chemical properties, synthesis, and reactivity is paramount for unlocking its full potential in the relentless pursuit of new and effective medicines.
References
- 1. Buy this compound | 24782-43-2 [smolecule.com]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ETHYL 4-HYDROXY-2-QUINOLINECARBOXYLATE | 24782-43-2 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Ethyl 4-hydroxy-2-quinolinecarboxylate 96 24782-43-2 [sigmaaldrich.com]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 11. iipseries.org [iipseries.org]
- 12. ablelab.eu [ablelab.eu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Rosoxacin - Wikipedia [en.wikipedia.org]
- 15. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C12H11NO4 | CID 54684458 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 4-hydroxyquinoline-2-carboxylate (Kynurenic Acid Ethyl Ester)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-hydroxyquinoline-2-carboxylate, also known as Kynurenic Acid Ethyl Ester, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the 4-hydroxyquinoline moiety, is recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds. This guide provides a comprehensive overview of its chemical properties, established synthesis protocols with mechanistic insights, detailed spectroscopic characterization, and its applications as a versatile building block in the development of novel therapeutics. The content herein is curated to provide researchers and drug development professionals with the technical and practical knowledge required to effectively utilize this compound in their work.
Core Molecular Attributes
This compound is a stable, solid organic compound. Its fundamental properties are crucial for its handling, reaction setup, and analytical characterization. The key identifiers and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₁₁NO₃ | [1][2] |
| Molecular Weight | 217.22 g/mol | [2][3] |
| CAS Number | 24782-43-2 | [1][2] |
| Appearance | White to off-white or yellow solid/powder | [4] |
| Melting Point | 216-218 °C | [1][2][4] |
| Boiling Point | 418.3 °C (Predicted) | [4] |
| Density | 1.28 g/cm³ (Predicted) | [4] |
| Synonyms | Kynurenic acid ethyl ester, 4-Hydroxy-2-quinolinecarboxylic acid ethyl ester, Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate | [2][4] |
The 4-Hydroxyquinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system is a foundational motif in medicinal chemistry, famously forming the basis for antimalarial drugs like chloroquine. The 4-hydroxyquinoline (or 4-quinolone) subclass, to which this compound belongs, is particularly noteworthy. This scaffold is considered "privileged" because it can bind to a wide range of biological targets with high affinity, making it a fertile starting point for drug design.
Derivatives of the 4-hydroxyquinoline core have demonstrated a vast spectrum of pharmacological activities, including:
-
Antibacterial: The scaffold is a precursor to the development of fluoroquinolone antibiotics.[5]
-
Anticancer: Numerous derivatives are investigated as inhibitors of kinases and other pathways involved in cell proliferation.
-
Neuroprotective: As the ethyl ester of kynurenic acid, a known endogenous metabolite, it is related to compounds that act as antagonists at excitatory amino acid receptors, offering potential neuroprotective effects.[5]
-
Anti-inflammatory & Antiviral: The rigid, planar structure with strategically placed hydrogen bond donors and acceptors allows for diverse interactions with various enzymes and receptors.
The presence of the ester at the 2-position and the hydroxyl group at the 4-position provides two key points for chemical modification, allowing chemists to synthesize extensive libraries of derivatives to explore structure-activity relationships (SAR).
Synthesis Methodologies: Mechanistic Rationale and Protocols
The synthesis of this compound is most classically achieved through cyclocondensation reactions. The choice of method depends on the available starting materials and desired scale. Understanding the mechanism is key to optimizing reaction conditions and troubleshooting.
Conrad-Limpach Synthesis
This is a widely used method for forming 4-hydroxyquinolines. The reaction proceeds by condensing an aniline with a β-ketoester, in this case, diethyl 1,3-acetonedicarboxylate (DEAD).
Causality of Experimental Choices:
-
Step 1 (Enamine Formation): The initial reaction between aniline and the β-ketoester forms an enamine intermediate. This step is typically performed at a moderate temperature (e.g., reflux in ethanol) to favor the kinetic product resulting from the attack on the more reactive ketone carbonyl.
-
Step 2 (Thermal Cyclization): The crucial ring-closing step requires high temperatures (~250 °C). This is an intramolecular electrophilic substitution on the aniline ring. The high energy barrier is necessary to overcome the activation energy for the cyclization. The use of a high-boiling, inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or 1,2-dichlorobenzene is critical.[5] This solvent acts as a heat transfer medium, allowing the reaction to be maintained at the required temperature uniformly, preventing localized charring and improving yields significantly compared to solvent-free heating.
Diagram: Conrad-Limpach Synthesis Workflow
Caption: Workflow for the Conrad-Limpach synthesis.
Experimental Protocol (Conrad-Limpach):
-
Enamine Formation: In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.0 eq) and diethyl 1,3-acetonedicarboxylate (1.1 eq) in absolute ethanol.
-
Reflux the mixture for 6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Cyclization: Add the residual oil to a flask containing a high-boiling solvent such as Dowtherm A. Heat the mixture to approximately 250 °C with stirring.
-
Maintain the temperature for 15-30 minutes. Ethanol will distill from the reaction mixture as the cyclization proceeds.
-
Work-up: Allow the mixture to cool to room temperature. The product will often precipitate. Add petroleum ether or hexane to facilitate further precipitation.
-
Collect the solid product by vacuum filtration and wash with petroleum ether to remove the high-boiling solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Gould-Jacobs Reaction
The Gould-Jacobs reaction is another powerful method, particularly useful for creating the quinoline-3-carboxylate moiety. It involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME).
Mechanism and Rationale: The reaction begins with a nucleophilic substitution where the aniline displaces the ethoxy group of EMME.[6] This intermediate then undergoes a thermally induced electrocyclic reaction, followed by the elimination of ethanol to form the quinoline ring system.[6] Similar to the Conrad-Limpach synthesis, this cyclization step requires high temperatures, and the use of a high-boiling solvent is advantageous for achieving good yields.[7]
Spectroscopic and Analytical Characterization
Full characterization is essential to confirm the identity and purity of the synthesized compound. Due to keto-enol tautomerism, the spectra can show complex features. The 4-hydroxy form is in equilibrium with its 4-oxo tautomer, which can influence spectral readings, particularly in different solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation. A recent eco-friendly synthesis study provided detailed assignments in CDCl₃.[6]
-
¹H-NMR (Proton NMR):
-
Aromatic Protons (δ 7.3-8.3 ppm): The four protons on the benzene portion of the quinoline ring will appear as a series of doublets and triplets, characteristic of a substituted benzene ring. The exact shifts and coupling constants depend on the substitution pattern.
-
Vinyl Proton (δ ~6.3 ppm): The proton at the 3-position of the quinoline ring typically appears as a singlet.
-
Ethyl Ester Protons: A quartet (CH₂) around δ 4.4 ppm and a triplet (CH₃) around δ 1.4 ppm are characteristic of the ethyl group. The quartet is deshielded due to the adjacent oxygen atom.
-
Hydroxyl/Amide Proton (δ > 11 ppm): The proton of the 4-OH group (or N-H in the oxo tautomer) is often broad and appears far downfield due to hydrogen bonding and exchange. Its visibility may depend on the solvent and concentration.
-
-
¹³C-NMR (Carbon NMR):
-
Carbonyl Carbons (δ > 160 ppm): The ester carbonyl carbon is typically observed around δ 165 ppm. The C4 carbon (C=O in the oxo tautomer) will also be in this region.
-
Aromatic/Vinyl Carbons (δ 110-150 ppm): A series of peaks corresponding to the eight carbons of the quinoline ring system.
-
Ethyl Ester Carbons: The O-CH₂ carbon appears around δ 62 ppm, and the CH₃ carbon appears upfield around δ 14 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
O-H/N-H Stretch (3400-3100 cm⁻¹): A broad absorption in this region is indicative of the hydroxyl group and/or the N-H group of the tautomeric form.
-
C=O Stretch (~1720-1650 cm⁻¹): A strong, sharp peak for the ester carbonyl is expected. A second strong peak in this region can be attributed to the C4-keto group of the 4-quinolone tautomer.
-
C=C/C=N Stretches (1620-1500 cm⁻¹): Multiple sharp bands corresponding to the aromatic quinoline ring system.
-
C-O Stretch (1300-1100 cm⁻¹): Absorptions corresponding to the C-O bonds of the ester group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns useful for confirming the structure.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight (217.22).
-
Key Fragmentation: Common fragmentation patterns for ethyl esters include the loss of an ethoxy radical (-•OCH₂CH₃, M-45) or the loss of ethylene (-C₂H₄, M-28) via McLafferty rearrangement. Fragmentation of the quinoline ring can also occur.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazard Classifications: It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
Handling Precautions: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic starting material for innovation in pharmaceutical and materials science. Its privileged scaffold ensures a high probability of biological activity, while its functional groups offer straightforward handles for chemical diversification. A thorough understanding of its synthesis, characterization, and properties, as outlined in this guide, empowers researchers to harness its full potential in the rational design of novel, high-value molecules.
References
- 1. rsc.org [rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. synchem.de [synchem.de]
- 4. ETHYL 4-HYDROXY-2-QUINOLINECARBOXYLATE | 24782-43-2 [chemicalbook.com]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 6-fluoro-4-hydroxyquinoline-2-carboxylate | C12H10FNO3 - BuyersGuideChem [buyersguidechem.com]
- 8. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C12H11NO4 | CID 54684458 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-hydroxyquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-hydroxyquinoline-2-carboxylate, a key heterocyclic compound with significant relevance in medicinal chemistry and drug discovery. This document will delve into the theoretical principles governing the spectral features of this molecule, offer a detailed interpretation of the proton signals, and provide a robust, field-proven experimental protocol for acquiring high-quality ¹H NMR data. The guide is structured to provide not just procedural steps but the causal reasoning behind them, ensuring a deeper understanding for researchers and professionals in the field.
Introduction: The Significance of this compound and NMR Spectroscopy
This compound, also known as kynurenic acid ethyl ester, is a derivative of kynurenic acid, a metabolite of the amino acid tryptophan. Kynurenic acid and its analogues are of profound interest in the pharmaceutical industry due to their neuroprotective properties and their role as antagonists at ionotropic glutamate receptors.[1] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the development of novel therapeutics.
¹H NMR spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structures in solution. By probing the magnetic environments of protons within a molecule, ¹H NMR provides critical insights into the electronic structure, connectivity, and stereochemistry of a compound. For a molecule like this compound, ¹H NMR is indispensable for confirming its synthesis and purity, and for studying its interactions with biological targets.
This guide will first deconstruct the expected ¹H NMR spectrum of this compound, followed by a detailed experimental protocol for its acquisition.
Structural Elucidation via ¹H NMR: A Detailed Spectral Analysis
The structure of this compound dictates a unique ¹H NMR spectrum. The molecule consists of a quinoline core, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 2-position. The quinoline ring system gives rise to a set of aromatic proton signals, while the ethyl group produces characteristic aliphatic signals. The presence of the hydroxyl group and the potential for tautomerism can also influence the spectrum.
Below is the annotated structure of this compound.
Caption: Molecular structure of this compound with proton numbering.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound in DMSO-d₆. These predictions are based on the analysis of closely related structures, including kynurenic acid and its derivatives.[2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.13 | Doublet (d) | ~8.2 |
| H-6 | ~7.36 | Triplet (t) | ~7.4 |
| H-7 | ~7.71-7.76 | Multiplet (m) | - |
| H-8 | ~7.71-7.76 | Multiplet (m) | - |
| H-3 | ~6.65 | Singlet (s) | - |
| -OH | ~12.16 | Broad Singlet (br s) | - |
| -CH₂- (ethyl) | ~4.42 | Quartet (q) | ~7.1 |
| -CH₃ (ethyl) | ~1.35 | Triplet (t) | ~7.1 |
Rationale for Chemical Shift and Multiplicity Assignments
-
Aromatic Protons (H-5, H-6, H-7, H-8): These protons resonate in the downfield region (δ 7.0-8.5 ppm), which is characteristic of aromatic systems. The electron-withdrawing nature of the nitrogen atom and the carbonyl group deshields these protons.
-
H-5: This proton is situated peri to the nitrogen atom, leading to significant deshielding, and is expected to appear as a doublet due to coupling with H-6.[3]
-
H-6 and H-7: These protons are expected to appear as multiplets (a triplet for H-6 and a multiplet for H-7) due to coupling with their neighbors. Their chemical shifts are influenced by the electronic effects of the substituents on the quinoline ring.
-
H-8: This proton is ortho to the nitrogen and is also deshielded. It will likely appear as a doublet, coupled to H-7. The signals for H-7 and H-8 may overlap.[3]
-
-
H-3 Proton: This proton is on a carbon adjacent to the ester group and the hydroxyl-bearing carbon. Its chemical environment is unique, and it is expected to appear as a singlet, as it has no adjacent protons to couple with. Based on data for kynurenic acid, this proton is expected to be significantly shielded compared to the other aromatic protons.
-
Hydroxyl Proton (-OH): The hydroxyl proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it is expected to be a broad singlet at a very downfield position (δ > 12 ppm) due to hydrogen bonding with the solvent.[4]
-
Ethyl Group Protons (-CH₂- and -CH₃): These protons give rise to a classic ethyl pattern.
-
The methylene (-CH₂-) protons are adjacent to the electron-withdrawing oxygen atom of the ester, causing them to be deshielded and appear around δ 4.4 ppm. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).
-
The methyl (-CH₃) protons are more shielded and appear further upfield, around δ 1.35 ppm. They are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3). The coupling constant for both the quartet and the triplet will be identical, typically around 7.1 Hz.[2]
-
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
The following protocol outlines a robust procedure for the preparation and ¹H NMR analysis of this compound. Adherence to these steps is critical for obtaining high-quality, reproducible data.
Materials and Equipment
-
This compound (sample)
-
Deuterated dimethyl sulfoxide (DMSO-d₆), ≥99.8 atom % D
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. The choice of DMSO-d₆ is crucial as it is an excellent solvent for many organic compounds and allows for the observation of exchangeable protons like the hydroxyl proton.[5]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure no solid particles are transferred.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Preparation: Ensure the NMR spectrometer is properly tuned and the probe is at the desired temperature (typically 298 K).
-
Sample Insertion: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 14 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between pulses.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.[5]
-
Integration: Integrate all the signals to determine the relative number of protons for each peak.
-
Caption: Experimental workflow for ¹H NMR analysis of this compound.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is essential for its characterization. By understanding the principles of chemical shifts, coupling constants, and the influence of the quinoline core and its substituents, a detailed and accurate interpretation of the spectrum can be achieved. The experimental protocol provided in this guide offers a standardized and reliable method for obtaining high-quality ¹H NMR data for this important class of compounds. This comprehensive approach ensures the scientific integrity and trustworthiness of the structural elucidation process, which is fundamental to advancing research and development in medicinal chemistry.
References
An In-Depth Technical Guide to the ¹³C NMR Analysis of Ethyl 4-hydroxyquinoline-2-carboxylate
Introduction: The Structural Significance of Ethyl 4-hydroxyquinoline-2-carboxylate and the Role of ¹³C NMR
This compound, also known as kynurenic acid ethyl ester, is a significant heterocyclic compound. The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous pharmaceuticals. Understanding the precise substitution pattern and electronic environment of this molecule is paramount for researchers in drug discovery and development. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing a detailed map of the carbon skeleton. This guide offers an in-depth exploration of the ¹³C NMR analysis of this compound, from sample preparation to advanced spectral interpretation, grounded in field-proven insights and authoritative references.
A critical consideration in the NMR analysis of this molecule is the existence of tautomers. The 4-hydroxyquinoline moiety can exist in equilibrium with its 4-quinolone form. In solution, particularly in polar solvents like DMSO, the keto-form (4-quinolone) is often favored.[1][2][3][4] This tautomerism significantly influences the chemical shifts of the carbon atoms in the quinoline ring, a factor that will be central to our spectral analysis.
I. Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The acquisition of a clean, high-resolution ¹³C NMR spectrum is foundational to any analysis. The following protocol outlines a robust methodology.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities complicating the spectrum.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the good solubility of the compound and its relatively simple solvent signal in the ¹³C NMR spectrum. Deuterated chloroform (CDCl₃) can also be used. The choice of solvent can influence the tautomeric equilibrium.
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Sample Filtration: To remove any particulate matter that could degrade spectral resolution, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube.
Instrument Parameters for Data Acquisition
The following are typical acquisition parameters for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 (Bruker) or equivalent | Standard 30-degree pulse for quantitative measurements. |
| Spectral Width (SW) | 0 - 220 ppm | To encompass the full range of expected carbon chemical shifts. |
| Acquisition Time (AT) | 1.0 - 2.0 s | A longer acquisition time provides better digital resolution. |
| Relaxation Delay (D1) | 2.0 - 5.0 s | To allow for full relaxation of the carbon nuclei, especially quaternary carbons, for more accurate integration. |
| Number of Scans (NS) | ≥ 1024 | A sufficient number of scans is necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
II. Predicted ¹³C NMR Spectrum and Signal Assignment
Based on the known tautomeric preference for the 4-quinolone form in polar solvents and established substituent effects on the quinoline ring system, a predicted ¹³C NMR spectrum of this compound can be constructed.
Molecular Structure and Carbon Numbering
To facilitate the discussion, the carbon atoms of the predominant 4-quinolone tautomer are numbered as follows:
References
FTIR spectrum of Ethyl 4-hydroxyquinoline-2-carboxylate
An In-depth Technical Guide to the FTIR Spectrum of Ethyl 4-hydroxyquinoline-2-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound, a significant heterocyclic compound in medicinal chemistry and drug development.[1][2] As a derivative of kynurenic acid, an endogenous metabolite with neuroprotective properties, this molecule and its analogues are of considerable interest.[1][3] FTIR spectroscopy is an indispensable, non-destructive technique for the structural elucidation and quality verification of such compounds.[4] This document offers researchers, scientists, and drug development professionals a detailed methodology for spectral acquisition, an in-depth interpretation of the characteristic absorption bands, and the scientific rationale behind the spectral features, grounded in the molecule's unique structural attributes.
Molecular Structure and Vibrational Foundations
The infrared spectrum of a molecule is a direct consequence of its unique three-dimensional structure and the vibrations of its constituent chemical bonds. This compound (C₁₂H₁₁NO₃) possesses a rich array of functional groups that give rise to a distinctive and interpretable FTIR spectrum.[5][6][7]
The primary functional groups contributing to its IR spectrum are:
-
Quinoline Core: A bicyclic aromatic system containing C=C and C=N bonds, as well as aromatic C-H bonds.
-
Hydroxyl Group (-OH): A phenolic hydroxyl group at the C4 position, capable of strong intermolecular hydrogen bonding.
-
Ester Group (-COOC₂H₅): Comprising a carbonyl (C=O) stretch and two distinct C-O stretches.
-
Ethyl Group (-CH₂CH₃): Exhibiting aliphatic C-H stretching and bending vibrations.
A critical aspect of the 4-hydroxyquinoline scaffold is its potential for keto-enol tautomerism, existing in equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form. This equilibrium influences the O-H, N-H, and C=O regions of the spectrum.[8]
References
- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 24782-43-2 [smolecule.com]
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- 5. 4-羟基-2-喹啉羧酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. ETHYL 4-HYDROXY-2-QUINOLINECARBOXYLATE | 24782-43-2 [chemicalbook.com]
- 7. synchem.de [synchem.de]
- 8. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid State: A Technical Guide to the Crystal Structure of Ethyl 4-hydroxyquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Crystalline Architecture in Drug Discovery
In the realm of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a solid material—its crystal structure—is of paramount importance. It governs a multitude of physicochemical properties, including solubility, stability, bioavailability, and manufacturability. For active pharmaceutical ingredients (APIs), a thorough understanding of the crystalline state is not merely an academic exercise but a critical component of rational drug design and development. This guide delves into the structural elucidation of Ethyl 4-hydroxyquinoline-2-carboxylate, a heterocyclic compound of interest, providing a comprehensive overview of its synthesis, crystallization, and the nuanced details of its molecular and supramolecular architecture. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, this paper will leverage data from closely related structures and computational methodologies to present a robust and insightful analysis.
I. Synthesis and Crystallization: From Molecular Design to Single Crystals
The journey to understanding a crystal structure begins with the synthesis of the molecule and the subsequent growth of high-quality single crystals. For this compound, a well-established and versatile synthetic route is the Conrad-Limpach synthesis .
The Conrad-Limpach Approach: A Mechanistic Perspective
This classical reaction involves the condensation of an aniline with a β-ketoester.[1][2] The choice of reactants and reaction conditions dictates the final product. The synthesis of this compound would typically proceed through the reaction of aniline with diethyl acetylenedicarboxylate or a related β-ketoester. The reaction is generally a two-step process: an initial Michael addition to form an enamine intermediate, followed by a thermal cyclization to yield the 4-hydroxyquinoline core.[1][2] The temperature of the cyclization step is a critical parameter, often requiring heating to high temperatures (around 250 °C) to drive the reaction to completion.[2]
Experimental Protocol: A Step-by-Step Guide to Synthesis
Materials:
-
Aniline
-
Diethyl acetylenedicarboxylate
-
High-boiling point inert solvent (e.g., Dowtherm A, mineral oil)
-
Ethanol
-
Hexane
Procedure:
-
Enamine Formation: In a round-bottom flask, equimolar amounts of aniline and diethyl acetylenedicarboxylate are mixed. The reaction can often proceed neat or in a solvent like ethanol at room temperature. The progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Solvent Removal: If a solvent was used, it is removed under reduced pressure to yield the crude enamine intermediate.
-
Cyclization: The crude enamine is added to a pre-heated high-boiling point solvent in a three-necked flask equipped with a mechanical stirrer and a condenser. The mixture is heated to approximately 250 °C and maintained at this temperature for 10-15 minutes.[3]
-
Isolation and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the crude product. The solid is collected by filtration and washed with hexane.
-
Recrystallization: The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield crystalline material.
The Art of Crystal Growth: Obtaining Diffraction-Quality Crystals
Growing single crystals suitable for X-ray diffraction is often a meticulous process of trial and error. For quinoline-based compounds, several techniques can be employed:
-
Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, chloroform-ethanol mixture) is filtered to remove dust particles and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.[4]
-
Slow Cooling: A saturated solution of the compound is prepared in a minimal amount of solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature, to induce crystallization.
-
Vapor Diffusion: This technique involves placing a drop of the concentrated compound solution on a coverslip, which is then inverted and sealed over a well containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop induces crystallization.
The choice of solvent is critical and often requires screening a variety of options to find the optimal conditions for the formation of well-ordered, single crystals.
II. X-ray Crystallography: Deciphering the Molecular Blueprint
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow for Crystal Structure Determination
References
Stability and storage of Ethyl 4-hydroxyquinoline-2-carboxylate
An In-Depth Technical Guide to the Stability and Storage of Ethyl 4-hydroxyquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This compound is a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Understanding its stability profile is paramount for ensuring the integrity of research data and the quality of manufactured products. This guide provides a comprehensive overview of the chemical and physical properties of this compound, delves into its stability under various environmental conditions, and outlines best practices for its storage and handling. Furthermore, it details robust analytical methodologies for assessing its stability and provides protocols for conducting forced degradation studies.
Chemical and Physical Profile
This compound, also known by synonyms such as Kynurenic acid ethyl ester, possesses the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol .[1] Its structure features a quinoline core, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 24782-43-2 | [2][3] |
| Molecular Formula | C₁₂H₁₁NO₃ | [1][2][3] |
| Molecular Weight | 217.22 g/mol | [1] |
| Melting Point | 216-218 °C | [1][3] |
| Boiling Point | ~343.7 °C at 760 mmHg | [1] |
| Appearance | White to light yellow crystalline powder | [4] |
| pKa (Predicted) | 3.53 ± 0.40 | [2] |
Intrinsic Stability and Tautomerism
The 4-hydroxyquinoline moiety of the molecule exists in a tautomeric equilibrium with its 4-oxo form (4-quinolone). This equilibrium is a critical factor influencing the compound's reactivity and stability. While often referred to as a "hydroxyquinoline," the keto-enol tautomerism favors the 4-quinolone form.
References
An In-depth Technical Guide to Ethyl 4-hydroxyquinoline-2-carboxylate (Kynurenic Acid Ethyl Ester)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Kynurenic Acid Analogue
Ethyl 4-hydroxyquinoline-2-carboxylate, also known by its synonym Kynurenic acid ethyl ester, is a synthetic organic compound that has garnered significant interest within the scientific community. Its structural similarity to kynurenic acid, an endogenous metabolite of tryptophan, positions it as a compelling candidate for therapeutic development, particularly in the realm of neurodegenerative diseases and inflammatory disorders. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its intricate biological activities and potential therapeutic applications.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a quinoline core. The presence of a hydroxyl group at the 4-position and an ethyl carboxylate group at the 2-position are key structural features that dictate its chemical reactivity and biological function.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | [1] |
| Molecular Weight | 217.22 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 216-218 °C | [1][2] |
| Boiling Point | 343.7 °C at 760 mmHg (Predicted) | [1] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and other organic solvents. | |
| CAS Number | 24782-43-2 | [3] |
Section 2: Synthesis and Characterization
The synthesis of this compound can be achieved through several established organic reactions, most notably the Conrad-Limpach and Gould-Jacobs reactions. The choice of synthetic route often depends on the availability of starting materials, desired scale, and reaction efficiency.
Conrad-Limpach Synthesis
This classical method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization to form the 4-hydroxyquinoline ring system.[4][5][6]
Workflow for Conrad-Limpach Synthesis:
Caption: Conrad-Limpach synthesis workflow.
Detailed Protocol:
A detailed protocol for a modified Conrad-Limpach synthesis is described for the preparation of a related 4-quinolone, which can be adapted for this compound.[7] This one-pot modification often involves reacting the aniline with a vinyl ether derivative of the β-ketoester in a high-boiling solvent.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation apparatus, combine the aniline, diethyl malonate (or a suitable derivative), and a high-boiling inert solvent such as Dowtherm A or diphenyl ether. A catalytic amount of a strong acid (e.g., sulfuric acid) can be added to facilitate the initial condensation.
-
Condensation and Cyclization: Heat the reaction mixture to reflux (typically around 250 °C). The ethanol generated during the enamine formation and subsequent cyclization is removed by distillation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent (e.g., ethanol or ether) and can be further purified by recrystallization to afford the desired this compound.
Gould-Jacobs Reaction
The Gould-Jacobs reaction provides an alternative route to quinoline derivatives. It involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[8][9] This method is particularly effective for anilines with electron-donating groups.[8]
Workflow for Gould-Jacobs Reaction:
Caption: Gould-Jacobs reaction workflow.
Detailed Protocol:
A general procedure for the Gould-Jacobs reaction often involves microwave-assisted heating to improve yields and reduce reaction times.[10]
-
Reaction Setup: Combine aniline and diethyl ethoxymethylenemalonate in a microwave vial.
-
Microwave Irradiation: Heat the mixture using a microwave synthesizer to a high temperature (e.g., 250-300 °C) for a short duration (minutes).
-
Isolation and Purification: After cooling, the precipitated product is filtered, washed with a cold solvent like acetonitrile, and dried under vacuum.[10]
Characterization
The structural confirmation and purity assessment of the synthesized this compound are crucial. This is typically achieved through a combination of spectroscopic techniques.
Spectroscopic Data:
| Technique | Key Features |
| ¹H NMR | The proton NMR spectrum would be expected to show signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons of the quinoline ring, and a proton on the nitrogen. The specific chemical shifts and coupling constants provide detailed structural information.[11] |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the quinoline ring system, and the ethyl group carbons.[2][11] |
| FT-IR | The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the ester carbonyl, and C=C and C-N stretching vibrations of the quinoline ring. |
| Mass Spec. | The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural confirmation.[12][13][14] |
Section 3: Biological Activity and Mechanism of Action
The biological significance of this compound stems from its relationship to kynurenic acid and its interaction with specific cellular targets.
GPR35 Agonism
This compound is an agonist of the G protein-coupled receptor 35 (GPR35).[15] GPR35 is an orphan receptor that is increasingly recognized for its role in inflammation and pain signaling.
GPR35 Signaling Pathway:
Upon agonist binding, GPR35 can couple to different G protein subtypes, primarily Gαi/o and Gα12/13, to initiate downstream signaling cascades.[15][16] It can also signal through a G protein-independent pathway involving β-arrestin.[15][16]
Caption: GPR35 signaling upon agonist activation.
Activation of GPR35 by agonists like kynurenic acid can lead to the engagement of β-arrestin, which can act as a scaffold for various signaling proteins, including those in the ERK1/2 pathway, and can also suppress NF-κB activation by interacting with IκBα, leading to anti-inflammatory effects.[15][16]
Neuroprotective Effects
As an analogue of kynurenic acid, this compound is being investigated for its neuroprotective potential.[17][18][19] Kynurenic acid is an endogenous antagonist of ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[20][21] Overactivation of these receptors leads to excitotoxicity, a key mechanism in neuronal cell death in various neurodegenerative diseases.
Mechanism of Neuroprotection:
The neuroprotective effects of kynurenic acid and its analogues are thought to be mediated through multiple mechanisms:
-
Antagonism of Glutamate Receptors: By blocking NMDA and other excitatory amino acid receptors, these compounds can prevent excessive calcium influx into neurons, thereby mitigating excitotoxicity.[21][22]
-
Antioxidant Activity: Kynurenic acid has been shown to scavenge reactive oxygen species (ROS), which are major contributors to neuronal damage in neurodegenerative conditions.[22]
-
Modulation of other Receptors: Kynurenic acid also interacts with the α7 nicotinic acetylcholine receptor (α7nAChR) and the aryl hydrocarbon receptor (AHR), which may contribute to its overall neuroprotective profile.[20][23]
-
Induction of Neprilysin: Kynurenic acid has been shown to induce the expression and activity of neprilysin, an enzyme responsible for the degradation of amyloid-beta peptides, which are implicated in Alzheimer's disease.[24]
The ethyl ester moiety in this compound may enhance its lipophilicity compared to kynurenic acid, potentially improving its ability to cross the blood-brain barrier, a significant hurdle for the therapeutic use of kynurenic acid itself.[25]
Section 4: Potential Therapeutic Applications
The unique pharmacological profile of this compound suggests its potential for the treatment of a range of disorders.
-
Neurodegenerative Diseases: Its potential to mitigate excitotoxicity and oxidative stress makes it a candidate for diseases such as Alzheimer's, Parkinson's, and Huntington's disease.[17][19]
-
Inflammatory Conditions: As a GPR35 agonist, it may have therapeutic value in inflammatory bowel disease, asthma, and other inflammatory disorders.
-
Pain Management: The role of GPR35 in pain signaling suggests that its agonists could be developed as novel analgesics.
-
Oncology: Some quinoline derivatives have shown promise as anticancer agents.[26]
Section 5: Safety and Toxicology
Preliminary safety data suggests that this compound may cause skin and eye irritation and may cause respiratory irritation.[1][27] Comprehensive toxicological studies are necessary to fully characterize its safety profile for potential therapeutic use.
GHS Hazard Statements:
Further in vivo studies are required to determine its acute and chronic toxicity, as well as its pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound stands as a promising molecule at the intersection of neuropharmacology and immunology. Its dual action as a GPR35 agonist and a potential neuroprotective agent, coupled with the possibility of improved brain penetration compared to its parent compound, kynurenic acid, makes it a compelling subject for further research and development. This guide has provided a foundational understanding of its chemistry, synthesis, and biological activities, laying the groundwork for future investigations into its therapeutic potential.
References
- 1. echemi.com [echemi.com]
- 2. rsc.org [rsc.org]
- 3. synchem.de [synchem.de]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. jptcp.com [jptcp.com]
- 6. synarchive.com [synarchive.com]
- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. ablelab.eu [ablelab.eu]
- 11. tsijournals.com [tsijournals.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 16. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and therapeutic potential of kynurenic acid and kynurenine derivatives for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Memory Enhancement with Kynurenic Acid and Its Mechanisms in Neurotransmission [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Kynurenic acid: translational perspectives of a therapeutically targetable gliotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The neuroprotector kynurenic acid increases neuronal cell survival through neprilysin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. jmpas.com [jmpas.com]
- 26. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]
Foreword: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
An In-depth Technical Guide to the Biological Activity of Ethyl 4-hydroxyquinoline-2-carboxylate
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets. The 4-hydroxyquinoline (or 4-quinolone) core is a quintessential example of such a scaffold, forming the backbone of compounds with a vast array of pharmacological properties, from antibacterial to anticancer agents.[1][2] This guide focuses on a specific, yet highly significant, member of this family: This compound . Also known as Kynurenic acid ethyl ester, this molecule serves not only as a versatile synthetic intermediate but also as a subject of direct biological investigation.[3]
This document provides an in-depth exploration of the multifaceted biological activities of this compound and its close structural analogs. We will delve into its anticancer, antimicrobial, and anti-inflammatory potential, grounding our discussion in mechanistic insights and field-proven experimental methodologies. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's therapeutic promise and the technical approaches required to validate it.
I. Synthesis and Chemical Profile
The primary route for synthesizing this compound and its derivatives is the Conrad-Limpach reaction .[1][4] This classic method involves the reaction of an aniline with a β-keto ester, followed by thermal cyclization. The choice of reactants and reaction conditions can be fine-tuned to produce a variety of substituted 4-hydroxyquinolines.[1] Understanding the synthesis is critical as it opens avenues for creating derivative libraries for structure-activity relationship (SAR) studies.
II. Anticancer Activity: A Multi-Mechanistic Approach
The 4-hydroxyquinoline scaffold is a fertile ground for the development of novel anticancer agents.[5] Derivatives have demonstrated potent and sometimes selective cytotoxicity against various cancer cell lines, including those resistant to standard chemotherapeutics.[1]
A. Cytotoxic Profile
Studies on derivatives of the core structure have revealed significant cytotoxic activity against a range of human cancer cell lines. The efficacy, measured as the half-maximal inhibitory concentration (IC₅₀), highlights the potential of this chemical class.
| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 4-Hydroxyquinolone Analogues | HCT116 | Colon Carcinoma | Promising Activity | [5] |
| 4-Hydroxyquinolone Analogues | A549 | Lung Carcinoma | Moderate Activity | [5] |
| 4-Hydroxyquinolone Analogues | PC3 | Prostate Carcinoma | Moderate Activity | [5] |
| 4-Hydroxyquinolone Analogues | MCF-7 | Breast Carcinoma | Moderate Activity | [5] |
| Platinum(IV) Complex | HCT116 | Colon Carcinoma | 21 ± 5 | [6] |
| Platinum(IV) Complex | HepG2 | Liver Carcinoma | 19 ± 6 | [6] |
| Platinum(IV) Complex | MCF-7 | Breast Carcinoma | 22 ± 6 | [6] |
Note: The table presents data for closely related analogs to indicate the potential of the quinoline scaffold.
B. Mechanism of Action: Induction of Apoptosis
A key mechanism underlying the anticancer effect of quinoline derivatives is the induction of programmed cell death, or apoptosis.[7] Hybrid molecules incorporating the quinolinone structure have been shown to exert their antitumor effects by modulating the expression of key apoptotic proteins, such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).[7] A decrease in the Bcl-2/Bax ratio is a hallmark of apoptosis induction. Furthermore, some quinazoline derivatives, which are structurally related, can down-regulate the c-Myc oncogene, leading to the activation of the p53 tumor suppressor pathway and subsequent apoptosis.[8]
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability. Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered properly before treatment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, or 72 hours. Causality: A range of concentrations is essential to determine the dose-dependent effect and calculate the IC₅₀ value.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours. Causality: Only viable cells with active mitochondria can reduce MTT, making the subsequent color change proportional to the number of living cells.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.
III. Antimicrobial Activity
The quinoline core is famously the basis for fluoroquinolone antibiotics.[4] Derivatives of this compound also exhibit promising antimicrobial activities against a spectrum of pathogens.
A. Spectrum of Activity
Research has highlighted the efficacy of this class of compounds against both bacteria and fungi.
-
Antibacterial: Novel 4-quinolylpropanoates, derived from 4-hydroxyquinolines, have demonstrated potent activity against Helicobacter pylori, a bacterium linked to gastritis and peptic ulcers.[9]
-
Antifungal: Halogenated analogs of 4-hydroxy-2-quinolones have shown exceptional activity against the pathogenic fungus Aspergillus flavus, with potency even greater than the standard antifungal agent Amphotericin B.[10]
| Compound Class | Pathogen | Activity Metric | Value (µg/mL) | Reference |
| 6-bromo nonyl 4-hydroxy-2-quinolone | Aspergillus flavus | IC₅₀ | 1.05 ± 1.31 | [10] |
| Amphotericin B (Control) | Aspergillus flavus | IC₅₀ | 1.93 ± 1.04 | [10] |
| 4-quinolylpropanoates | Helicobacter pylori | MIC | Potent Activity | [9] |
B. Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to wells 2 through 12.
-
Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Causality: This serial dilution creates a precise gradient of compound concentrations to pinpoint the exact MIC.
-
Controls: Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no compound, no inoculum).
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
IV. Anti-inflammatory and Other Activities
The quinoline scaffold is also recognized for its anti-inflammatory properties, often linked to the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB).[11][12]
-
Anti-inflammatory: Substituted quinoline carboxylic acids have been shown to suppress inflammation and joint destruction in animal models of arthritis, acting via a mechanism distinct from traditional NSAIDs by down-regulating T-cell function.[13]
-
Antioxidant: Various hydroxyquinoline derivatives have been synthesized and evaluated for their ability to scavenge free radicals using methods like the ABTS assay.[14]
-
Neuroactivity: The parent acid of the title compound, kynurenic acid, is an endogenous metabolite known for its neuroprotective effects.[1][4] This suggests that this compound may possess related activities, such as anticonvulsant properties.[3]
V. Conclusion and Future Directions
This compound and its derivatives represent a class of compounds with remarkable biological versatility. The 4-hydroxyquinoline scaffold has demonstrated significant potential in oncology, infectious disease, and inflammation research. The evidence strongly supports its status as a privileged structure, capable of yielding potent lead compounds through targeted chemical modification.
Future research should focus on:
-
Lead Optimization: Synthesizing and screening focused libraries of derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism Deconvolution: Employing advanced techniques like transcriptomics and proteomics to fully elucidate the molecular targets and signaling pathways affected by these compounds.
-
In Vivo Efficacy: Moving promising candidates from in vitro assays to robust animal models to evaluate their therapeutic efficacy and safety profiles.
The foundation laid by existing research provides a clear and compelling rationale for the continued development of this compound derivatives as next-generation therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 24782-43-2 [smolecule.com]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates [mdpi.com]
- 10. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Pharmacological Frontier: A Technical Guide to Ethyl 4-hydroxyquinoline-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the pharmacological potential of ethyl 4-hydroxyquinoline-2-carboxylate and its derivatives. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental designs, the intricacies of their mechanisms of action, and the practical methodologies required to explore this promising class of compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, and the 4-hydroxyquinoline-2-carboxylate core, in particular, has emerged as a versatile template for the development of novel therapeutic agents across a spectrum of diseases.
The Quinoline Core: A Foundation of Diverse Bioactivity
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its ability to intercalate into DNA, interact with various enzymes, and traverse cellular membranes has made it a focal point for drug discovery. This compound derivatives have demonstrated significant potential in several key therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The strategic modification of this core structure allows for the fine-tuning of its pharmacological properties, offering a rich field for structure-activity relationship (SAR) studies.
Synthetic Strategies: Building the Quinoline Scaffold
The synthesis of this compound derivatives is primarily achieved through well-established cyclization reactions, most notably the Conrad-Limpach and Gould-Jacobs reactions. The choice of synthetic route is often dictated by the desired substitution pattern on the quinoline ring.
The Conrad-Limpach Synthesis
This classical method involves the condensation of an aniline with a β-ketoester, such as diethyl malonate, followed by a thermal cyclization.[2] The reaction proceeds through the formation of an enamine intermediate, which upon heating, undergoes an intramolecular cyclization to yield the 4-hydroxyquinoline core.
Experimental Protocol: Conrad-Limpach Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and diethyl malonate (1.2 eq) in a high-boiling point solvent such as diphenyl ether.
-
Condensation: Heat the mixture to 140-150°C for 2 hours to facilitate the formation of the enamine intermediate. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cyclization: Increase the temperature to 250°C and maintain for 1 hour to induce cyclization. The product will precipitate out of the hot solvent.
-
Workup: Allow the reaction mixture to cool to room temperature. Filter the solid product and wash with a suitable solvent like ethanol to remove residual diphenyl ether.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction offers an alternative route, particularly for the synthesis of substituted quinolines. It involves the reaction of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.[1][3]
Experimental Protocol: Gould-Jacobs Reaction
-
Initial Condensation: Mix the substituted aniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq) and heat at 100-120°C for 1-2 hours. Ethanol is eliminated during this step.
-
Cyclization: The resulting intermediate is added to a preheated high-boiling point solvent (e.g., Dowtherm A) at 240-260°C. The cyclization is typically rapid.
-
Isolation: After cooling, the product crystallizes and can be collected by filtration.
-
Purification: The crude product is purified by recrystallization.
Diagram of Synthetic Pathways
Caption: Key synthetic routes to the this compound scaffold.
Anticancer Potential: Targeting the Machinery of Cell Proliferation
This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4] Their mechanisms of action are often multi-faceted, targeting key cellular processes essential for tumor growth and survival.
Mechanism of Action
-
Topoisomerase II Inhibition: A primary mechanism of action for many quinoline-based anticancer drugs is the inhibition of topoisomerase II.[5] This enzyme is crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, these derivatives induce double-strand breaks in DNA, ultimately triggering apoptosis.
-
Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cellular cytoskeleton, playing a vital role in cell division. Some quinoline derivatives have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[6]
-
Kinase Inhibition: Dysregulation of protein kinase signaling is a hallmark of cancer. Certain this compound derivatives have demonstrated inhibitory activity against key kinases involved in cancer cell proliferation and survival, such as those in the JNK and VEGFR signaling pathways.[5][7]
In Vitro Evaluation of Anticancer Activity
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][8]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[8]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
| Derivative | Cell Line | IC50 (µM) |
| Compound A | MCF-7 (Breast) | 15.2 |
| Compound B | HCT116 (Colon) | 8.9 |
| Compound C | A549 (Lung) | 21.5 |
| Doxorubicin | MCF-7 | 0.8 |
Note: The data in this table is representative and compiled from various sources for illustrative purposes.
Diagram of Anticancer Mechanisms
Caption: Multifaceted anticancer mechanisms of this compound derivatives.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. This compound derivatives have shown promising activity against a range of bacterial and fungal pathogens.[9]
Mechanism of Action
The primary antimicrobial mechanism of many quinolone-based compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV.[10] These enzymes are essential for bacterial DNA replication, and their inhibition leads to the accumulation of DNA strand breaks and subsequent cell death.[10] The specificity of these compounds for bacterial topoisomerases over their eukaryotic counterparts contributes to their selective toxicity.
In Vitro Evaluation of Antimicrobial Activity
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Derivative | Organism | MIC (µg/mL) |
| Compound D | Staphylococcus aureus | 8 |
| Compound E | Escherichia coli | 16 |
| Compound F | Candida albicans | 32 |
| Ciprofloxacin | E. coli | 0.5 |
Note: The data in this table is representative and compiled from various sources for illustrative purposes.
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Quinoline derivatives have demonstrated potent anti-inflammatory effects, and this compound derivatives are being explored for their potential in this area.[3]
Mechanism of Action
The anti-inflammatory effects of these compounds are often attributed to the inhibition of key inflammatory mediators and signaling pathways:
-
Cyclooxygenase (COX) Inhibition: Some derivatives have been shown to inhibit COX enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain.[3]
-
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic AMP (cAMP), a second messenger with anti-inflammatory properties. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[3]
-
NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation.[12] Certain quinoline derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of a wide range of pro-inflammatory genes.[12]
Diagram of Anti-inflammatory Signaling Pathways
Caption: Inhibition of key inflammatory signaling pathways by this compound derivatives.
Antiviral Activity: A Broad-Spectrum Approach
The versatile nature of the quinoline scaffold has also led to the discovery of derivatives with significant antiviral activity against a range of viruses, including influenza and dengue virus.[2]
Mechanism of Action
The antiviral mechanisms of quinoline derivatives can vary depending on the virus. Some proposed mechanisms include:
-
Inhibition of Viral Entry: Some compounds may interfere with the binding of the virus to host cell receptors or inhibit the fusion of the viral and cellular membranes.
-
Inhibition of Viral Replication: Derivatives may target viral enzymes essential for replication, such as RNA-dependent RNA polymerase.
-
Modulation of Host Factors: Some quinolines may exert their antiviral effects by modulating host cell pathways that are hijacked by the virus for its own replication.
Structure-Activity Relationship (SAR): The Key to Optimization
The pharmacological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For instance, the introduction of electron-withdrawing or electron-donating groups at specific positions can significantly impact their anticancer or antimicrobial efficacy.[3] Similarly, modifications to the ester group at the 2-position or the hydroxyl group at the 4-position can modulate their biological activity.
Future Directions and Conclusion
This compound derivatives represent a highly promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation warrants further investigation. Future research should focus on:
-
Lead Optimization: Extensive SAR studies to improve potency, selectivity, and drug-like properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Evaluation of promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.
The continued exploration of this chemical space holds the potential to deliver novel and effective treatments for a range of human diseases. This guide provides the foundational knowledge and practical methodologies to empower researchers in this exciting and impactful field.
References
- 1. mdpi.com [mdpi.com]
- 2. KYNA Derivatives with Modified Skeleton; Hydroxyquinolines with Potential Neuroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate
Document ID: AN-HPQC-20251226
Abstract: This document provides a detailed, field-proven experimental protocol for the synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The protocol is based on a robust two-step thermal cyclocondensation reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic rationale, and practical insights to ensure reproducible and high-yield synthesis.
Introduction and Scientific Rationale
The 4-hydroxyquinoline core is a privileged structure in pharmaceutical sciences, forming the backbone of numerous therapeutic agents. This compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, including potential anticancer and neuroprotective agents. Its structure is analogous to kynurenic acid, an endogenous metabolite with neuroactive properties.
The synthesis of the quinoline ring system can be achieved through several classic named reactions, including the Conrad-Limpach and Gould-Jacobs syntheses.[1][2] This protocol employs a highly effective thermal cyclocondensation strategy, which involves two primary stages:
-
Enamine Formation: The initial reaction between aniline and a β-keto ester, in this case, diethyl oxalacetate, forms a stable enamine intermediate. This reaction is a nucleophilic addition of the aniline to a ketone, followed by dehydration.
-
Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperatures. This step is essentially an electrophilic aromatic substitution (a Friedel-Crafts acylation) where the aniline ring attacks the ester carbonyl, followed by elimination of ethanol to form the heterocyclic ring. The high temperature is necessary to provide the activation energy required to overcome the aromaticity of the aniline ring during the cyclization process.[3]
This method is selected for its reliability and the accessibility of the starting materials. High-boiling, inert solvents like diphenyl ether or Dowtherm A are critical for the success of the cyclization step, as they provide the necessary high temperatures (typically >250 °C) for the reaction to proceed efficiently.[3]
Reaction Mechanism
The overall transformation proceeds as follows:
Step 1: Enamine Intermediate Formation Aniline acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalacetate. This is followed by a dehydration step to form the key ethyl 2-((phenylamino)methylene)succinate intermediate.
Step 2: Thermal Intramolecular Cyclization At elevated temperatures, the enamine intermediate undergoes a 6-electron electrocyclization. The aniline ring attacks the proximal ester carbonyl group. This is followed by the elimination of an ethanol molecule and subsequent tautomerization to yield the thermodynamically stable aromatic 4-hydroxyquinoline product.
Detailed Experimental Protocol
This protocol is divided into two main parts: Synthesis of the Enamine Intermediate and its subsequent Thermal Cyclization.
Part A: Synthesis of Ethyl (E)-2-(2-ethoxy-2-oxoethyl)-3-(phenylamino)acrylate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (9.31 g, 0.10 mol) and diethyl oxalacetate (20.22 g, 0.10 mol).
-
Solvent Addition: Add 100 mL of absolute ethanol to the flask.
-
Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Cool the concentrated solution in an ice bath for 1-2 hours to precipitate the enamine intermediate.
-
Filtration: Collect the solid product by vacuum filtration, wash with a small amount of ice-cold ethanol (2 x 20 mL), and dry under vacuum. The product is a pale yellow solid.
Part B: Thermal Cyclization to this compound
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a high-temperature thermometer, and an air condenser, add 150 mL of Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).[3]
-
Heating: Heat the Dowtherm A to 250 °C with vigorous stirring.
-
Addition of Intermediate: Slowly and carefully add the dried enamine intermediate from Part A (0.08 mol, assuming ~80% yield from the first step) in small portions over 15-20 minutes to the hot solvent. Control the addition rate to prevent excessive foaming and a drop in temperature. Ethanol will distill from the reaction mixture.
-
Cyclization: Maintain the reaction temperature at 250-255 °C for an additional 20-30 minutes after the addition is complete.[3]
-
Cooling and Precipitation: Remove the heat source and allow the mixture to cool to approximately 80-100 °C. While still warm, carefully add 200 mL of petroleum ether or hexane. This will cause the product to precipitate.
-
Isolation: Allow the mixture to cool completely to room temperature. Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with petroleum ether or hexane (3 x 50 mL) to remove the high-boiling solvent.
-
Purification: The crude product can be purified by recrystallization from a large volume of ethanol or by treatment with boiling water containing decolorizing carbon.[3] After filtration of the hot solution and cooling, the purified product is collected as fine, white-to-pale-yellow needles.
-
Drying: Dry the final product in a vacuum oven at 60-70 °C overnight.
Materials, Equipment, and Data
Table 1: Materials and Equipment
| Item | Description / Grade |
| Aniline | Reagent Grade, ≥99.5% |
| Diethyl oxalacetate | Synthesis Grade, ≥97% |
| Ethanol | Absolute, ≥99.8% |
| Glacial Acetic Acid | ACS Reagent Grade |
| Dowtherm A | High-temperature heat transfer fluid |
| Petroleum Ether / Hexane | ACS Reagent Grade |
| Round-bottom flasks | 250 mL, 500 mL |
| Magnetic & Mechanical Stirrers | Standard laboratory grade |
| Heating Mantle | Sized for flasks |
| Reflux & Air Condensers | Standard taper joints |
| High-Temperature Thermometer | Capable of measuring up to 300 °C |
| Filtration Apparatus | Büchner funnel, filter flask, vacuum source |
| Rotary Evaporator | Standard laboratory grade |
| TLC Plates | Silica gel 60 F254 |
Table 2: Quantitative Reaction Data
| Reagent | Molecular Wt. ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| Aniline | 93.13 | 9.31 | 0.10 | 1.0 |
| Diethyl oxalacetate | 202.19 | 20.22 | 0.10 | 1.0 |
| Product | ||||
| This compound | 217.22 | ~15.2 (Typical) | ~0.07 | ~70% Yield |
Experimental Workflow Diagram
References
Application Notes and Protocols for Ethyl 4-hydroxyquinoline-2-carboxylate as a Versatile Chemical Intermediate
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Privileged Scaffold
Ethyl 4-hydroxyquinoline-2-carboxylate, also known as Kynurenic acid ethyl ester, is a pivotal intermediate in synthetic organic and medicinal chemistry.[1][2] Its quinoline core represents a "privileged scaffold," a structural motif that is frequently found in biologically active compounds and natural products.[3][4] The molecule's true utility lies in its chemical architecture: a bicyclic aromatic system featuring a hydroxyl group, an ethyl ester, and multiple reactive sites. This unique combination allows for a diverse range of chemical transformations, making it a foundational building block for novel pharmaceuticals, particularly in the development of antibacterial, anticancer, and anti-inflammatory agents.[3][4][5]
A key feature of this compound is its existence in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form. This dynamic equilibrium governs its reactivity and is fundamental to understanding its role in various synthetic pathways.
Diagram 1: Keto-Enol Tautomerism
Caption: Keto-enol tautomerism of the quinoline core.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a strategic intermediate. We will explore its synthesis, key transformations, and provide detailed, field-proven protocols.
Physicochemical and Safety Data
A thorough understanding of a chemical's properties is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | [1][2] |
| Molecular Weight | 217.22 g/mol | [1][6] |
| CAS Number | 24782-43-2 | [1][2][6] |
| Melting Point | 216-218 °C | [1][2][6] |
| Appearance | White to off-white crystalline solid | - |
| IUPAC Name | This compound | [1] |
| Synonyms | Kynurenic acid ethyl ester, Ethyl-4-hydroxy-2-quinolinecarboxylate | [1][2][6] |
Safety Profile: This compound is classified as an irritant. Standard laboratory safety precautions should be strictly followed.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[2][6]
-
Personal Protective Equipment (PPE): Wear gloves, eye shields, and a dust mask (type N95 or equivalent).[6]
Part 1: Synthesis of the Intermediate via Conrad-Limpach Reaction
The most established and reliable method for synthesizing 4-hydroxyquinoline derivatives is the Conrad-Limpach reaction.[8] This thermal cyclization process involves two main stages: the formation of an enamine from an aniline and a β-ketoester, followed by a high-temperature ring-closing reaction.
Diagram 2: General Workflow for Conrad-Limpach Synthesis
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established Conrad-Limpach procedures, which involve the reaction of an aniline with diethyl malonate followed by thermal cyclization.[8][9][10]
Materials:
-
Substituted Aniline (1.0 eq)
-
Diethyl malonate (1.0 - 1.2 eq)
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
-
Hexane or petroleum ether for washing
-
Ethanol or acetic acid for recrystallization
Procedure:
-
Enamine Intermediate Formation:
-
In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl malonate (1.0 eq).
-
Heat the mixture at 140-150 °C for 2-3 hours. The reaction progress can be monitored by observing the distillation of ethanol, a byproduct of the condensation.
-
Expert Insight: This step can often be performed neat. The removal of ethanol drives the reaction equilibrium towards the enamine product.
-
-
Thermal Cyclization:
-
In a separate three-necked flask equipped with a mechanical stirrer and a condenser, heat a high-boiling solvent like Dowtherm A to reflux (~250-260 °C).[9]
-
Slowly add the crude enamine intermediate from Step 1 to the refluxing solvent.
-
Causality: The extremely high temperature is necessary to overcome the activation energy for the intramolecular cyclization and formation of the quinoline ring system.[11]
-
Maintain the reflux for 15-30 minutes after the addition is complete.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature. The desired 4-hydroxyquinoline product will typically precipitate as a solid.[9][10]
-
Add hexane or petroleum ether to the cooled mixture to further precipitate the product and dilute the high-boiling solvent.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove any residual solvent.[9]
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the final product.
-
Self-Validation: Confirm the identity and purity of the product by measuring its melting point (216-218 °C) and acquiring ¹H NMR and ¹³C NMR spectra.
-
Part 2: Key Applications and Synthetic Protocols
The true value of this compound is demonstrated in its subsequent transformations into more complex and valuable molecules.
Application 1: Synthesis of Kynurenic Acid (Hydrolysis)
The ethyl ester is readily hydrolyzed to its corresponding carboxylic acid, Kynurenic acid, a compound with known neuroprotective properties.[8] This transformation is the gateway to a vast array of derivatives, particularly carboxamides.
Diagram 3: Reaction Scheme for Hydrolysis ```dot graph hydrolysis { rankdir=LR; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];
reactant [label=<
This compound
];
product [label=<
Kynurenic Acid
];
reactant -> product [label="1. Na₂CO₃, H₂O, rt\n2. HCl (aq)"]; }
Caption: General workflow for the synthesis of quinoline-4-carboxamides.
Protocol 3: Amide Coupling via Acid Chloride
This protocol details a robust method for forming the amide bond, which is central to many drug discovery campaigns.
[12]Materials:
-
Kynurenic Acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A catalytic amount of Dimethylformamide (DMF)
-
Desired primary or secondary amine (1.1 eq)
-
A non-nucleophilic base (e.g., Triethylamine, DIPEA)
Procedure:
-
Acid Chloride Formation:
-
Suspend Kynurenic Acid (1.0 eq) in anhydrous DCM. Add a catalytic amount (1-2 drops) of DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5-2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours until the solution becomes clear.
-
Expert Insight: The evolution of gas (SO₂ and HCl) indicates the reaction is proceeding. Ensure the reaction is performed in a well-ventilated fume hood.
-
-
Amide Formation:
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous THF.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a base like triethylamine (2.0 eq) in anhydrous THF.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final quinoline-4-carboxamide.
-
Application 3: C3-Position Functionalization
The quinoline ring can be further functionalized, particularly at the C3 position, which is activated by the adjacent hydroxyl/keto group. Reactions like the Mannich and Knoevenagel condensations introduce molecular complexity and are valuable for structure-activity relationship (SAR) studies.
[5][8]Diagram 5: C3-Position Functionalization
Caption: General schemes for functionalizing the C3 position.
Protocol 4: General Procedure for Modified Mannich Reaction
This protocol describes the aminomethylation at the C3 position, a key step in creating derivatives with altered solubility and biological targeting capabilities.
-
This compound (or hydrolyzed acid) (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
A secondary amine (e.g., Piperidine) (1.2 eq)
-
Solvent (e.g., 1,4-Dioxane or Ethanol)
-
Concentrated HCl (catalytic)
Procedure:
-
Reaction Setup:
-
Place the 4-hydroxyquinoline starting material (1.0 eq) in a round-bottom flask with the chosen solvent (e.g., 1,4-dioxane).
-
Add a few drops of concentrated HCl to catalyze the reaction. [8] * Add paraformaldehyde (1.2 eq) and the secondary amine (1.2 eq).
-
-
Reaction Execution:
-
Heat the mixture to 100 °C and stir for 1-2 hours. [8] * The product may precipitate out of the solution upon formation.
-
Monitor the reaction by TLC.
-
-
Isolation:
-
Cool the reaction mixture. If a precipitate has formed, collect it by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue using column chromatography to isolate the C3-aminomethylated product.
-
Conclusion
This compound is far more than a simple chemical; it is a strategic platform for innovation in drug discovery and materials science. Its robust synthesis and the diverse reactivity of its functional groups provide chemists with a reliable and versatile tool. The protocols detailed herein offer a foundation for researchers to confidently synthesize this key intermediate and explore its vast potential in creating novel molecules with significant biological and material applications.
References
- 1. Buy this compound | 24782-43-2 [smolecule.com]
- 2. ETHYL 4-HYDROXY-2-QUINOLINECARBOXYLATE | 24782-43-2 [chemicalbook.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 4-hydroxy-2-quinolinecarboxylate 96 24782-43-2 [sigmaaldrich.com]
- 7. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C12H11NO4 | CID 54684458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of Ethyl 4-hydroxyquinoline-2-carboxylate in Drug Discovery
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] Ethyl 4-hydroxyquinoline-2-carboxylate represents a versatile starting material for the synthesis of novel quinoline derivatives with potential therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1][3] This comprehensive guide provides detailed application notes and experimental protocols for the strategic derivatization of this compound. We will explore synthetic routes for modifying the C4-hydroxyl group, the C2-ethyl ester, and for the functionalization of the quinoline core, providing researchers in drug discovery with a practical framework for generating compound libraries for biological screening.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention in pharmaceutical research.[1][4] The structural rigidity of the quinoline nucleus, combined with its capacity for diverse substitutions, allows for the fine-tuning of physicochemical and pharmacological properties. This adaptability has led to the development of numerous clinically approved drugs. The 4-hydroxyquinoline-2-carboxylate core, in particular, offers multiple reactive sites for chemical modification, making it an ideal template for generating novel molecular entities with diverse biological profiles.
The derivatization of this core structure is driven by the pursuit of enhanced biological activity, improved selectivity, and favorable pharmacokinetic profiles. Modifications at key positions can influence the molecule's ability to interact with biological targets, its solubility, and its metabolic stability. These application notes will delve into the practical aspects of these modifications, providing both the "how" and the "why" behind the synthetic strategies.
Strategic Derivatization Pathways
The derivatization of this compound can be systematically approached by targeting three primary reactive centers: the C4-hydroxyl group, the C2-ethyl ester, and the aromatic quinoline ring. The following sections provide detailed protocols for these transformations.
Section 1: Modification of the C4-Hydroxyl Group
The phenolic hydroxyl group at the C4 position is a prime site for modification, allowing for the introduction of a variety of functional groups through O-alkylation and O-acylation. These modifications can significantly impact the compound's lipophilicity and hydrogen bonding capacity, which are crucial for target engagement and cell permeability.
O-Alkylation of the C4-Hydroxyl Group
O-alkylation introduces ether linkages, which can enhance metabolic stability and modulate the compound's interaction with hydrophobic pockets in target proteins.
Rationale: This protocol utilizes a Williamson ether synthesis approach, where the hydroxyl group is deprotonated by a base to form a more nucleophilic alkoxide, which then undergoes an SN2 reaction with an alkyl halide. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation without solvating the nucleophile, thus increasing its reactivity.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at 60 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated derivative.
O-Acylation of the C4-Hydroxyl Group
O-acylation introduces an ester functionality, which can act as a prodrug moiety, being hydrolyzed in vivo to release the active 4-hydroxyquinoline. This can improve bioavailability and modify the compound's release profile.
Rationale: This protocol employs the reaction of the hydroxyl group with an acyl chloride or anhydride in the presence of a base. Pyridine or triethylamine acts as a nucleophilic catalyst and also scavenges the HCl generated during the reaction, driving the equilibrium towards the product.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or acid anhydride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1M HCl
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.
-
Add pyridine (2.0 eq) or Et₃N (2.0 eq) to the solution.
-
Add the acyl chloride (1.2 eq) or acid anhydride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 2: Modification of the C2-Ethyl Ester
The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This introduces a diverse range of functionalities and allows for the exploration of structure-activity relationships related to the C2 substituent.
Hydrolysis of the Ethyl Ester
Rationale: Basic hydrolysis using sodium hydroxide is a standard method for converting esters to carboxylic acids. The reaction proceeds via nucleophilic acyl substitution. Acidification in the final step is crucial to protonate the carboxylate salt and precipitate the free carboxylic acid.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of NaOH (2.0 eq) in water.
-
Heat the mixture to reflux and stir for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 4-hydroxyquinoline-2-carboxylic acid.
Amide Bond Formation
Rationale: This protocol utilizes a peptide coupling agent, HATU, which activates the carboxylic acid to form a highly reactive OAt-active ester. In the presence of a non-nucleophilic base like DIPEA, this intermediate readily reacts with an amine to form the amide bond with minimal racemization and high yields.
Materials:
-
4-Hydroxyquinoline-2-carboxylic acid
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxyquinoline-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Add HATU (1.2 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-12 hours until completion (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Section 3: Functionalization of the Quinoline Core
Electrophilic aromatic substitution on the quinoline ring allows for the introduction of various substituents, which can significantly influence the electronic properties and biological activity of the molecule.
Bromination of the Quinoline Ring
Rationale: The hydroxyl group at C4 is an activating group, directing electrophilic substitution to the ortho and para positions. The regioselectivity of bromination can be controlled by the choice of brominating agent and reaction conditions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the brominated derivative.
Nitration of the Quinoline Ring
Rationale: Nitration introduces a nitro group, which can serve as a handle for further functionalization (e.g., reduction to an amine). The reaction is typically carried out with a mixture of nitric acid and sulfuric acid.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
Procedure:
-
Add this compound (1.0 eq) portion-wise to concentrated sulfuric acid at 0 °C.
-
Stir the mixture until a clear solution is obtained.
-
Cool the solution to -5 °C and add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure nitro derivative.
Visualization of Synthetic Pathways
The following diagrams illustrate the key derivatization workflows described in this guide.
Caption: Key derivatization pathways for this compound.
Biological Activity of Derivatives
The derivatization of this compound has led to the discovery of compounds with a range of biological activities. The following table summarizes the reported anticancer activities of representative derivatives.
| Compound Class | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Hydroxy-2-quinolone-3-carboxamides | Amidation at C3 after hydrolysis | HCT-116 (Colon) | 10.88 - 162.0 | [1] |
| MCF-7 (Breast) | 6.93 - 189.0 | [3] | ||
| PC-3 (Prostate) | 12.17 - 239.4 | [3] | ||
| 4-Oxoquinoline-3-carboxamides | Amidation at C3 | Gastric Cancer Cell Line | Significant Cytotoxicity | [5] |
| Quinoline-5-sulfonamides | Sulfonamide formation | C-32 (Melanoma) | >100 | [6] |
| MDA-MB-231 (Breast) | >100 | [6] | ||
| A549 (Lung) | >100 | [6] |
Conclusion
This compound is a highly valuable and versatile scaffold for the generation of diverse chemical libraries in drug discovery. The protocols outlined in this guide provide a robust foundation for researchers to synthesize a wide array of derivatives through modifications at the C4-hydroxyl, C2-ester, and the quinoline core. The exploration of these derivatives will undoubtedly continue to yield novel compounds with significant therapeutic potential.
References
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Synthesis of Bioactive Molecules from Ethyl 4-hydroxyquinoline-2-carboxylate: Application Notes and Protocols
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] This versatile heterocyclic scaffold is present in numerous natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and neuroprotective properties.[2] Ethyl 4-hydroxyquinoline-2-carboxylate, in particular, represents a readily accessible and highly adaptable starting material for the synthesis of diverse bioactive compounds. Its ester and hydroxyl functionalities provide key handles for chemical modification, allowing for the strategic construction of novel therapeutic agents.
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of three distinct classes of bioactive molecules derived from this compound and its close structural analogs: neuroprotective kynurenic acid amides, antimalarial quinoline-4-carboxamides, and antibacterial N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind the experimental choices and the validation of the synthetic pathways.
Part 1: Synthesis of Neuroprotective Kynurenic Acid Amides
Kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) is an endogenous metabolite of tryptophan that acts as a broad-spectrum antagonist of excitatory amino acid receptors, offering potential neuroprotective effects in various neurological disorders.[1] However, its poor penetration of the blood-brain barrier limits its therapeutic application.[1] The following protocols detail the conversion of this compound into its corresponding carboxylic acid (kynurenic acid) and subsequent amidation to produce novel analogs with potentially improved pharmacokinetic properties.
Protocol 1.1: Hydrolysis of this compound to Kynurenic Acid
This initial step is crucial for activating the C-2 position for subsequent amide coupling reactions. The ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.
Causality Behind Experimental Choices:
-
Sodium Carbonate (Na₂CO₃): A mild base is chosen for the hydrolysis to minimize potential side reactions and degradation of the quinoline ring that could occur with stronger bases like sodium hydroxide.
-
Water as Solvent: Water is the ideal solvent for this hydrolysis reaction, facilitating the dissolution of the base and the reaction with the ester.
-
Room Temperature: The reaction proceeds efficiently at room temperature over a longer period, which is a gentle method that helps to avoid the formation of byproducts that might arise from heating.
-
Acidification with HCl: Hydrochloric acid is used to neutralize the reaction mixture and precipitate the carboxylic acid product, which is less soluble in its protonated form.
Step-by-Step Methodology:
-
In a 50-mL round-bottom flask, suspend this compound (1.0 eq) and sodium carbonate (2.0 eq) in distilled water (approximately 40 mL per gram of ester).
-
Stir the suspension at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, carefully add a few drops of concentrated hydrochloric acid to the mixture until the pH is acidic, leading to the precipitation of a white solid.
-
Collect the precipitated kynurenic acid by filtration, wash with cold distilled water, and dry under vacuum.[3]
Expected Outcome: This procedure should yield kynurenic acid as a white solid with a high purity (typically >90%).
Protocol 1.2: Synthesis of N-(2-(dimethylamino)ethyl)-4-hydroxyquinoline-2-carboxamide
This protocol describes the coupling of kynurenic acid with N,N-dimethylethylenediamine to form a bioactive amide analog.
Causality Behind Experimental Choices:
-
Thionyl Chloride (SOCl₂): This reagent is used to convert the carboxylic acid into a more reactive acyl chloride intermediate, which readily reacts with the amine.
-
Amine Coupling: The acyl chloride is then reacted with the desired amine (in this case, N,N-dimethylethylenediamine) to form the stable amide bond. The dimethylamino group is incorporated to potentially enhance the molecule's solubility and ability to cross the blood-brain barrier.
Step-by-Step Methodology:
-
Suspend kynurenic acid (1.0 eq) in an excess of thionyl chloride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 3 hours. The excess thionyl chloride can be removed by distillation under reduced pressure.
-
Dissolve the resulting crude acyl chloride in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve N,N-dimethylethylenediamine (1.2 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in the same anhydrous solvent.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-(dimethylamino)ethyl)-4-hydroxyquinoline-2-carboxamide.
Biological Activity Data:
| Compound | Target/Activity | IC₅₀/EC₅₀ | Cell Line/Assay | Reference |
| Kynurenic acid amides | Neuroprotection, Antagonism of excitatory amino acid receptors | Varies by analog | Hippocampal slice electrophysiology | [1] |
Experimental Workflow for Kynurenic Acid Amide Synthesis:
Caption: Synthesis of a neuroprotective kynurenic acid amide.
Part 2: Synthesis of Antimalarial Quinoline-4-carboxamides
The quinoline scaffold is central to many antimalarial drugs, with chloroquine being a classic example.[4] More recent research has focused on quinoline-4-carboxamides as a promising class of antimalarials with novel mechanisms of action, such as the inhibition of translation elongation factor 2 (PfEF2).[4] The following protocols outline a synthetic route to this class of compounds, starting from the construction of a 2-phenylquinoline-4-carboxylic acid core. While this synthesis begins with isatin, the resulting quinoline-4-carboxylic acid is a close analog of the hydrolyzed and rearranged starting material, this compound, and the subsequent amidation chemistry is directly applicable.
Protocol 2.1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This protocol utilizes the Pfitzinger reaction to construct the quinoline core.
Causality Behind Experimental Choices:
-
Pfitzinger Reaction: This is a classical and efficient method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound (in this case, acetophenone).[1][5]
-
Potassium Hydroxide (KOH): A strong base is required to facilitate the condensation reaction between isatin and acetophenone.
-
Aqueous Ethanol: This solvent mixture is suitable for dissolving both the organic starting materials and the inorganic base.
Step-by-Step Methodology:
-
In a suitable reaction vessel, dissolve potassium hydroxide (2.5 eq) in 20% aqueous ethanol.
-
Add isatin (1.0 eq) and acetophenone (1.2 eq) to the basic solution.
-
Stir the reaction mixture at 80-90 °C for 18-36 hours. Monitor the reaction by TLC.
-
After cooling, evaporate the solvent under reduced pressure.
-
Dissolve the residue in a minimum amount of water and wash with diethyl ether to remove unreacted acetophenone.
-
Cool the aqueous layer in an ice bath and acidify with hydrochloric acid or acetic acid to precipitate the product.
-
Collect the precipitate by filtration and wash with water to yield 2-phenylquinoline-4-carboxylic acid.[1]
Protocol 2.2: Synthesis of 2-Phenylquinoline-4-carboxamides
This protocol describes the coupling of the synthesized carboxylic acid with various amines to generate a library of potential antimalarial compounds.
Causality Behind Experimental Choices:
-
EDC/HOBt Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a widely used and effective coupling system for amide bond formation. It proceeds through a more reactive HOBt-ester intermediate, minimizing side reactions and racemization (if applicable).
-
DMF as Solvent: Dimethylformamide is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction.
Step-by-Step Methodology:
-
Dissolve 2-phenylquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenylquinoline-4-carboxamide.[4][5]
Biological Activity Data:
| Compound ID | R-group on Amine | P. falciparum 3D7 EC₅₀ (nM) | Reference |
| 18 | 2-(pyrrolidin-1-yl)ethyl | 43 | [4] |
| 17 | 2-(piperidin-1-yl)ethyl | 35 | [4] |
Experimental Workflow for Antimalarial Quinoline-4-carboxamide Synthesis:
Caption: Synthesis of antimalarial quinoline-4-carboxamides.
Part 3: Synthesis of Antibacterial N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides
Quinolone-3-carboxylic acids are the core structure of many successful antibacterial agents that inhibit bacterial DNA gyrase.[6][7] By modifying the 3-carboxamide group with a thiadiazole heterocycle, novel compounds with potent activity against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), can be developed.[6] The following protocols describe the synthesis of these complex amides, starting from a 4-hydroxy-2-quinolone-3-carboxylic acid ethyl ester, a close analog of the title compound.
Protocol 3.1: Hydrolysis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
This step converts the starting ester into the necessary carboxylic acid for subsequent amide coupling.
Causality Behind Experimental Choices:
-
Hydrochloric Acid/Methanol: Acid-catalyzed hydrolysis is an effective method for converting the ethyl ester to the carboxylic acid. Refluxing in methanol with a strong acid like HCl ensures complete conversion.
Step-by-Step Methodology:
-
Dissolve Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization to yield 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Protocol 3.2: Synthesis of N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides
This protocol details the coupling of the quinolone carboxylic acid with an appropriate aminothiadiazole derivative.
Causality Behind Experimental Choices:
-
HATU/DIPEA Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that, in combination with a hindered base like DIPEA (N,N-Diisopropylethylamine), promotes amide bond formation with minimal side reactions.
-
DMF as Solvent: As in the previous example, DMF is an excellent solvent for this type of coupling reaction.
Step-by-Step Methodology:
-
To a solution of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Add the desired 2-amino-1,3,4-thiadiazole derivative (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 48 hours.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the target N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamide.[7]
Biological Activity Data:
| Compound ID | R-group on Thiadiazole | S. aureus ATCC 29213 MIC (µg/mL) | Reference |
| g37 | thiazol-2-yl | 0.25-1 | [6][7] |
Experimental Workflow for Antibacterial N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamide Synthesis:
Caption: Synthesis of an antibacterial N-thiadiazole-quinolone carboxamide.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides bearing heteroaromatic rings as novel antibacterial agents: Design, synthesis, biological evaluation and target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of Ethyl 4-hydroxyquinoline-2-carboxylate in the Development of Novel Antimicrobial Compounds
Foreword: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity. Projections indicate that by 2050, AMR could result in 10 million deaths annually, establishing it as a leading cause of mortality worldwide.[1] The quinoline scaffold has long been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds with a wide array of pharmacological properties, including antibacterial, antifungal, antiviral, and antimalarial activities. Within this broad class of molecules, ethyl 4-hydroxyquinoline-2-carboxylate emerges as a particularly attractive starting point for the development of new antimicrobial agents. Its versatile chemical nature allows for targeted modifications, enabling a systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to leverage this promising scaffold in the quest for next-generation antimicrobial therapeutics.
Section 1: The this compound Scaffold: A Foundation for Antimicrobial Discovery
The 4-hydroxyquinoline-2-carboxylate core offers several strategic advantages for medicinal chemistry campaigns. The hydroxyl group at the 4-position and the ester at the 2-position are amenable to a variety of chemical transformations, providing access to a diverse library of derivatives. Furthermore, the bicyclic quinoline ring system provides a rigid framework that can be strategically functionalized to modulate pharmacokinetic and pharmacodynamic properties.
Synthesis of the Core Scaffold: this compound
The foundational step in any drug discovery program based on this scaffold is its efficient synthesis. The Gould-Jacobs reaction is a classical and reliable method for constructing the 4-hydroxyquinoline ring system.[2] This reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization.
Experimental Protocol: Gould-Jacobs Synthesis of this compound
Materials:
-
Aniline
-
Diethyl 2-(ethoxymethylene)malonate
-
High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)
-
Ethanol
-
Petroleum ether
-
Activated carbon (e.g., Darco or Norit)
Procedure:
-
Condensation: In a round-bottom flask, combine freshly distilled aniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.0 eq). Heat the mixture on a steam bath for 1-2 hours.[3]
-
Solvent Evaporation: Remove the ethanol formed during the reaction under reduced pressure. The resulting intermediate, diethyl (anilinomethylene)malonate, is often a solid at room temperature.[3]
-
Cyclization: In a separate three-necked flask equipped with a mechanical stirrer and a reflux condenser, heat a high-boiling point solvent (e.g., diphenyl ether) to reflux (approximately 250-260 °C).
-
Slowly add the diethyl (anilinomethylene)malonate intermediate to the refluxing solvent. Continue stirring and refluxing for 15-30 minutes.
-
Isolation: Allow the reaction mixture to cool to room temperature, during which the product will precipitate. Add petroleum ether to facilitate complete precipitation.
-
Collect the solid product by vacuum filtration and wash with petroleum ether.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or aqueous ethanol, using activated carbon to decolorize if necessary. The purified product should be obtained as white to pale yellow needles.
Caption: Workflow of the Gould-Jacobs synthesis.
Section 2: Chemical Diversification of the Scaffold
With the core scaffold in hand, the next phase involves the synthesis of a library of derivatives to explore the chemical space and identify key structural features that govern antimicrobial activity.
N-Alkylation of the Quinoline Ring
Modification at the N1 position of the quinoline ring is a common strategy to enhance lipophilicity and modulate biological activity.
Experimental Protocol: N-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Base (e.g., anhydrous potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and the anhydrous solvent.
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the suspension.
-
With vigorous stirring, add the alkyl halide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
Conversion to 4-Chloroquinoline Derivatives
The hydroxyl group at the 4-position can be converted to a chlorine atom, which serves as a versatile handle for introducing various nucleophiles.
Experimental Protocol: Chlorination
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
In a round-bottom flask, carefully add phosphorus oxychloride to this compound.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Amidation of the 2-Carboxylate Group
The ethyl ester at the 2-position can be converted to a wide range of amides, allowing for the introduction of diverse functional groups to probe interactions with biological targets.
Experimental Protocol: Amidation
Materials:
-
This compound
-
Amine (primary or secondary)
-
Coupling agent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
First, hydrolyze the ethyl ester to the corresponding carboxylic acid using standard procedures (e.g., NaOH in ethanol/water).
-
To a solution of the resulting carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling agent (e.g., HBTU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude amide by silica gel column chromatography.
Caption: Key diversification pathways for the scaffold.
Section 3: Biological Evaluation of Antimicrobial Activity
A systematic biological evaluation is critical to identify promising lead compounds and to understand the SAR.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and high-throughput technique for determining MIC values.
Experimental Protocol: Broth Microdilution MIC Assay
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the test compound. This will bring the final volume to 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold can provide valuable insights into the structural requirements for antimicrobial activity.
Table 1: Illustrative SAR of Quinolone Derivatives
| Compound ID | R1 (N-position) | R2 (4-position) | R3 (Other) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Scaffold | H | OH | H | >128 | >128 |
| 1a | Ethyl | OH | H | 64 | 128 |
| 1b | Benzyl | OH | H | 32 | 64 |
| 2a | H | Cl | H | 128 | >128 |
| 3a | H | OH | 7-Chloro | 16 | 32 |
| 3b | Ethyl | OH | 7-Chloro | 8 | 16 |
Note: This table presents hypothetical data for illustrative purposes to demonstrate SAR trends.
-
N-alkylation (compounds 1a and 1b ) appears to confer some antibacterial activity compared to the unsubstituted scaffold.
-
Conversion of the 4-hydroxyl to a chloro group (compound 2a ) does not seem to be a favorable modification in this instance.
-
Substitution on the benzene ring, such as with a chloro group at the 7-position (compound 3a ), can significantly enhance potency.
-
Combining favorable modifications, such as N-alkylation and 7-chloro substitution (compound 3b ), can lead to a synergistic improvement in antimicrobial activity.
Section 4: Mechanism of Action and Cytotoxicity Assessment
Understanding the mechanism of action and assessing the selectivity of lead compounds are crucial steps in the drug development pipeline.
Investigating the Mechanism of Action: DNA Gyrase Inhibition
Many quinolone-based antibiotics exert their effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)
-
Test compounds
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding DNA gyrase.
-
Incubation: Incubate the reaction mixture at 37 °C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-compound control.
References
- 1. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents [mdpi.com]
- 2. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
Application Notes and Protocols for Assessing the Antioxidant Activity of Ethyl 4-hydroxyquinoline-2-carboxylate Derivatives
Introduction: The Therapeutic Potential of Quinoline Scaffolds
Quinoline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] Among these, Ethyl 4-hydroxyquinoline-2-carboxylate and its analogues have garnered significant interest for their potential therapeutic applications, including antioxidant effects.[3][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is a key pathological factor in a host of diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[5][6] Consequently, the development of novel antioxidant agents is a critical area of drug discovery.
The antioxidant capacity of hydroxyquinoline derivatives is often attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, and the ability to chelate metal ions involved in ROS generation.[7][8] This guide provides a comprehensive overview of established in vitro assays to rigorously evaluate and compare the antioxidant potential of novel this compound derivatives. We will delve into the mechanistic underpinnings of each assay, provide detailed, field-proven protocols, and offer insights into data interpretation.
Choosing the Right Assay: A Multi-faceted Approach to Antioxidant Profiling
No single assay can fully capture the complex nature of antioxidant activity. Therefore, a panel of assays based on different mechanisms is essential for a comprehensive assessment. The most common mechanisms of antioxidant action are hydrogen atom transfer (HAT) and single electron transfer (SET). This guide will focus on three widely accepted and complementary assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A straightforward and popular method based on the SET mechanism.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another SET-based assay that is applicable to both hydrophilic and lipophilic compounds.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), a key aspect of antioxidant action.[9][10]
-
Cellular Antioxidant Activity (CAA) Assay: A cell-based assay that provides a more biologically relevant measure of antioxidant potential by accounting for factors like cell uptake and metabolism.[11][12]
The selection of these assays allows for a robust evaluation of the intrinsic radical-scavenging and reducing capabilities of the quinoline derivatives, as well as their efficacy in a cellular context.
Mechanistic Insights & Experimental Workflows
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable free radical DPPH•, which has a deep violet color, to the non-radical form DPPH-H, which is a pale yellow.[13][14] This color change, measured spectrophotometrically at 517 nm, is proportional to the concentration of the antioxidant compound that donates a hydrogen atom or an electron to neutralize the DPPH radical.[15]
Workflow Diagram:
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with potassium persulfate.[16][17] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured at 734 nm, is proportional to the antioxidant's concentration and potency.[18]
Workflow Diagram:
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[10][19] This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, with an absorbance maximum at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[20]
Workflow Diagram:
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to inhibit the intracellular oxidation of the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[11][12] DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH, which is trapped within the cells.[6] A free radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), induces the oxidation of DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11] Antioxidant compounds scavenge the free radicals, thereby inhibiting the formation of DCF. The reduction in fluorescence is proportional to the cellular antioxidant activity.[21]
Workflow Diagram:
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Detailed Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
A. Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.[13][22]
-
Test Compound Stock Solutions: Prepare 1 mg/mL stock solutions of each this compound derivative in a suitable solvent (e.g., DMSO or ethanol).
-
Working Solutions: Prepare a series of dilutions of the test compounds (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.
-
Positive Control: Prepare a series of dilutions of a standard antioxidant, such as Ascorbic Acid or Trolox, in methanol at the same concentrations as the test compounds.
B. Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the test compound working solutions or the positive control solutions to their respective wells.
-
For the blank control, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[22]
-
Measure the absorbance at 517 nm using a microplate reader.[15]
C. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.[22]
-
Plot the percentage of inhibition against the concentration of the test compounds to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 2: ABTS Radical Cation Decolorization Assay
A. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[16]
-
On the day of the assay, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[22]
-
Test Compound and Standard Solutions: Prepare serial dilutions as described in the DPPH protocol.
B. Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the test compound working solutions or the positive control (e.g., Trolox) to the wells.
-
Incubate the plate at room temperature for 6 minutes.[22]
-
Measure the absorbance at 734 nm.[16]
C. Data Analysis:
-
Calculate the percentage of ABTS radical scavenging activity using the formula provided in the DPPH protocol.
-
Determine the IC₅₀ value for each compound.
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
A. Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.[9]
-
Ferrous Sulfate (FeSO₄) Standard Solutions: Prepare a series of dilutions of FeSO₄·7H₂O (e.g., 100, 200, 400, 600, 800, 1000 µM) in deionized water.
-
Test Compound Solutions: Prepare dilutions of the quinoline derivatives in a suitable solvent.
B. Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the test compound solutions or the FeSO₄ standard solutions to the wells.
-
Incubate the plate at 37°C for 4-30 minutes (the incubation time may need to be optimized).[9]
-
Measure the absorbance at 593 nm.[9]
C. Data Analysis:
-
Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Determine the FRAP value of the test compounds from the standard curve and express the results as µmol Fe(II) equivalents per gram or µmol of the compound.
Protocol 4: Cellular Antioxidant Activity (CAA) Assay
A. Materials and Reagents:
-
Cell Line: Human hepatocarcinoma (HepG2) or other suitable adherent cell line.
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
DCFH-DA Probe Solution: Prepare a stock solution in DMSO and dilute in cell culture medium to the desired working concentration (e.g., 25 µM).[5]
-
AAPH Radical Initiator: Prepare a stock solution in a suitable buffer (e.g., HBSS) and dilute to the working concentration (e.g., 600 µM).[11]
-
Test Compounds and Standard: Prepare dilutions in cell culture medium. Quercetin is often used as a standard.[5]
B. Assay Procedure:
-
Seed cells in a 96-well black, clear-bottom microplate and culture until they reach 90-100% confluence.[6]
-
Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS).
-
Add 100 µL of the test compound or standard solutions to the cells and incubate at 37°C for 1 hour.
-
Add 50 µL of the DCFH-DA probe solution to each well and continue to incubate for another hour.[5]
-
Wash the cells three times with PBS to remove the extracellular probe and compounds.[5]
-
Add 100 µL of the AAPH radical initiator solution to all wells.[21]
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically for 1 hour at 37°C, with readings every 5 minutes (Excitation: ~485 nm, Emission: ~538 nm).[21]
C. Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for each sample and control.
-
Calculate the CAA value using the following formula: CAA unit = 100 - (AUC_sample / AUC_control) x 100
-
Express the results as micromoles of Quercetin equivalents per 100 micromoles of the compound.
Data Presentation and Interpretation
For a clear comparison of the antioxidant activities of the this compound derivatives, the results should be summarized in a table.
| Derivative | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | FRAP Value (µM Fe(II) Eq/µM) | CAA Value (µmol QE/100 µmol) |
| Compound A | Value | Value | Value | Value |
| Compound B | Value | Value | Value | Value |
| Compound C | Value | Value | Value | Value |
| Standard (e.g., Trolox) | Value | Value | Value | Value |
A lower IC₅₀ value in the DPPH and ABTS assays indicates higher radical scavenging activity. A higher FRAP value signifies greater reducing power. For the CAA assay, a higher CAA value indicates superior cellular antioxidant activity. The structure-activity relationship (SAR) can be elucidated by comparing the results of derivatives with different substitutions on the quinoline scaffold.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely cited methods in the field of antioxidant research. To ensure the trustworthiness of the results, the following points are crucial:
-
Positive Controls: Always include a known antioxidant standard (e.g., Ascorbic Acid, Trolox, Quercetin) in each assay to validate the experimental setup and for comparative purposes.
-
Reproducibility: Perform all experiments in triplicate to ensure the reliability of the data.
-
Solvent Controls: Run appropriate solvent controls to account for any potential interference from the solvents used to dissolve the test compounds.
-
Linearity of Response: Ensure that the concentrations of the test compounds used fall within the linear range of the assay.
By adhering to these principles, researchers can generate robust and reliable data on the antioxidant potential of this compound derivatives, paving the way for the development of novel therapeutic agents.
References
- 1. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. ultimatetreat.com.au [ultimatetreat.com.au]
- 10. zen-bio.com [zen-bio.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. assaygenie.com [assaygenie.com]
- 21. zen-bio.com [zen-bio.com]
- 22. benchchem.com [benchchem.com]
Application Notes & Protocols for the Cytotoxicity Screening of Novel Compounds Derived from Ethyl 4-hydroxyquinoline-2-carboxylate
Introduction: The Quinoline Scaffold as a Cornerstone in Modern Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile chemical handles have enabled the development of a vast array of therapeutic agents with diverse pharmacological activities, including antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] In the field of oncology, quinoline derivatives have emerged as particularly promising candidates, demonstrating the ability to interfere with critical carcinogenic pathways.[3][4] These compounds have been shown to exert their anticancer effects through various mechanisms, such as the inhibition of protein kinases (e.g., Tyrosine Kinases), disruption of tubulin polymerization, interference with tumor growth signaling, and the induction of programmed cell death (apoptosis).[1][4][5]
Ethyl 4-hydroxyquinoline-2-carboxylate is an exceptionally valuable starting material, providing a robust platform for the synthesis of novel derivatives.[6][7] Modifications can be readily introduced at several positions, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This application note provides a comprehensive, multi-tiered strategy for researchers, scientists, and drug development professionals to effectively screen newly synthesized derivatives of this compound for their cytotoxic potential and to elucidate their preliminary mechanism of action.
A Multi-Tiered Strategy for Comprehensive Cytotoxicity Profiling
A robust primary screen should be rapid, cost-effective, and sensitive enough to identify "hits" from a library of new chemical entities. However, a single assay provides a limited view of a compound's biological effect. A compound might reduce cell viability by arresting the cell cycle (cytostatic) or by inducing cell death (cytotoxic). Furthermore, cytotoxic compounds can trigger different cell death modalities, primarily apoptosis or necrosis. Distinguishing between these is critical, as compounds that induce a controlled, apoptotic cell death are often preferred for therapeutic development over those causing inflammatory necrotic death.
Therefore, we advocate for a tiered approach:
-
Primary Screening: Simultaneously assess metabolic activity and membrane integrity to quantify overall cytotoxicity and gain initial mechanistic clues.
-
Secondary Screening: For active compounds, investigate key biochemical markers of apoptosis to confirm the mechanism of cell death.
The following diagram illustrates this logical workflow.
Caption: Tiered workflow for cytotoxicity screening of quinoline derivatives.
Part A: Primary Cytotoxicity Screening
The goal of primary screening is to efficiently determine the concentration-dependent effect of the novel compounds on cell viability. We employ two distinct but complementary assays.
MTT Assay: Assessing Metabolic Viability
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[8] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan precipitate.[9][10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9] The insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured with a spectrophotometer.[8][10]
Expert Insights: The MTT assay is a workhorse of cytotoxicity screening, but it's crucial to remember it measures metabolic activity, not cell number directly. A compound could inhibit mitochondrial function without immediately killing the cell, leading to a drop in the MTT signal. This is why running a complementary assay like LDH is so important for a more complete picture.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture your chosen cancer cell line (e.g., HCT-116, MCF-7, A549, DU-145) to ~80% confluency.[11]
-
Trypsinize, count, and seed the cells into a 96-well, flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume exponential growth.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each quinoline derivative (e.g., 10 mM in DMSO).
-
Perform a serial dilution of your compounds in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration. This represents 100% viability.
-
Untreated Control: Cells in medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or 1% Triton X-100).
-
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions (or control media) to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize this solution.[10]
-
Following the treatment period, add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[12][13]
-
Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., cell-culture grade DMSO or a 0.01M HCl solution with 10% SDS) to each well.[12]
-
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan.[10]
-
Read the absorbance on a microplate reader at a wavelength of 540-570 nm.[10][12]
-
Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Integrity
Principle of the Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in nearly all eukaryotic cells.[14][15] Under normal conditions, it remains within the cell. However, when the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the extracellular culture medium.[14][16] The LDH assay is a coupled enzymatic reaction that quantifies the amount of LDH in the supernatant. The released LDH catalyzes the conversion of lactate to pyruvate, generating NADH. This NADH is then used by a second enzyme (diaphorase) to reduce a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[14][15] The amount of color produced is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[14]
Expert Insights: The LDH assay is an excellent method for measuring cell lysis. It is crucial to include a "Maximum LDH Release" control (cells completely lysed with a detergent) to normalize your data. This control represents 100% cytotoxicity and allows for a more accurate quantification of the damage caused by your compounds.
Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as steps 1 and 2 of the MTT assay protocol. Use a parallel plate for the LDH assay.
-
-
Preparation of Controls and Supernatant Collection:
-
On the same plate, prepare the following additional controls:
-
Spontaneous Release: Vehicle-treated cells (measures background LDH release).
-
Maximum Release: Vehicle-treated cells to which you will add a lysis buffer (e.g., 10X Lysis Buffer provided in a commercial kit, often containing Triton X-100) 45 minutes before the end of the incubation.
-
Medium Background: Wells with culture medium only (no cells).
-
-
After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Be cautious not to disturb the cell layer.
-
-
Enzymatic Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst/dye solution).
-
Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatants.
-
Incubate at room temperature for 20-30 minutes, protected from light. A color change should be visible.
-
-
Measurement and Calculation:
-
Add 50 µL of Stop Solution (if required by the kit, usually a mild acid).
-
Measure the absorbance on a microplate reader at 490 nm.
-
Calculate the percent cytotoxicity using the following formula:
-
% Cytotoxicity = [ (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) ] * 100
-
-
Part B: Secondary Screening - Unraveling the Mechanism of Cell Death
Once primary screening identifies compounds with significant cytotoxic activity (e.g., IC50 values in a desirable range), the next logical step is to determine how these compounds are killing the cells. The induction of apoptosis is a highly sought-after characteristic for anticancer agents.
Caspase-3/7 Activation Assay: A Direct Measure of Apoptosis
Principle of the Assay: A key event in the execution phase of apoptosis is the activation of a family of cysteine proteases called caspases. Caspases-3 and -7 are the primary executioner caspases that cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[17][18] Caspase-3/7 assays utilize a synthetic substrate containing the peptide sequence DEVD (Asp-Glu-Val-Asp), which is specifically recognized and cleaved by active caspases-3 and -7.[17][19] This DEVD peptide is conjugated to a reporter molecule—either a fluorophore (e.g., Rhodamine 110) or a luciferase substrate (aminoluciferin).[17][20] In its uncleaved state, the substrate is non-fluorescent or non-luminescent. Upon cleavage by active caspase-3/7, the reporter is released, generating a quantifiable fluorescent or luminescent signal that is directly proportional to the level of caspase activity.[20][21]
Expert Insights: This is a highly specific assay for apoptosis. A strong positive signal here, coupled with a high cytotoxicity reading from the primary screen, provides compelling evidence that a compound is a potent inducer of apoptosis. The "add-mix-measure" format of modern luminescent kits makes this assay highly amenable to high-throughput screening.[20]
Detailed Protocol: Homogeneous Luminescent Caspase-3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate (white walls for luminescence assays) to minimize well-to-well crosstalk. Follow the same procedures as in the primary screen for seeding and treatment. Incubate for a relevant duration (e.g., 6, 12, or 24 hours), as caspase activation is an earlier event than complete cell lysis.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent (or equivalent) according to the manufacturer's protocol.
-
Add 100 µL of the reagent directly to each well of the 96-well plate containing the cells in 100 µL of medium.
-
Mix the contents on a plate shaker at a low speed (300-500 rpm) for 1-2 minutes to ensure cell lysis and reagent mixing.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer. The resulting "glow-type" signal is stable and proportional to the amount of caspase-3/7 activity.[20]
-
Data Analysis and Presentation
For each compound, data from the primary and secondary screens should be processed to determine its potency.
-
Calculate Percent Viability: For the MTT assay, normalize the data to the vehicle control:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
-
Generate Dose-Response Curves: Plot the % Viability (or % Cytotoxicity for LDH) against the logarithm of the compound concentration.
-
Determine IC50 Values: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism) to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in the measured response.
Example Data Summary Table:
| Compound ID | Parent Structure Modification | MTT IC50 (µM) | LDH IC50 (µM) | Caspase-3/7 Fold Induction (at 2x IC50) |
| Q-001 | Parent Compound | > 100 | > 100 | 1.1 ± 0.2 |
| Q-D01 | C6-Chloro substitution | 15.2 ± 1.8 | 18.5 ± 2.3 | 2.5 ± 0.4 |
| Q-D02 | C7-Trifluoromethyl | 4.8 ± 0.5 | 5.1 ± 0.7 | 8.9 ± 1.1 |
| Q-D03 | C8-Methoxy substitution | 45.7 ± 5.1 | > 100 | 1.5 ± 0.3 |
Data are hypothetical and for illustrative purposes only.
From this table, compound Q-D02 would be identified as a promising hit. It shows potent cytotoxicity in both the MTT and LDH assays at similar concentrations, and importantly, it is a strong inducer of apoptosis as indicated by the high caspase-3/7 activation.
Hypothetical Mechanism of Action: Visualizing a Signaling Pathway
Many quinoline-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs) that are overactive in cancer cells, such as VEGFR or EGFR.[5] Inhibition of these upstream kinases blocks pro-survival signaling pathways (like PI3K/Akt) and can trigger the intrinsic apoptotic pathway.
The diagram below illustrates this hypothetical mechanism.
Caption: Hypothetical pathway showing RTK inhibition by a quinoline derivative.
Conclusion and Future Directions
This application note outlines a systematic and robust workflow for the initial characterization of novel cytotoxic agents derived from this compound. By combining primary viability and membrane integrity assays with a secondary, mechanism-specific apoptosis assay, researchers can efficiently identify and prioritize promising lead compounds. The data gathered from this tiered approach provides a solid foundation for more advanced preclinical studies, including cell cycle analysis, mitochondrial membrane potential assays, and in vivo efficacy studies, ultimately accelerating the journey from chemical synthesis to potential therapeutic application.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijmphs.com [ijmphs.com]
- 6. Buy this compound | 24782-43-2 [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. mdpi.com [mdpi.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 17. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 18. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 21. Caspase 3/7 Assay Kit (Magic Red) (ab270771) | Abcam [abcam.com]
Enzyme Inhibition Studies with Ethyl 4-hydroxyquinoline-2-carboxylate Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Enzyme Inhibition
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Ethyl 4-hydroxyquinoline-2-carboxylate (EHQC) and its analogs are a class of quinoline derivatives that have garnered significant interest as potent enzyme inhibitors.[3][4][5][6] Their structural resemblance to endogenous substrates allows them to interact with the active sites of various enzymes, leading to modulation of critical biological pathways.
One of the most notable targets of EHQC and its analogs are the prolyl hydroxylase domain (PHD) enzymes.[7][8][9][10][11][12][13][14][15] PHDs are key regulators of the hypoxia-inducible factor (HIF) pathway, which is a central cellular response to low oxygen levels.[8][9][14] By inhibiting PHDs, these compounds can stabilize HIF-α, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[7][9][12] This mechanism of action has significant therapeutic potential for conditions such as anemia associated with chronic kidney disease.[12][13]
Beyond PHDs, quinoline derivatives have been shown to inhibit a diverse range of other enzymes, including DNA methyltransferases, polymerases, and various kinases, highlighting their versatility as a scaffold for drug design.[1][16][17] The study of these interactions is crucial for understanding their therapeutic potential and for the development of novel, highly selective drug candidates.
This guide provides a comprehensive overview of the principles and methodologies for conducting enzyme inhibition studies with EHQC analogs. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to accurately assess the potency and mechanism of action of these promising compounds.
Part 1: Foundational Concepts in Enzyme Inhibition
A thorough understanding of enzyme kinetics is fundamental to designing and interpreting inhibition assays. The Michaelis-Menten model provides a framework for describing the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[18][19]
Key Parameters:
-
Vmax: The maximum rate of the reaction when the enzyme is saturated with substrate.[19][20]
-
Km: The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate.[18][19]
-
IC50: The concentration of an inhibitor that reduces the activity of an enzyme by 50%. It is a common measure of inhibitor potency.[21][22][23][24]
-
Ki: The inhibition constant, which represents the dissociation constant of the enzyme-inhibitor complex. It provides a more absolute measure of inhibitor potency than the IC50.[22]
Types of Reversible Inhibition:
Enzyme inhibitors can be broadly classified as reversible or irreversible.[25] Reversible inhibitors, which are the focus of this guide, can be further categorized based on their mechanism of action:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km, but Vmax remains unchanged.[25][26]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme or the enzyme-substrate complex. This reduces Vmax, but Km remains unchanged.[25]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km.[25]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.[25]
The Lineweaver-Burk plot, a double reciprocal plot of 1/V₀ versus 1/[S], is a valuable tool for visualizing and distinguishing between these different types of inhibition.[19][26][27]
Part 2: Experimental Design and Protocols
General Materials and Reagents
A successful enzyme inhibition assay requires careful preparation of all components.[21]
-
Purified Enzyme: The enzyme of interest should be of high purity and known concentration.
-
Substrate: A specific substrate for the enzyme that produces a measurable signal (e.g., chromogenic, fluorogenic, or luminescent).
-
Inhibitor Compounds: EHQC analogs of interest, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A buffer system that maintains the optimal pH and ionic strength for enzyme activity.
-
Cofactors: Any necessary cofactors for the enzyme's catalytic activity (e.g., metal ions, ATP, NADH).[21]
-
Microplates: 96-well or 384-well plates suitable for the detection method (e.g., clear for absorbance, black for fluorescence).[28]
-
Microplate Reader: A spectrophotometer, fluorometer, or luminometer capable of reading the chosen plate format.
Protocol 1: Determination of IC50 Values
The IC50 value is a critical parameter for quantifying the potency of an inhibitor.[22][23][24] This protocol outlines a general method for its determination.
Step-by-Step Procedure: [21][28][29]
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the EHQC analog in 100% DMSO.
-
Create a serial dilution of the inhibitor in the assay buffer. It is important to maintain a consistent final DMSO concentration across all wells (typically ≤1%).
-
Prepare the enzyme and substrate solutions at their optimal concentrations in the assay buffer. The substrate concentration is often kept at or near the Km value.
-
-
Assay Setup:
-
Add a fixed volume of the enzyme solution to each well of the microplate.
-
Add the serially diluted inhibitor solutions to the appropriate wells. Include control wells containing only the enzyme and assay buffer (no inhibitor) and wells with a known potent inhibitor as a positive control.
-
Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.[21][28]
-
-
Initiate and Monitor the Reaction:
-
Start the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
-
Immediately begin monitoring the change in signal (absorbance, fluorescence, or luminescence) over time using a microplate reader. The reaction should be monitored in the linear range.[29]
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (four-parameter logistic model) to determine the IC50 value.[22][29]
-
Data Presentation:
Summarize the IC50 values for different EHQC analogs in a clear and concise table for easy comparison.
| Compound ID | Target Enzyme | IC50 (µM) |
| EHQC-Analog-1 | PHD2 | 1.5 ± 0.2 |
| EHQC-Analog-2 | PHD2 | 0.8 ± 0.1 |
| EHQC-Analog-3 | PHD2 | 5.2 ± 0.7 |
Caption: Example IC50 values for a series of EHQC analogs against Prolyl Hydroxylase 2 (PHD2). Data are presented as mean ± standard deviation from three independent experiments.
Workflow for IC50 Determination:
Caption: Workflow for determining the IC50 value of an enzyme inhibitor.
Protocol 2: Mechanism of Action (MOA) Studies
To determine the type of reversible inhibition, kinetic assays are performed at varying concentrations of both the substrate and the inhibitor.
Step-by-Step Procedure:
-
Experimental Setup:
-
Design a matrix of experiments with a range of fixed inhibitor concentrations (including a zero-inhibitor control) and, for each inhibitor concentration, a range of substrate concentrations.
-
Follow the general assay procedure outlined in Protocol 1 for each combination of inhibitor and substrate concentration.
-
-
Data Collection:
-
Measure the initial reaction velocity (V₀) for each experimental condition.
-
-
Data Analysis:
-
For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) to generate Michaelis-Menten plots.
-
Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.[26][27]
-
Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) of the Lineweaver-Burk plots in the presence of the inhibitor to determine the mechanism of inhibition.[19][26]
-
Interpreting Lineweaver-Burk Plots:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).[26]
-
Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).[25]
-
Uncompetitive Inhibition: Lines are parallel (both Km and Vmax decrease).[25]
Diagram of Inhibition Types:
Caption: Simplified schemes for competitive and non-competitive inhibition.
Part 3: Advanced Considerations and Troubleshooting
-
Solubility: Poor solubility of EHQC analogs can lead to inaccurate results. Ensure compounds are fully dissolved in the stock solution and do not precipitate in the assay buffer.
-
DMSO Effects: High concentrations of DMSO can inhibit enzyme activity. Keep the final DMSO concentration low and consistent across all wells.
-
Time-Dependent Inhibition: Some inhibitors may exhibit time-dependent inhibition, where the potency increases with longer pre-incubation times. It is important to assess this by varying the pre-incubation period.[30]
-
Irreversible Inhibition: While this guide focuses on reversible inhibitors, it is important to consider the possibility of irreversible inhibition, which involves the formation of a covalent bond between the inhibitor and the enzyme.[30]
-
Data Quality: Ensure that the initial velocity measurements are taken during the linear phase of the reaction. Non-linear reaction progress curves can lead to erroneous kinetic parameter estimates.
Conclusion
The study of enzyme inhibition by this compound and its analogs is a promising avenue for the discovery of novel therapeutics. By employing the robust protocols and principles outlined in this guide, researchers can effectively characterize the potency and mechanism of action of these compounds. A thorough and systematic approach to experimental design, execution, and data analysis is paramount for generating reliable and reproducible results, which will ultimately drive the successful development of new and effective drugs.
References
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]
- 4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Ethyl 3,4-dihydroxybenzoate | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 12. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tetrahydropyridin-4-ylpicolinoylglycines as novel and orally active prolyl hydroxylase 2 (PHD2) inhibitors for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 17. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzyme kinetics- michaelis menten model, lineweaver burk plot | PDF [slideshare.net]
- 19. Khan Academy [khanacademy.org]
- 20. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 21. superchemistryclasses.com [superchemistryclasses.com]
- 22. courses.edx.org [courses.edx.org]
- 23. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. IC50 - Wikipedia [en.wikipedia.org]
- 25. benchchem.com [benchchem.com]
- 26. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 27. Michaelis-Menten vs. Lineweaver-Burk Plots Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Ethyl 4-hydroxyquinoline-2-carboxylate as a Precursor for Fluoroquinolone Antibiotics
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of ethyl 4-hydroxyquinoline-2-carboxylate in the synthesis of fluoroquinolone antibiotics. This document offers in-depth protocols, mechanistic insights, and comparative data to facilitate the efficient and reliable production of these critical therapeutic agents.
Introduction: The Strategic Importance of the Quinolone Scaffold
The quinolone core is a privileged structure in medicinal chemistry, forming the backbone of a vast class of synthetic broad-spectrum antibiotics.[1] Fluoroquinolones, characterized by a fluorine atom at the C-6 position and a piperazine moiety at C-7, exhibit potent bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2][3] this compound is a pivotal precursor, providing a robust and versatile starting point for constructing the foundational quinoline ring system.[4] The synthetic strategies outlined herein leverage this precursor to build complex fluoroquinolone molecules such as Ciprofloxacin and Levofloxacin.
Core Synthesis: The Gould-Jacobs Reaction for 4-Hydroxyquinoline Formation
The cornerstone of synthesizing the 4-quinolone core from aniline derivatives is the Gould-Jacobs reaction.[5][6] This thermal cyclization method, first reported in 1939, involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization to form the 4-hydroxyquinoline scaffold.[7][8]
Mechanistic Pathway
The Gould-Jacobs reaction proceeds through a well-defined multi-step sequence:
-
Condensation: The reaction initiates with a nucleophilic attack from the aniline's amino group on diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to yield an anilidomethylenemalonic ester intermediate.[5][9]
-
Thermal Cyclization: This crucial step demands high temperatures, typically exceeding 250 °C, to facilitate a 6-electron electrocyclization.[8] This intramolecular reaction forges the quinoline ring. The high energy barrier can be overcome using high-boiling inert solvents or more efficiently through microwave irradiation.[8][9]
-
Tautomerization: The cyclized product, an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in equilibrium with its enol tautomer, ethyl 4-hydroxyquinoline-3-carboxylate.[8]
Diagram of the Gould-Jacobs Reaction Pathway
Caption: The Gould-Jacobs reaction pathway.
Experimental Protocols for Quinolone Core Synthesis
Two primary methodologies are presented: a conventional high-temperature approach and a modern microwave-assisted synthesis. The choice of method depends on available equipment and desired reaction times.
Protocol 1: Conventional High-Temperature Synthesis
This protocol utilizes a high-boiling inert solvent to achieve the requisite temperature for cyclization.
-
Materials:
-
Aniline derivative
-
Diethyl ethoxymethylenemalonate
-
High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)
-
Reaction flask with reflux condenser
-
Heating mantle
-
Cyclohexane or other non-polar solvent for precipitation
-
-
Procedure:
-
Reaction Setup: In a reaction flask, dissolve the aniline derivative and a stoichiometric equivalent of diethyl ethoxymethylenemalonate in a high-boiling solvent like diphenyl ether.
-
Heating: Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature for 30-60 minutes.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature.
-
Purification: Add a non-polar solvent such as cyclohexane to precipitate the crude product.
-
Washing and Drying: Filter the solid precipitate, wash thoroughly with the non-polar solvent to remove residual high-boiling solvent, and dry under vacuum.[8]
-
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the cyclization step, often leading to improved yields and reduced side product formation.[9]
-
Materials:
-
Aniline derivative
-
Diethyl ethoxymethylenemalonate
-
Microwave vial
-
Magnetic stirrer
-
Microwave synthesis system
-
Acetonitrile (ice-cold)
-
-
Procedure:
-
Reaction Setup: To a microwave vial equipped with a magnetic stirring bar, add the aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[9]
-
Microwave Irradiation: Heat the mixture to 250 °C in a microwave synthesis system for a designated time (e.g., 10 minutes).[9]
-
Cooling and Precipitation: After the reaction, cool the vial to room temperature. A precipitate of the product should form.
-
Isolation and Washing: Filter the precipitated product and wash with ice-cold acetonitrile.
-
Drying: Dry the resulting solid under vacuum.[9]
-
| Parameter | Conventional High-Temperature Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | 30-60 minutes | 5-15 minutes[9] |
| Temperature | 250-260 °C[8] | Up to 300 °C[9] |
| Typical Yield | Moderate (can be <30% without optimization)[7] | Often higher (e.g., 47% for specific substrates)[9] |
| Scalability | More readily scalable | Limited by microwave cavity size |
| Energy Efficiency | Lower | Higher |
Elaboration of the Quinolone Core: Synthesis of Key Fluoroquinolones
Once the core is synthesized, further modifications are necessary to produce clinically relevant fluoroquinolones. Key steps include N-alkylation and nucleophilic substitution at the C-7 position.
N-Alkylation of the Quinolone Nitrogen
The introduction of an alkyl or cycloalkyl group at the N-1 position is crucial for the biological activity of many fluoroquinolones.[2] This is typically achieved through N-alkylation under basic conditions.
Protocol 3: Classical N-Alkylation
This widely used method employs a base to deprotonate the quinolone nitrogen, followed by a nucleophilic attack on an alkyl halide.[2]
-
Materials:
-
Ethyl 4-hydroxyquinoline-3-carboxylate derivative
-
Alkyl halide (e.g., cyclopropyl bromide for Ciprofloxacin, ethyl iodide)
-
Base (e.g., Potassium Carbonate, Sodium Hydride)
-
Solvent (e.g., DMF, DMSO)
-
Reaction flask with stirrer
-
-
Procedure:
-
Reaction Setup: Dissolve the quinolone core in a suitable solvent like DMF.
-
Deprotonation: Add a base (e.g., potassium carbonate) and stir the mixture.
-
Alkylation: Add the alkyl halide and heat the reaction mixture (e.g., to 80-100 °C). Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Isolation and Purification: Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.
-
Diagram of Fluoroquinolone Synthesis Workflow
Caption: Generalized workflow for fluoroquinolone synthesis.
Synthesis of Ciprofloxacin
Ciprofloxacin synthesis involves the N-alkylation of a 6-fluoro-7-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester with cyclopropyl bromide, followed by the substitution of the C-7 chloro group with piperazine, and subsequent hydrolysis.[10]
Protocol 4: Synthesis of Ciprofloxacin from the Quinolone Core
-
Materials:
-
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
-
Piperazine
-
DMSO
-
Hydrochloric acid
-
Water, Acetone
-
-
Procedure:
-
Reaction Setup: In a round bottom flask, dissolve 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (1 equivalent) and piperazine (approx. 4 equivalents) in DMSO.[11]
-
Heating: Heat the mixture to 90 °C and monitor the reaction by HPLC until the starting material is consumed.[11]
-
Work-up and pH Adjustment: Cool the reaction mixture to room temperature and adjust the pH to 7 with 4N HCl.[11]
-
Precipitation and Isolation: Allow the product to precipitate, then filter the solid.
-
Washing and Drying: Wash the solid with water and acetone, then dry to afford Ciprofloxacin.[11]
-
Synthesis of Levofloxacin
The synthesis of Levofloxacin, the S-enantiomer of Ofloxacin, involves the reaction of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][5]benzoxazine-6-carboxylic acid (Levofloxacin carboxylic acid) with N-methylpiperazine.[12][13]
Protocol 5: Synthesis of Levofloxacin
-
Materials:
-
Levofloxacin carboxylic acid (1 mol)
-
N-methylpiperazine (2 mol)
-
DMSO (200 ml)
-
Isopropyl alcohol (1200 ml)
-
-
Procedure:
-
Reaction Setup: In a 2 L round-bottom flask, combine Levofloxacin carboxylic acid and N-methylpiperazine in DMSO.[13]
-
Reaction Conditions: Heat the mixture to 80 °C and maintain this temperature until the reaction is complete, as monitored by TLC.[13]
-
Work-up and Isolation: After completion, add isopropyl alcohol to the flask and stir for approximately 60 minutes at 25 °C to precipitate the product.[13]
-
Washing and Drying: Filter the precipitated solid, wash with isopropyl alcohol, and dry the product at 60-70 °C to a constant weight to obtain crude Levofloxacin.[13]
-
Analytical Methods and Purification
Rigorous analytical monitoring and purification are essential for ensuring the quality and purity of the final fluoroquinolone product.
Reaction Monitoring and Characterization
High-Performance Liquid Chromatography (HPLC) is the most common technique for monitoring the progress of fluoroquinolone synthesis and for the final purity assessment of the product.[14][15]
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column.[14]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[16]
-
Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the specific fluoroquinolone (e.g., 278 nm for Ciprofloxacin).[16] Mass spectrometry (MS) can be coupled with HPLC for more sensitive and specific detection.[14]
-
Purification of Fluoroquinolone Intermediates and Final Products
Purification strategies typically involve precipitation and recrystallization.
-
Precipitation: As described in the synthetic protocols, crude products are often isolated by precipitation from the reaction mixture by adding a non-solvent or by adjusting the pH.
-
Recrystallization: For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water for Levofloxacin) is employed to remove impurities.[13]
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of a wide range of fluoroquinolone antibiotics. The Gould-Jacobs reaction provides a reliable method for constructing the core quinolone scaffold, which can then be elaborated through N-alkylation and C-7 substitution to yield potent antibacterial agents like Ciprofloxacin and Levofloxacin. The protocols and insights provided in these application notes offer a solid foundation for researchers and drug development professionals working in this critical area of medicinal chemistry.
References
- 1. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. ablelab.eu [ablelab.eu]
- 10. m.youtube.com [m.youtube.com]
- 11. Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. sciforum.net [sciforum.net]
- 14. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of Ethyl 4-hydroxyquinoline-2-carboxylate
An Application Note for the Bulk Production of Ethyl 4-hydroxyquinoline-2-carboxylate
This compound is a pivotal building block in medicinal chemistry and drug development. Its quinoline core is a "privileged structure," frequently found in a wide array of pharmacologically active compounds, including antibacterial and anticancer agents. While not a direct therapeutic agent itself, its functional groups offer versatile handles for further chemical modification, making it an invaluable starting material for complex molecular architectures. The efficient and scalable synthesis of this intermediate is therefore a critical bottleneck in the pipeline for numerous pharmaceutical products.
This document provides a comprehensive guide for the scale-up synthesis of this compound, designed for researchers, process chemists, and drug development professionals. The methodology is grounded in the well-established Gould-Jacobs reaction, optimized for bulk production with a focus on yield, purity, process control, and safety.[1][2][3] We will explore the underlying reaction mechanism, critical parameters for successful scale-up, and a detailed, field-proven protocol.
Synthetic Strategy: The Gould-Jacobs Reaction
The most robust and widely adopted method for synthesizing 4-hydroxyquinoline derivatives on an industrial scale is the Gould-Jacobs reaction.[1][2] This thermal cyclization process involves two primary stages:
-
Condensation: An aniline derivative reacts with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), via a nucleophilic substitution-elimination reaction. This initial step forms a stable intermediate, diethyl anilinomethylenemalonate, with the elimination of ethanol.[1][4]
-
Thermal Cyclization: The intermediate is heated to high temperatures (typically 240-260 °C) in an inert, high-boiling solvent. This induces an intramolecular 6-electron cyclization (a form of benzannulation) to form the quinoline ring system, eliminating a second molecule of ethanol.[1][4][5]
The overall workflow is a robust and convergent approach to the quinoline core.
Reaction Mechanism: A Deeper Look
Understanding the reaction mechanism is crucial for troubleshooting and process optimization. The Gould-Jacobs reaction proceeds through a well-defined pathway:
-
Nucleophilic Attack: The synthesis begins with a nucleophilic attack from the nitrogen atom of aniline on the electron-deficient carbon of the ethoxymethylene group in DEEM.[1]
-
Elimination of Ethanol: This is followed by the elimination of an ethanol molecule to form the key enamine intermediate, diethyl anilinomethylenemalonate.
-
Electrocyclization: At high temperatures, the intermediate undergoes a 6-electron electrocyclization. The aryl ring attacks the ester carbonyl, forming a new six-membered ring.[1]
-
Aromatization: A second molecule of ethanol is eliminated, leading to the formation of the quinolone system. The product exists in tautomeric equilibrium, heavily favoring the 4-hydroxy form due to aromatic stabilization.
Critical Considerations for Bulk Production
Translating a laboratory procedure to bulk production introduces significant challenges. The following parameters must be carefully controlled to ensure a safe, efficient, and reproducible process.
-
Solvent Selection: The thermal cyclization step requires temperatures that commodity solvents cannot safely reach. Specialized heat-transfer fluids are necessary.
-
Dowtherm A / Diphenyl Ether: A eutectic mixture of diphenyl ether and biphenyl, Dowtherm A is the industry standard.[5] It has a high boiling point (~257°C), excellent thermal stability, and is inert under reaction conditions. Diphenyl ether can also be used alone.[4]
-
Rationale: These solvents provide a medium for uniform heat transfer, preventing localized overheating and the formation of tarry decomposition byproducts.[6]
-
-
Temperature Control: This is arguably the most critical factor. The reaction has two distinct temperature profiles.
-
Condensation (100-130°C): This initial step should be conducted at a moderate temperature to allow for the clean formation of the anilidomethylenemalonate intermediate while minimizing side reactions.[4][6]
-
Cyclization (240-260°C): A significant temperature ramp is required to overcome the activation energy for the intramolecular cyclization. Insufficient temperature will result in low yields, while excessive temperature can lead to decomposition and decarboxylation of the final product.[6][7]
-
-
Process Safety:
-
Thermal Hazards: While the overall reaction is endothermic, decomposition at excessive temperatures can be highly exothermic, posing a risk of thermal runaway.[8] Reaction calorimetry studies are essential during process development to understand the heat flow and define safe operating limits.
-
Pressure Management: The reaction is typically run at atmospheric pressure. However, the evolution of ethanol gas must be managed through a properly sized condenser and vent system to prevent pressure buildup in the reactor.[5]
-
Chemical Hazards: Aniline is toxic and readily absorbed through the skin. Diethyl ethoxymethylenemalonate and high-boiling solvents can cause severe irritation and burns. All handling must be performed in a well-ventilated area using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats.
-
-
Work-up and Isolation:
-
Precipitation: The desired product has low solubility in the high-boiling solvent at ambient temperature and will precipitate upon cooling.[5] Controlled cooling is important to influence crystal size and purity.
-
Washing: The crude product must be thoroughly washed with a non-polar solvent like hexane or petroleum ether to remove residual high-boiling solvent, which can otherwise make the product oily or difficult to handle.[5][6]
-
Detailed Scale-Up Protocol
This protocol describes the synthesis of this compound on a 10-mole scale.
Table 1: Reagent and Materials
| Compound | MW ( g/mol ) | Moles | Mass (kg) | Volume (L) | Density (g/mL) | Notes |
| Aniline | 93.13 | 10.0 | 0.931 | 0.91 | 1.022 | Freshly distilled |
| Diethyl Ethoxymethylenemalonate (DEEM) | 216.22 | 10.5 | 2.27 | 2.12 | 1.07 | 1.05 equivalents |
| Dowtherm A | ~166 | - | - | 10.0 | ~1.06 | High-boiling solvent |
| Hexane | 86.18 | - | - | 15.0 | 0.659 | For washing |
Step-by-Step Methodology
PART 1: CONDENSATION
-
Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser set for distillation.
-
Reagent Charging: Charge the reactor with aniline (0.931 kg, 10.0 mol) and diethyl ethoxymethylenemalonate (2.27 kg, 10.5 mol).
-
Heating: Begin stirring and slowly heat the mixture to 120-125°C under a slow stream of nitrogen.[9]
-
Reaction & Monitoring: Hold the temperature for 2 hours. Ethanol will begin to distill from the reaction mixture. The reaction can be monitored by TLC or LC-MS for the disappearance of aniline.
-
Solvent Addition: After 2 hours, cool the reaction mixture to approximately 80-90°C. Carefully add Dowtherm A (10.0 L) to the reactor.
PART 2: THERMAL CYCLIZATION
-
High-Temperature Heating: Reconfigure the condenser for reflux. Heat the stirred mixture to 250-255°C.[9] A second, more vigorous evolution of ethanol will occur.
-
Cyclization Hold: Maintain the temperature at 250-255°C for 2.5-3 hours.[4][9] The reaction is typically complete when ethanol evolution ceases.
-
Cooling and Precipitation: Turn off the heating and allow the mixture to cool slowly overnight with gentle stirring. The product will begin to precipitate as a solid.
PART 3: ISOLATION AND PURIFICATION
-
Filtration: Once the mixture has reached room temperature, filter the solid product using a suitable filter press or large Büchner funnel.
-
Washing: Wash the filter cake thoroughly with hexane (3 x 5 L) to remove all traces of Dowtherm A.[9]
-
Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved. The expected yield of crude product is typically high.[9]
-
Recrystallization (Optional): For pharmaceutical-grade purity, the crude product can be recrystallized from a suitable solvent such as ethanol or glacial acetic acid.
Data and Troubleshooting
Table 2: Process Parameters and Expected Results
| Parameter | Value | Rationale / Notes |
| Condensation Temperature | 120-125 °C | Optimal for intermediate formation without degradation.[9] |
| Condensation Time | 2 hours | Sufficient for complete consumption of aniline. |
| Cyclization Temperature | 250-255 °C | Required to overcome the activation barrier for ring closure.[9] |
| Cyclization Time | 2.5-3 hours | Ensures complete conversion to the quinoline product. |
| Expected Yield | >90% | The Gould-Jacobs reaction is known for its high efficiency.[9] |
| Appearance | White to light-tan solid | Color may depend on the purity of starting materials. |
| Melting Point | ~216-218 °C | Consistent with literature values for the pure compound. |
Table 3: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction due to low temperature or insufficient time. | Ensure the cyclization temperature reaches at least 250°C and is held for the specified duration.[7] |
| Dark/Tarry Product | Decomposition due to excessive temperature or prolonged heating. | Carefully control the temperature profile. Use an inert atmosphere (nitrogen) to minimize oxidation.[6] |
| Oily/Gummy Product | Incomplete removal of high-boiling solvent. | Increase the volume and number of hexane washes during filtration. Ensure the product is completely dry.[6] |
| Product Fails to Precipitate | Supersaturation or insufficient cooling. | Cool the reaction mixture slowly. If needed, use an ice bath for the final cooling stage. Seeding with a small crystal can induce precipitation. |
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. mdpi.com [mdpi.com]
- 4. CGS-9896-药物合成数据库 [drugfuture.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. helgroup.com [helgroup.com]
- 9. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
Purification of Ethyl 4-hydroxyquinoline-2-carboxylate by recrystallization
Application Note & Protocol
Topic: High-Purity Recovery of Ethyl 4-hydroxyquinoline-2-carboxylate via Optimized Recrystallization
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.
Abstract & Introduction
This compound is a pivotal heterocyclic compound, serving as a key precursor and building block in the synthesis of a wide array of pharmacologically active agents.[1][2] The quinoline scaffold itself is central to numerous established drugs, including antimalarials and antibacterials.[1][3] The ultimate efficacy, safety, and reproducibility of any drug development program hinge on the absolute purity of its starting materials and intermediates. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and potentially toxic byproducts.
Recrystallization remains one of the most powerful, cost-effective, and scalable techniques for the purification of solid organic compounds.[4][5] The principle is elegantly simple: the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[6] This application note provides a comprehensive, field-tested guide to the purification of this compound. It moves beyond a mere procedural list to explain the underlying chemical principles, empowering the researcher to adapt and troubleshoot the process for optimal results.
Compound Profile & Safety Imperatives
A thorough understanding of the target compound's physicochemical properties is the foundation of a successful purification strategy.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₁NO₃ | [7] |
| Molecular Weight | 217.22 g/mol | [7] |
| Appearance | Off-white to Dark Yellow Powder/Solid | [8][9] |
| Melting Point | 216-218 °C (literature) | [7][10] |
| Boiling Point | ~343.7 °C @ 760 mmHg | [7] |
| Tautomerism | Exists in equilibrium between the 4-hydroxyquinoline and 4-oxo-1,4-dihydroquinoline (quinolone) forms. This is a critical consideration for its reactivity and solubility. |
Critical Safety & Handling
According to safety data sheets, this compound is classified as an irritant. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[11]
-
Eye Contact: Causes serious eye irritation.[11][12] Wear safety goggles or a face shield.[8]
-
Skin Contact: Causes skin irritation.[11][12] Wear nitrile gloves and a lab coat.[8]
-
Inhalation: May cause respiratory irritation.[11][12] Avoid breathing dust.[7]
-
First Aid: In case of contact, rinse eyes cautiously with water for several minutes, wash skin with plenty of soap and water, and move to fresh air if inhaled.[11][13]
Always consult the most current Safety Data Sheet (SDS) for the specific material being handled.
The Science of Solvent Selection: A Rational Approach
The success of recrystallization is determined almost entirely by the choice of solvent.[5] An ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[14] Conversely, impurities should either be completely insoluble in the hot solvent or remain fully dissolved in the cold mother liquor.
Solvent Screening Protocol
A systematic, small-scale screening is mandatory to identify the optimal solvent or solvent system.
Methodology:
-
Place ~20-30 mg of the crude this compound into a small test tube.
-
Add the candidate solvent dropwise at room temperature, observing solubility.
-
If the compound is insoluble or sparingly soluble, heat the mixture gently in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. An ideal solvent will yield a significant crop of well-defined crystals.
Recommended Solvents for Screening
Based on the compound's structure (containing polar ester and hydroxyl/keto groups, and a less polar aromatic system), solvents of intermediate polarity are excellent starting points.
| Solvent Class | Candidate Solvents | Rationale & Expected Behavior |
| Alcohols | Ethanol, Isopropanol | The hydroxyl group can hydrogen bond, often providing the desired solubility profile (good when hot, poor when cold). Ethanol is a very common and effective choice for many organic solids.[15] |
| Esters | Ethyl Acetate | "Like dissolves like" principle; the ester group in the solvent matches the functionality in the target molecule.[15] |
| Ketones | Acetone | Good solvent power for a range of polarities. Its low boiling point makes it easy to remove but can lead to rapid evaporation and premature crystallization. |
| Aromatic | Toluene | May be effective for dissolving the quinoline core, but might require a polar co-solvent (anti-solvent) to induce crystallization.[14] |
| Amides | N,N-Dimethylformamide (DMF) | A very strong polar aprotic solvent. Likely to dissolve the compound well even at room temperature. Best used as the "good" solvent in a binary system, with water or an alcohol as the anti-solvent.[14] |
Logical Flow for Solvent System Selection
The following diagram illustrates the decision-making process for optimizing the purification solvent.
References
- 1. ijfmr.com [ijfmr.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 5. mt.com [mt.com]
- 6. praxilabs.com [praxilabs.com]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. lookchem.com [lookchem.com]
- 10. ETHYL 4-HYDROXY-2-QUINOLINECARBOXYLATE | 24782-43-2 [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C12H11NO4 | CID 54684458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. Reagents & Solvents [chem.rochester.edu]
Purifying Ethyl 4-hydroxyquinoline-2-carboxylate: A Detailed Protocol for Column Chromatography
This comprehensive guide provides a detailed protocol for the purification of Ethyl 4-hydroxyquinoline-2-carboxylate using column chromatography. Tailored for researchers, scientists, and professionals in drug development, this document outlines the principles, materials, and step-by-step procedures to achieve high purity of the target compound. The protocol is grounded in established chromatographic theory and addresses the specific challenges associated with the purification of quinoline derivatives.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. It serves as a valuable scaffold for the synthesis of various bioactive molecules. The purity of this starting material is paramount to ensure the integrity and reliability of subsequent synthetic steps and biological assays. Column chromatography is a widely employed technique for the purification of organic compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase to achieve separation.[1]
This application note details a robust flash column chromatography protocol for the purification of this compound, addressing common challenges such as compound tailing on silica gel.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it.[2] For polar compounds like this compound, a polar stationary phase, such as silica gel, is commonly used. The mobile phase, or eluent, is a solvent or a mixture of solvents of lower polarity. Compounds with a higher affinity for the stationary phase will move down the column more slowly, while less polar compounds will be eluted more quickly by the mobile phase. The choice of the eluent system is critical for achieving optimal separation.[3]
Materials and Equipment
Materials
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)[2]
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Triethylamine (NEt₃)
-
Thin Layer Chromatography (TLC) plates (silica gel coated with fluorescent indicator)[4]
-
Sand (acid-washed)
-
Cotton or glass wool
Equipment
-
Glass chromatography column with a stopcock
-
Separatory funnel (for gradient elution)
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector vials
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Source of compressed air or nitrogen for flash chromatography
Detailed Protocol
Part 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
The initial and most critical step is to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the desired compound, this compound, has a retention factor (Rf) of approximately 0.2-0.4.[3] This Rf value ensures that the compound will move down the column at a reasonable rate, allowing for good separation from impurities.
Procedure:
-
Prepare several eluent mixtures of varying polarities. Good starting points for quinoline derivatives are mixtures of hexane and ethyl acetate, or dichloromethane and methanol.[5]
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved crude mixture onto the baseline of several TLC plates.
-
Develop each TLC plate in a different eluent mixture in a saturated TLC chamber.
-
Visualize the developed plates under a UV lamp.
-
Calculate the Rf value for the spot corresponding to this compound in each solvent system using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Select the solvent system that provides an Rf value in the target range of 0.2-0.4 and shows good separation from impurities. For quinoline derivatives, which can exhibit tailing on silica due to the basicity of the nitrogen atom, adding a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent can significantly improve the spot shape.[6]
Table 1: Example TLC Solvent System Optimization
| Solvent System (v/v) | Rf of Target Compound | Observations |
| 70:30 Hexane:Ethyl Acetate | 0.15 | Spot moved, but retention is high. |
| 50:50 Hexane:Ethyl Acetate | 0.30 | Good Rf and separation from a less polar impurity (Rf ~0.6). |
| 30:70 Hexane:Ethyl Acetate | 0.55 | Spot moved too far, poor separation. |
| 50:50:0.1 Hexane:Ethyl Acetate:Triethylamine | 0.32 | Good Rf, improved spot shape (less tailing). |
Based on these hypothetical results, a 50:50 mixture of hexane and ethyl acetate with 0.1% triethylamine would be a suitable eluent for column chromatography.
Part 2: Column Preparation (Slurry Packing Method)
Proper packing of the chromatography column is crucial to avoid cracks and channels in the stationary phase, which would lead to poor separation.
Procedure:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1]
-
Add a thin layer (approximately 1 cm) of sand over the plug.[1]
-
In a separate beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 50:50 hexane:ethyl acetate with 0.1% triethylamine). The consistency should be that of a moderately thick but pourable liquid.
-
Pour the silica gel slurry into the column.
-
Open the stopcock to allow the solvent to drain, collecting it in a flask for reuse. As the solvent drains, gently tap the side of the column to ensure even packing of the silica gel.
-
Continuously add the slurry until the desired column height is reached (typically a silica gel to crude compound ratio of 50:1 to 100:1 by weight is recommended for good separation).
-
Once the silica gel has settled, add a protective layer of sand (approximately 1-2 cm) on top of the silica bed. This prevents disturbance of the silica surface during sample and eluent addition.[3]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
Part 3: Sample Loading
The crude sample should be loaded onto the column in a concentrated band to ensure optimal separation.
Procedure (Dry Loading Method):
The dry loading method is often preferred for solid samples as it can lead to better resolution.
-
Dissolve the crude this compound in a minimal amount of a volatile solvent in which it is readily soluble (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude compound adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
Gently tap the column to settle the powder.
Part 4: Elution and Fraction Collection
The elution process involves passing the mobile phase through the column to separate the components of the mixture.
Procedure:
-
Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.
-
Apply gentle air or nitrogen pressure to the top of the column to force the eluent through the silica gel at a steady rate (flash chromatography). A typical flow rate is about 2 inches (5 cm) per minute.[3]
-
Begin collecting the eluate in fractions (e.g., 10-20 mL per test tube).
-
Monitor the composition of the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the same eluent system.
-
Identify the fractions containing the pure this compound (fractions that show a single spot with the correct Rf value).
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Diagram 1: Column Chromatography Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloaded with crude material.- Column packed improperly (cracks, channels). | - Re-optimize the eluent system using TLC to achieve better separation between spots.- Use a larger column or less crude material (maintain a high silica to compound ratio).- Repack the column carefully using the slurry method. |
| Compound Elutes Too Quickly or Slowly | - Eluent is too polar (elutes too quickly) or not polar enough (elutes too slowly). | - Adjust the polarity of the eluent. Increase the proportion of the non-polar solvent to increase retention time, or increase the polar solvent proportion to decrease it. |
| Tailing of the Compound Band | - Strong interaction between the basic quinoline nitrogen and acidic silanol groups on the silica gel. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[6] |
| Cracking of the Silica Gel Bed | - The column has run dry.- Heat generated during packing or elution. | - Always keep the solvent level above the top of the stationary phase.- Pack the column slowly and allow any heat to dissipate before loading the sample. |
Conclusion
This detailed protocol provides a reliable method for the purification of this compound using flash column chromatography. By carefully optimizing the solvent system with TLC and following the outlined procedures for column packing, sample loading, and elution, researchers can consistently obtain the target compound in high purity. The inclusion of a basic modifier in the eluent is a key consideration for overcoming the common issue of tailing with quinoline derivatives.
References
Application Note: Real-Time Monitoring of Ethyl 4-hydroxyquinoline-2-carboxylate Synthesis via Thin-Layer Chromatography
Introduction: The Imperative of Reaction Monitoring
The synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate, a key scaffold in medicinal chemistry and drug development, often involves multi-step processes where precise control over the reaction's progress is paramount.[1][2][3] Inefficient monitoring can lead to incomplete reactions, the formation of undesirable byproducts, or the decomposition of the target molecule, resulting in low yields and complex purification challenges.[4] Thin-Layer Chromatography (TLC) offers a rapid, inexpensive, and highly effective method for the real-time, qualitative analysis of a reaction's progress.[5] This application note provides a comprehensive guide and a field-proven protocol for utilizing TLC to monitor the synthesis of this compound, ensuring optimal reaction outcomes for researchers, chemists, and drug development professionals.
Foundational Principles of Thin-Layer Chromatography
TLC separates components of a mixture based on the principle of differential partitioning between a stationary phase and a mobile phase.[6]
-
The Stationary Phase: A thin layer of an adsorbent material, typically polar silica gel (SiO₂) or alumina (Al₂O₃), is coated onto a solid backing such as glass, plastic, or aluminum.[7][8] For the quinoline derivatives discussed here, silica gel is the preferred stationary phase due to its slightly acidic nature and high resolving power for moderately polar compounds.
-
The Mobile Phase (Eluent): A solvent or a mixture of solvents, the mobile phase, moves up the plate via capillary action.[9] As it passes over the spotted sample, it dissolves the mixture and carries it up the plate.
-
The Separation Mechanism: Each compound in the mixture establishes a dynamic equilibrium between being adsorbed to the polar stationary phase and being dissolved in the mobile phase.[5]
-
Polar compounds adhere more strongly to the polar silica gel and thus travel a shorter distance up the plate.
-
Non-polar compounds have a greater affinity for the mobile phase and travel further up the plate.[8]
-
This differential movement results in the separation of the mixture's components into distinct spots. The position of each spot is characterized by its Retention Factor (Rf) , a ratio calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [10]
The Rf value is a characteristic constant for a specific compound under a defined set of conditions (stationary phase, mobile phase, and temperature).[11][12]
Application Workflow: Monitoring the Reaction
The core of this protocol involves comparing the TLC profile of the reaction mixture over time against the profiles of the starting materials. A reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane, and a new spot, corresponding to the product, has appeared and its intensity is maximized.[13][14]
Caption: Workflow for TLC Monitoring of a Chemical Reaction.
Detailed Experimental Protocol
This protocol is designed for monitoring a typical synthesis of this compound, such as the Conrad-Limpach reaction.
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates (the F₂₅₄ indicator means the plate contains a fluorescent dye that glows under 254 nm UV light).[15]
-
Developing Chamber: A glass jar with a lid or a dedicated TLC tank.
-
Spotting Capillaries: Glass microcapillary tubes.[16]
-
Solvents: Reagent grade hexane, ethyl acetate, dichloromethane (for sample dissolution), and acetic acid (optional modifier).
-
Visualization Tools: A handheld UV lamp (254 nm and 365 nm) and an iodine chamber (optional).[17]
-
Reaction Aliquots: Small samples taken from the reaction vessel at different time points (t=0, t=1h, t=2h, etc.).
Eluent System Optimization
The choice of eluent is critical for achieving good separation. For quinoline derivatives, a mixture of a non-polar solvent (hexane or toluene) and a polar solvent (ethyl acetate) is a robust starting point.[15]
-
Starting Point: Begin with a 7:3 mixture of Hexane:Ethyl Acetate.
-
Too High Rf (Spots near solvent front): If all spots, including the polar starting materials, have an Rf > 0.8, the eluent is too polar. Decrease the polarity by increasing the proportion of hexane (e.g., 8:2 or 9:1 Hexane:Ethyl Acetate).[14][18]
-
Too Low Rf (Spots near baseline): If spots remain near the baseline (Rf < 0.2), the eluent is not polar enough. Increase the polarity by increasing the proportion of ethyl acetate (e.g., 6:4 or 1:1 Hexane:Ethyl Acetate).[14][18]
-
Streaking/Tailing: For acidic or very polar compounds like the 4-hydroxyquinoline product, streaking may occur. Adding a small amount (0.5-1%) of acetic acid to the eluent can improve spot shape by neutralizing basic sites on the silica.[14]
Step-by-Step TLC Procedure
-
Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Do not gouge the silica. Mark tick marks for each lane.[7]
-
Sample Preparation:
-
Starting Material (SM): Dissolve a tiny amount of the limiting reactant (e.g., aniline precursor) in a volatile solvent like dichloromethane or ethyl acetate.
-
Reaction Mixture (RXN): At a specific time point, take a small aliquot (e.g., a drop on a glass rod) from the reaction and dilute it in a vial with the same volatile solvent.[13]
-
-
Spotting the Plate:
-
Use a capillary tube to apply a small spot of the Starting Material solution to the first lane on the origin.
-
Apply a spot of the Reaction Mixture to the second lane.
-
Create a Co-spot by spotting the Starting Material in the third lane, and then, without drying, spotting the Reaction Mixture directly on top of it.[14]
-
Goal: Keep spots small and concentrated (1-2 mm diameter) for best resolution.[9]
-
-
Developing the Plate:
-
Pour a small amount (~0.5 cm depth) of the optimized eluent into the developing chamber. Ensure the solvent level is below the baseline on your TLC plate.[14]
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor, which improves resolution.
-
Carefully place the TLC plate into the chamber and replace the lid. Do not disturb the chamber during development.[9]
-
-
Elution and Marking: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.[7]
-
Drying: Allow the plate to air-dry completely in a fume hood.
Visualization and Interpretation
-
Primary Visualization (Non-destructive): Place the dried plate under a UV lamp.[17] The F₂₅₄ indicator in the plate will fluoresce green, and UV-active compounds (like the aromatic quinoline) will absorb the UV light and appear as dark spots.[19] Lightly circle the visible spots with a pencil.[17]
-
Secondary Visualization (Optional, Destructive): If some components are not UV-active, place the plate in a chamber containing a few crystals of iodine. Most organic compounds will form a temporary yellow-brown complex with iodine vapor.[19][20]
-
Analysis:
-
Observe the lane for the reaction mixture.
-
The disappearance of the starting material spot (compare its Rf to the SM and co-spot lanes) indicates consumption.
-
The appearance of a new spot indicates product formation.
-
Calculate the Rf value for the product and starting material spots for your records.[10]
-
Data Presentation and Expected Results
The polarity of the compounds decreases in the following general order: Aniline > this compound > Diethyl malonate . Therefore, their Rf values will be inversely related.
Table 1: Illustrative TLC Data for Reaction Monitoring
| Compound | Role | Expected Polarity | Illustrative Rf Value* | UV Active (254 nm) |
| Aniline Precursor | Starting Material | High | 0.25 | Yes |
| Diethyl Malonate | Starting Material | Low | 0.80 | No |
| This compound | Product | Medium-High | 0.45 | Yes |
| Intermediate (e.g., enamine) | Intermediate | Medium | 0.60 | Yes |
*Note: Rf values are highly dependent on the exact eluent system and conditions. These values are for illustrative purposes using a 7:3 Hexane:Ethyl Acetate system and must be determined experimentally.
Troubleshooting Common TLC Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or Tailing Spots | Sample is too concentrated; Compound is highly polar or acidic/basic. | Dilute the sample before spotting; Spot a smaller amount; Add a modifier (e.g., 1% acetic acid or triethylamine) to the mobile phase.[14] |
| Spots Not Moving (Rf ≈ 0) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate).[14] |
| Spots at Solvent Front (Rf ≈ 1) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by adding more of the non-polar solvent (e.g., increase the percentage of hexane).[14] |
| Poorly Resolved/Overlapping Spots | The polarity of the mobile phase is not optimal for separation. | Perform a systematic trial of different mobile phase compositions; try a different solvent system altogether (e.g., Dichloromethane/Methanol). |
References
- 1. mdpi.com [mdpi.com]
- 2. Rosoxacin - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. iitg.ac.in [iitg.ac.in]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. amherst.edu [amherst.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pediaa.com [pediaa.com]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 16. Video: Thin Layer Chromatography: Principle, Procedure, Applications [jove.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. faculty.fiu.edu [faculty.fiu.edu]
Troubleshooting & Optimization
Technical Support Center: Ethyl 4-hydroxyquinoline-2-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate. This guide is designed for researchers, chemists, and professionals in drug development. It provides in-depth, experience-based answers to common issues encountered during the synthesis, focusing on the identification and mitigation of side products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary synthetic route for this compound and what are its key challenges?
The most common and established method for synthesizing this compound is the Conrad-Limpach synthesis or a closely related variation, the Gould-Jacobs reaction.[1][2][3] The general approach involves the condensation of an aniline with a β-ketoester, in this case, diethyl malonate or a derivative, followed by a high-temperature thermal cyclization.[3][4]
The primary challenges in this synthesis are:
-
High Temperatures: The cyclization step often requires temperatures exceeding 250°C, which can lead to thermal decomposition and the formation of tar-like impurities.[4][5]
-
Regioselectivity: Depending on the reaction conditions, there is a significant risk of forming the undesired regioisomer, Ethyl 2-hydroxyquinoline-4-carboxylate.[3]
-
Incomplete Reactions: The reaction may stall at the intermediate enamine stage if the cyclization temperature is not reached or maintained.[6]
-
Product Purification: The crude product is often a solid that has co-precipitated with various side products, making purification challenging.
Q2: My TLC analysis shows two distinct, closely-eluting spots. What is the likely identity of the major side product?
The most probable side product is the regioisomeric Ethyl 2-hydroxyquinoline-4-carboxylate . This arises from a competing reaction pathway known as the Knorr quinoline synthesis.[3]
Causality and Mechanism:
The formation of either the 4-hydroxy (desired) or 2-hydroxy (side product) quinoline is dictated by the initial reaction between the aniline and the β-ketoester (diethyl malonate).
-
Kinetic Control (Lower Temperatures): At lower temperatures (e.g., room temperature to ~100°C), the reaction favors the formation of the β-aminoacrylate (enamine) intermediate. This intermediate, upon heating to high temperatures (~250°C), cyclizes to form the desired 4-hydroxyquinoline derivative. This is the standard Conrad-Limpach pathway.[3]
-
Thermodynamic Control (Higher Initial Temperatures): At higher initial reaction temperatures (e.g., >140°C), the aniline can react at the ester group to form a β-keto anilide. This thermodynamically more stable intermediate then cyclizes to form the 2-hydroxyquinoline isomer.[3]
Caption: Competing pathways in quinoline synthesis.
Troubleshooting:
-
Control Initial Reaction Temperature: Ensure the initial condensation of aniline and diethyl malonate occurs at a lower temperature (e.g., 120°C) before proceeding to the high-temperature cyclization.[7] This favors the formation of the kinetic enamine intermediate.
-
Purification: The two isomers can often be separated by fractional crystallization or column chromatography, although their similar polarities can make this difficult.
Q3: The reaction mixture turned very dark/black at high temperatures, and the yield is low. What happened?
This is a common issue and typically indicates thermal decomposition .
Causality: The high temperatures required for the cyclization step (~250°C) can cause the starting materials, intermediates, or even the product to decompose, forming polymeric or tar-like substances.[5] The choice of solvent is critical in managing this.
Troubleshooting:
-
Use a High-Boiling, Inert Solvent: The original syntheses often used no solvent, leading to poor yields. Using a high-boiling, inert solvent like Dowtherm A (a mixture of diphenyl and diphenyl ether) or even mineral oil is crucial.[5] These solvents provide even heat distribution and prevent localized overheating, which is a primary cause of decomposition.
-
Solvent Selection Impact on Yield: Studies have shown a direct correlation between the solvent's boiling point and the reaction yield. Higher boiling points generally lead to better yields, up to a certain point where decomposition becomes dominant.[8]
| Solvent | Boiling Point (°C) | Reported Yield (%) | Product Appearance |
| Ethyl Benzoate | 213 | 34 | Dark Brown |
| 2-Nitrotoluene | 222 | 51 | Light Brown |
| Propyl Benzoate | 230 | 65 | Black |
| Dowtherm A | 257 | 65 | Light Brown |
| 2,6-di-tert-butylphenol | 253 | 65 | Light Brown |
| (Data synthesized from reference[8]) |
-
Microwave Synthesis: Microwave-assisted synthesis can be an excellent alternative. It allows for rapid heating to the target temperature, reducing overall reaction time and minimizing the formation of degradation byproducts.[6][9]
Q4: My final product is acidic and shows a different NMR spectrum, with the ethyl ester signals being absent. What is this side product?
This side product is almost certainly 4-hydroxyquinoline-2-carboxylic acid , the result of ester hydrolysis.
Causality: The ethyl ester group is susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures if water is present.[10][11]
-
Acid-Catalyzed Hydrolysis: If the reaction is worked up with strong acid or if acidic catalysts are used and not properly neutralized, residual acid can catalyze the hydrolysis of the ester to the carboxylic acid.[12]
-
Base-Catalyzed Hydrolysis (Saponification): If the crude product is purified or treated with a base (e.g., NaOH, Na2CO3) to remove acidic impurities, saponification can occur, yielding the carboxylate salt.[10][13] Subsequent acidification will then produce the carboxylic acid.
Caption: Hydrolysis of the final ester product.
Troubleshooting Protocol: Ester Hydrolysis
-
Neutral Workup: Ensure that the reaction workup is performed under neutral or near-neutral conditions. If an acid wash is necessary, perform it quickly and at a low temperature.
-
Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water, which is required for hydrolysis.
-
Purification Strategy: If the acid is formed, it can be separated from the desired ester by exploiting its solubility in an aqueous basic solution.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a mild aqueous base like sodium bicarbonate solution. The carboxylic acid will move to the aqueous layer as its sodium salt.
-
Separate the layers. The organic layer contains the desired ester.
-
Wash the organic layer with brine, dry with Na2SO4, and concentrate to recover the purified ester.
-
Q5: Are N-alkylation or O-alkylation side products a concern in this synthesis?
In the primary Conrad-Limpach synthesis of the title compound, N-alkylation and O-alkylation are generally not significant side reactions. The quinoline ring is formed in the final high-temperature step, and the typical reagents (aniline, diethyl malonate) do not include alkylating agents.
However, these side reactions can become relevant if:
-
Further modifications are performed on the final product. The 4-hydroxyquinoline exists in tautomeric equilibrium with the 4-quinolone form. Alkylation of this system can lead to a mixture of N-alkylated and O-alkylated products.[14][15]
-
The synthesis is attempted with alkylated anilines or in the presence of other potential alkylating agents under basic conditions.
Studies have shown that the ratio of N- vs. O-alkylation is highly dependent on the alkylating agent, the base, and the solvent used in subsequent reactions.[14][16] For the synthesis of the title compound itself, this is not a primary concern.
References
- 1. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ablelab.eu [ablelab.eu]
- 7. mdpi.com [mdpi.com]
- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy this compound | 24782-43-2 [smolecule.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. britannica.com [britannica.com]
- 12. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. On the mechanism of the alkylation of quinoline and naphthyridine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. juniperpublishers.com [juniperpublishers.com]
How to minimize impurity formation in Ethyl 4-hydroxyquinoline-2-carboxylate synthesis
Technical Support Center: Ethyl 4-hydroxyquinoline-2-carboxylate Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, focusing on the critical aspect of impurity mitigation. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting advice and validated protocols to ensure the highest possible purity of your target compound.
The primary synthetic route discussed is the Gould-Jacobs reaction, a robust and widely used method involving the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[1][2] While effective, this process is sensitive to reaction conditions that can lead to a variety of impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its key steps?
A1: The most prevalent method is the Gould-Jacobs reaction.[3][4] It consists of two primary stages:
-
Condensation: Aniline reacts with diethyl ethoxymethylenemalonate (DEEMM) via a nucleophilic substitution/addition-elimination reaction to form the key intermediate, diethyl 2-((phenylamino)methylene)malonate.[2][5] This step is typically performed at moderate temperatures (100-160 °C).[6]
-
Thermal Cyclization: The intermediate is heated to high temperatures (typically 240-260 °C) in a high-boiling point solvent, such as diphenyl ether or Dowtherm A.[5][7] This intramolecular cyclization, a 6-electron electrocyclic reaction, forms the quinoline ring system, eliminating a molecule of ethanol to yield the final product.[1][2]
Q2: My final product is off-white or yellow, not the expected white crystalline solid. What causes this discoloration?
A2: Discoloration is a common issue and is almost always indicative of impurities. The primary culprits are often residual high-boiling point solvent (like diphenyl ether) or thermally generated polymeric/tar-like byproducts. Insufficient washing of the crude product after precipitation or degradation during an overly aggressive heating ramp in the cyclization step can lead to these impurities. A robust purification step, such as treatment with activated carbon (Darco/Norit) during recrystallization, is highly effective at removing these colored impurities.[7]
Q3: I'm observing a significant amount of unreacted diethyl 2-((phenylamino)methylene)malonate intermediate in my final product. What went wrong?
A3: This points to an incomplete thermal cyclization reaction. The two most likely causes are:
-
Insufficient Temperature: The cyclization requires a high activation energy. If the reaction temperature did not consistently reach the required 240-250 °C range, the conversion will be low.
-
Insufficient Reaction Time: Even at the correct temperature, the reaction needs adequate time for completion, typically 10-20 minutes after the addition of the intermediate to the hot solvent.[7] It is crucial to monitor the reaction by a suitable method, like Thin Layer Chromatography (TLC), to ensure full conversion before work-up.[8]
Q4: My yield is consistently low. What are the most critical parameters to optimize?
A4: Low yield can stem from issues in either the condensation or cyclization step.
-
Condensation Step: Ensure the stoichiometry is correct and that the removal of ethanol is efficient to drive the reaction forward.
-
Cyclization Step: This is the more common source of yield loss. Rapidly adding the intermediate to the pre-heated high-boiling solvent is crucial.[7] A slow addition can lead to polymerization and other side reactions. Additionally, ensure the temperature is high enough for cyclization but not so high as to cause decomposition. The use of a non-polar, high-boiling solvent like diphenyl ether is favored to minimize side reactions.[5]
Troubleshooting Guide: Impurity Identification & Mitigation
This section addresses specific impurities, their formation mechanisms, and targeted strategies for their prevention and removal.
| Impurity Class | Common Species | Potential Cause(s) | Prevention & Mitigation Strategy | Analytical Detection |
| Unreacted Intermediates | Diethyl 2-((phenylamino)methylene)malonate | Incomplete thermal cyclization (low temperature/short time). | Ensure reaction temperature is >240 °C. Monitor reaction completion via TLC. Increase reaction time. | TLC, HPLC, ¹H NMR |
| Side-Reaction Products | Pfitzinger-type byproducts, incorrectly cyclized isomers. | Cyclization onto the wrong position of the aniline ring, especially with substituted anilines. | Strict temperature control. Use of non-polar solvents to favor the desired electrocyclization. | HPLC, LC-MS, ¹H/¹³C NMR |
| Degradation Products | Polymeric tars, decarboxylated quinoline. | Excessive heating (>260 °C) or prolonged reaction times. Presence of oxygen. | Maintain strict temperature control. Use an inert (N₂) atmosphere. Avoid unnecessary delays at high temperatures. | TLC (baseline material), HPLC |
| Processing Impurities | Residual Diphenyl Ether / Dowtherm A | Inefficient removal during work-up and purification. | Thoroughly wash the crude product with a non-polar solvent (e.g., petroleum ether, hexanes) in which the product is insoluble.[7][8] | GC, ¹H NMR |
| Hydrolysis Products | 4-hydroxyquinoline-2-carboxylic acid | Exposure to strong acid or base during work-up or purification, especially at elevated temperatures. | Use dilute acid/base for pH adjustments at room temperature. Avoid prolonged exposure to aqueous conditions. | HPLC, LC-MS |
Mechanism Deep Dive: The Critical Thermal Cyclization
Understanding the desired reaction versus potential side pathways is key to minimizing impurities. The thermal cyclization is an intramolecular electrophilic aromatic substitution.
The key is to supply enough thermal energy to overcome the activation barrier for the desired 6-electron cyclization but not so much that alternative, higher-energy degradation pathways become significant.
Validated Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures, such as those found in Organic Syntheses.[7]
Step A: Synthesis of Diethyl 2-((phenylamino)methylene)malonate
-
In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEMM, 1.05 eq).
-
Heat the mixture with stirring at 110-120 °C for 1-2 hours. The reaction progress can be monitored by observing the cessation of ethanol distillation.
-
Cool the reaction mixture. The crude intermediate, often a solid, can be used directly in the next step or purified by recrystallization from ethanol/water if necessary.
Step B: Thermal Cyclization
-
Set up a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser. Add a high-boiling solvent (e.g., Dowtherm A or diphenyl ether) to the flask.
-
Heat the solvent to reflux (approx. 250 °C) under an inert atmosphere (e.g., Nitrogen).
-
Add the crude diethyl 2-((phenylamino)methylene)malonate from Step A rapidly but carefully via the dropping funnel to the refluxing solvent.[7]
-
Continue stirring and refluxing for 15-20 minutes. During this time, ethanol will distill from the reaction.
-
Allow the mixture to cool to room temperature. The product will precipitate as a solid.
-
Dilute the cooled mixture with petroleum ether or hexanes (approx. 1.5x the volume of the solvent) to further precipitate the product and dissolve the solvent.[7][8]
-
Collect the solid by vacuum filtration and wash thoroughly with petroleum ether or hexanes to remove residual high-boiling solvent.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, air-dried product to a large flask.
-
Add a suitable recrystallization solvent. While various solvents can be used, treating the crude product with boiling water containing decolorizing carbon (activated charcoal) is highly effective for removing colored impurities.[7]
-
Bring the suspension to a boil with stirring.
-
Filter the hot solution through a pre-heated filter funnel to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the purified white, needle-like crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting Workflow
This decision tree can help diagnose and solve common issues during the synthesis.
// Low Yield Branch q1_ans1 [label="Check Cyclization Temp.\nWas it >240°C?", shape=diamond, fillcolor="#FBBC05"]; q1_ans2 [label="Review Work-up.\nProduct lost during filtration/washing?"]; q1_sol1 [label="Solution:\nIncrease reaction temp.\nUse thermometer in reaction vessel."]; q1_sol2 [label="Solution:\nEnsure proper solvent choice\nfor washing (product insoluble)."];
q1 -> q1_ans1 [label="Yes"]; q1_ans1 -> q1_ans2 [label="Yes"]; q1_ans1 -> q1_sol1 [label="No"]; q1_ans2 -> q1_sol2;
// Impure Product Branch q2_ans1 [label="Off-white/Yellow Color?", shape=diamond, fillcolor="#FBBC05"]; q2_ans2 [label="Intermediate Detected?", shape=diamond, fillcolor="#FBBC05"]; q2_ans3 [label="Solvent Peak in NMR?", shape=diamond, fillcolor="#FBBC05"];
q2 -> q2_ans1 [label="Yes"]; q2_ans1 -> q2_sol1 [label="Yes", pos="l,0.5"]; q2_sol1 [label="Solution:\nRecrystallize with\nactivated carbon."]; q2_ans1 -> q2_ans2 [label="No", pos="r,0.5"]; q2_ans2 -> q2_sol2 [label="Yes", pos="l,0.5"]; q2_sol2 [label="Solution:\nRe-run cyclization at proper temp/time.\nMonitor by TLC."]; q2_ans2 -> q2_ans3 [label="No", pos="r,0.5"]; q2_ans3 -> q2_sol3 [label="Yes", pos="l,0.5"]; q2_sol3 [label="Solution:\nRe-wash solid with hexanes.\nImprove drying under vacuum."]; } dot Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. Diethyl 2-((phenylamino)methylene)malonate|54535-22-7 [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate (CAS: 24782-43-2). This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.
Introduction: The Significance of the 4-Hydroxyquinoline Scaffold
The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of pharmacologically active agents.[1] Specifically, the 2-carboxylic acid derivative, kynurenic acid, is a known endogenous metabolite with neuroprotective properties, making its ethyl ester derivative, this compound, a valuable precursor and research compound.[2]
While several classical methods exist for quinoline synthesis, such as the Gould-Jacobs and Conrad-Limpach reactions, the synthesis of the 2-carboxylate isomer often involves the cyclization of ortho-substituted anilines.[1][3] This guide will focus on troubleshooting the common challenges encountered during these synthetic routes.
Reaction Pathway Overview
A prevalent method for synthesizing the this compound scaffold involves the condensation and cyclization of an aniline derivative, such as ethyl anthranilate, with an appropriate C2-building block. The general workflow involves forming an enamine intermediate, followed by a thermally-induced cyclization to form the quinoline ring system.
References
Technical Support Center: Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate
Welcome to the dedicated technical support guide for the synthesis and yield optimization of Ethyl 4-hydroxyquinoline-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the intricacies of this synthesis. As your virtual application scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and enhance your experimental outcomes.
The predominant and most reliable method for synthesizing this scaffold is the Gould-Jacobs reaction . This process involves two key transformations:
-
Condensation: An aniline reacts with diethyl ethoxymethylenemalonate (DEMM) via nucleophilic substitution to form an intermediate, diethyl 2-((phenylamino)methylene)malonate.
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization, followed by tautomerization, to yield the desired 4-hydroxyquinoline core.[1][2]
This guide is structured to address the most common challenges encountered during this synthesis, particularly those related to the high-temperature cyclization step, which is often the primary source of yield loss.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the Gould-Jacobs synthesis of this compound? A1: Reported yields can vary significantly based on the specific aniline substrate and the reaction conditions employed. While some literature procedures report yields as high as 85-95% under optimized conditions with specific substrates, it is more common to encounter initial yields in the range of 40-70%.[3][4] Factors such as reaction scale, heating method (conventional vs. microwave), and purification efficiency heavily influence the final isolated yield.
Q2: Why is such a high temperature (typically >250 °C) required for the cyclization step? A2: The intramolecular cyclization is a thermally driven pericyclic reaction (an electrocyclization) that proceeds through a high-energy transition state.[1][2] Significant thermal energy is required to overcome the activation barrier for the C-C bond formation between the aniline ring and the malonate moiety. Insufficient temperature is the most common reason for an incomplete or stalled reaction.[5]
Q3: Can I perform the reaction without a high-boiling solvent like Dowtherm A? A3: While possible, it is not recommended for conventional heating. High-boiling, inert solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil serve two critical functions: they maintain a stable and uniform high temperature and prevent localized overheating, which can lead to charring and decomposition of the starting material and product.[2][3][5] An alternative is to use microwave-assisted synthesis, which provides rapid and uniform heating without the need for a high-boiling solvent, often leading to dramatically reduced reaction times and improved yields.[6][7]
Q4: My final product is showing the 4-oxo tautomer. Is this expected? A4: Yes, this is entirely expected. The product, this compound, exists in a tautomeric equilibrium with its keto form, Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate.[1] In most solvents and in the solid state, the 4-hydroxy aromatic form is generally favored, but the presence of the keto tautomer is common and does not represent an impurity.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low or No Yield of the Initial Condensation Product
Q: I've mixed my aniline and diethyl ethoxymethylenemalonate (DEMM), but TLC/LC-MS analysis shows a large amount of unreacted aniline. What's going wrong?
A: The initial condensation to form the anilidomethylenemalonic ester is typically efficient but can fail for several reasons.
-
Causality: The reaction is a nucleophilic substitution where the aniline nitrogen attacks the enol ether of DEMM. This step can be hindered by poor quality reagents or suboptimal conditions.
-
Solutions:
-
Reagent Quality: Ensure your aniline is pure and that the DEMM has not hydrolyzed. Use freshly opened or distilled reagents if purity is questionable.
-
Stoichiometry: While a 1:1 ratio is typical, using a slight excess (1.1 to 1.2 equivalents) of DEMM can help drive the reaction to completion.
-
Reaction Monitoring: This step is often performed by gently heating the neat reactants or in a solvent like ethanol. Monitor the reaction by TLC or LC-MS to confirm the consumption of the aniline before proceeding to the high-temperature cyclization.[8]
-
Issue 2: Incomplete Thermal Cyclization
Q: My condensation intermediate is formed successfully, but after heating, I recover a large amount of it, with very little desired product. How do I drive the cyclization to completion?
A: This is the most critical and challenging step of the synthesis. Failure to reach the required activation energy is the primary culprit.
-
Causality: The thermal electrocyclization has a high activation energy barrier. If the reaction temperature is too low or the heating time is too short, the reaction will stall.[5]
-
Solutions:
-
Verify Temperature: Ensure your reaction setup is achieving the target temperature (typically 250-300 °C).[5] Use a high-temperature thermometer placed directly in the heating mantle or reaction vessel. Do not rely solely on the heating mantle's dial setting.
-
Optimize Heating Time: For conventional heating in a solvent like Dowtherm A, a reaction time of 10-30 minutes is typical once the intermediate has been added to the hot solvent.[3] If the reaction is incomplete, cautiously extend the heating time, but be aware that prolonged heating can also lead to degradation.[5]
-
Consider Microwave Synthesis: This is a highly effective solution. Microwave irradiation can achieve the necessary temperature in minutes, providing rapid, uniform heating that significantly improves yields and reduces byproduct formation.[6][7] A typical starting point would be heating to 250 °C for 5-15 minutes in a sealed microwave vial.[6]
-
Issue 3: Significant Tar Formation and Product Decomposition
Q: During the cyclization step, my reaction mixture turned dark brown/black, and the final yield is very low. How can I minimize this decomposition?
A: Tar formation is a direct result of thermal degradation at the high temperatures required for cyclization.[5]
-
Causality: At temperatures exceeding 250 °C, organic molecules can undergo complex side reactions, including polymerization and charring, especially if localized "hot spots" exist or if the reaction is heated for too long.[9]
-
Solutions:
-
Ensure Uniform Heating: Use a high-boiling, inert solvent and vigorous mechanical stirring to ensure even heat distribution and prevent localized overheating.[3][5]
-
Optimize Temperature/Time Balance: A slightly higher temperature for a shorter duration is often better than prolonged heating at a lower temperature. Perform small-scale optimization experiments to find the sweet spot for your specific substrate.[5][6]
-
Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative decomposition pathways.[5]
-
Rapid Addition: When using a hot solvent method, add the intermediate to the pre-heated solvent relatively quickly to ensure all of it experiences the same thermal profile.[3]
-
Issue 4: Difficulty with Product Isolation and Purification
Q: The reaction seems to have worked, but the crude product is an oily residue that is difficult to crystallize. What are the best practices for work-up and purification?
A: Isolation issues often stem from residual high-boiling solvent or the presence of impurities that inhibit crystallization.[5][10]
-
Causality: Solvents like Dowtherm A have very low vapor pressure and are difficult to remove. Impurities can act as a "eutectic," lowering the melting point of the mixture and preventing crystallization.
-
Solutions:
-
Solvent Removal: If Dowtherm A was used, allow the reaction to cool, then add a non-polar solvent like hexanes or petroleum ether to precipitate the crude product. Filter the solid and wash it thoroughly with the same solvent to remove the residual Dowtherm.[3] Any remaining solvent may require removal under high vacuum.
-
Trituration: If the crude product is an oil, attempt to induce crystallization by trituration. Add a small amount of a solvent in which the product is poorly soluble (e.g., diethyl ether, hexanes, or a mixture) and scratch the side of the flask with a glass rod.
-
Recrystallization: If a solid is obtained, recrystallization is the next step. Ethanol or ethyl acetate are often suitable solvents. If the product remains colored, a charcoal treatment during recrystallization can be effective, but be aware that using too much charcoal can adsorb your product and reduce the yield.[3][10]
-
Column Chromatography: If all else fails, purification by silica gel column chromatography is a reliable method to obtain a pure product, which should then crystallize more readily.
-
Data Summary & Optimization Parameters
The following table summarizes key parameters that can be adjusted to optimize the yield of the Gould-Jacobs reaction.
| Parameter | Conventional Heating | Microwave-Assisted | Rationale & Expert Insight |
| Cyclization Temp. | 250-300 °C[5] | 250-300 °C[6] | Critical Parameter. Must be high enough to overcome the activation barrier. Higher temperatures often allow for shorter reaction times, minimizing degradation. |
| Cyclization Time | 10-30 minutes[3] | 5-15 minutes[6] | Microwave heating is significantly faster due to direct molecular excitation, reducing the window for thermal decomposition. |
| Solvent | Dowtherm A, Diphenyl Ether[2][5] | Acetonitrile or Solvent-free[6] | High-boiling solvents ensure uniform heating. In microwave synthesis, lower-boiling solvents can be used in sealed vessels, or the reaction can be run neat. |
| Work-up | Precipitate with hexanes, filter | Dilute with solvent, purify | The key challenge with conventional heating is removing the high-boiling solvent. Microwave work-up is often simpler. |
| Typical Yield | 40-70% | 50-85% | Microwave synthesis often provides higher isolated yields due to shorter reaction times and reduced byproduct formation.[6][7] |
Experimental Protocols & Visualizations
Protocol 1: Standard Method via Conventional Heating
-
Condensation: In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-110 °C for 1 hour. The reaction can be monitored by TLC until the aniline is consumed. The resulting oil (diethyl 2-((phenylamino)methylene)malonate) is used in the next step without further purification.
-
Cyclization: In a separate three-necked flask equipped with a mechanical stirrer and a reflux condenser, heat Dowtherm A to 250 °C.
-
Addition: Add the crude intermediate from step 1 dropwise to the vigorously stirring, pre-heated Dowtherm A over 5-10 minutes.
-
Reaction: Maintain the temperature at 250 °C for an additional 15 minutes. Ethanol will distill from the reaction mixture.
-
Work-up: Allow the mixture to cool to below 100 °C. Add petroleum ether or hexanes to precipitate the product.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with petroleum ether to remove residual Dowtherm A.
-
Purification: Recrystallize the crude solid from hot ethanol to yield this compound as a white or off-white solid.[3]
Diagram: Gould-Jacobs Reaction Mechanism
Caption: The two-stage mechanism of the Gould-Jacobs reaction.
Diagram: General Experimental & Troubleshooting Workflow
Caption: A workflow for synthesis and common troubleshooting paths.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. ablelab.eu [ablelab.eu]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate
Welcome to the technical support center for the microwave-assisted synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance their synthetic yields and troubleshoot common experimental challenges. We will delve into the nuances of the Conrad-Limpach reaction under microwave irradiation, providing not just protocols, but the scientific rationale behind them to empower your research.
Section 1: Understanding the Synthesis - A Mechanistic Overview
The synthesis of this compound is a classic example of the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester. [1]Microwave assistance has emerged as a powerful tool to accelerate this reaction, offering benefits like reduced reaction times, increased yields, and cleaner reaction profiles. [2][3] The reaction proceeds through the formation of a Schiff base intermediate, followed by a thermally induced electrocyclic ring closure. [1]Traditionally, this cyclization step requires high temperatures, often around 250 °C, which can be challenging to achieve and maintain with conventional heating methods. [1]Microwave irradiation directly and efficiently delivers energy to the polar molecules in the reaction mixture, facilitating rapid heating to the required temperatures and promoting the desired cyclization. [2][4]
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing actionable solutions grounded in chemical principles.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in organic synthesis. Several factors can contribute to this issue in the microwave-assisted Conrad-Limpach reaction.
Potential Causes & Solutions:
-
Insufficient Reaction Temperature: The ring-closure step is the rate-determining step and is highly temperature-dependent. [1] * Solution: Ensure your microwave reactor is programmed to reach and maintain a temperature of at least 245 °C. [5]In some cases, temperatures up to 250 °C may be necessary for optimal results. The use of a high-boiling point solvent is crucial to reach these temperatures. [6]* Inappropriate Solvent Choice: The solvent's ability to absorb microwave energy and its boiling point are critical.
-
Solution: High-boiling, polar solvents are generally preferred. Diphenyl ether or Dowtherm (a mixture of diphenyl and diphenyl ether) are classic choices for this reaction due to their high boiling points and stability. [7]1,2-Dichlorobenzene (DCB) has also been used effectively in microwave synthesis, allowing for temperatures to exceed its atmospheric boiling point in a sealed vessel. [5]Non-polar solvents like toluene or hexane are generally unsuitable as they absorb microwave energy poorly. [4]* Presence of Water: Water can hydrolyze the ester starting material or the final product, reducing the yield. [8] * Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. The starting aniline and diethyl malonate should also be of high purity and free from moisture.
-
-
Sub-optimal Reaction Time: While microwave synthesis is rapid, an insufficient or excessive reaction time can negatively impact the yield.
Issue 2: Formation of By-products
The appearance of unexpected spots on your TLC plate indicates the formation of by-products.
Potential Causes & Solutions:
-
Incomplete Cyclization: The intermediate Schiff base may not have fully cyclized.
-
Solution: Increase the reaction temperature or time as described above. The presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), can sometimes facilitate the cyclization, though it should be used judiciously as it can also promote side reactions. [5]* Side Reactions at High Temperatures: While high temperatures are necessary, they can also promote undesired reactions.
-
Solution: Carefully control the temperature and reaction time. A dynamic irradiation method, where the microwave power is varied to maintain a precise temperature, can be beneficial. * Knoevenagel Condensation: If aromatic aldehydes are present as impurities, they can undergo Knoevenagel condensation with the active methylene group of the malonate. [5] * Solution: Ensure the purity of your starting materials.
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating a pure product can be a challenge.
Potential Causes & Solutions:
-
Product Solubility: The product may have limited solubility in common organic solvents.
-
Solution: After the reaction, cooling the mixture in an ice bath can help crystallize the product. [5]The crude product can then be collected by filtration. Recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, is often necessary to obtain a pure product. [10]* Removal of High-Boiling Solvent: Solvents like diphenyl ether can be difficult to remove completely.
-
Solution: After filtering the crude product, wash the solid thoroughly with a low-boiling solvent like petroleum ether or hexane to remove residual high-boiling solvent. [7]* Charcoal Treatment: The crude product may be colored due to impurities.
-
Solution: Treating a solution of the crude product in a suitable solvent with activated charcoal (like Darco or Norit) can help decolorize it before recrystallization. [7]
-
Section 3: Optimized Experimental Protocol
This protocol provides a step-by-step guide for the microwave-assisted synthesis of this compound.
Materials:
-
Aniline
-
Diethyl malonate
-
Diphenyl ether (or other suitable high-boiling solvent)
-
Microwave synthesis reactor
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine aniline (1 equivalent) and diethyl malonate (1.1 equivalents) in a minimal amount of diphenyl ether.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Program the reactor to heat the mixture to 250 °C and hold at this temperature for 15 minutes. [7]3. Workup:
-
Allow the reaction mixture to cool to room temperature. A solid product should precipitate.
-
Add petroleum ether to the mixture to further precipitate the product and aid in filtration.
-
Collect the solid by vacuum filtration and wash it thoroughly with petroleum ether to remove the diphenyl ether.
-
-
Purification:
Section 4: Visualizing the Workflow and Troubleshooting
To aid in understanding the process, the following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for microwave-assisted synthesis.
Caption: Troubleshooting decision tree for low yield.
Section 5: Frequently Asked Questions (FAQs)
Q1: Can I use a domestic microwave oven for this synthesis? A1: Absolutely not. Domestic microwave ovens are not designed for laboratory use and lack the necessary safety features, such as temperature and pressure controls. [13]Using a domestic oven for chemical synthesis is extremely dangerous and can lead to explosions. [13] Q2: Is it safe to use metal catalysts in a microwave reactor? A2: Yes, small amounts of ground transition metal catalysts can be used safely in microwave-assisted reactions and can even enhance reaction rates. [13]However, you should avoid using metal filings or other ungrounded metals, as they can cause arcing. [13] Q3: What are the main advantages of microwave synthesis over conventional heating for this reaction? A3: The primary advantages include significantly reduced reaction times, often from hours to minutes, and higher yields. [2][14]Microwave heating is also more energy-efficient and can lead to cleaner reactions with fewer by-products. [2][3][15] Q4: My final product is a quinolone, not a hydroxyquinoline. Is this correct? A4: The product exists in a keto-enol tautomerism. While often named as a 4-hydroxyquinoline (the enol form), it is believed that the 4-quinolone (keto form) is the predominant tautomer. [1]For the purpose of characterization, both names are often used interchangeably in the literature.
Q5: Can I perform this reaction without a solvent? A5: While solvent-free microwave reactions are a cornerstone of green chemistry, the Conrad-Limpach cyclization typically requires the high temperatures achievable with a high-boiling solvent. [6][15]A solvent-free approach for this specific reaction may result in incomplete conversion and lower yields.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. ijrpas.com [ijrpas.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 11. 4-羟基-2-喹啉羧酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Buy this compound | 24782-43-2 [smolecule.com]
- 13. Safety Considerations for Microwave Synthesis [cem.com]
- 14. bspublications.net [bspublications.net]
- 15. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
Removing unreacted starting materials from Ethyl 4-hydroxyquinoline-2-carboxylate
Technical Support Center: Ethyl 4-hydroxyquinoline-2-carboxylate Purification
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and purification strategies for isolating this compound from unreacted starting materials and reaction byproducts. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
The synthesis of this compound, typically via a Conrad-Limpach or related reaction, involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.[1][2][3] Consequently, the primary impurities are often:
-
Unreacted Starting Materials: Aniline and the β-ketoester (e.g., diethyl malonate).
-
Intermediate Products: The Schiff base/enamine formed from the initial condensation.
-
High-Boiling Solvents: The cyclization step is often performed at high temperatures (~250 °C) in solvents like Dowtherm (a diphenyl/diphenyl ether mixture) or mineral oil, which can be difficult to remove.[1][4]
-
Isomeric Byproducts: Under certain conditions, the Knorr quinoline synthesis can occur as a competing reaction, leading to the formation of a 2-hydroxyquinoline isomer.[5][6][7]
Q2: My crude product is a dark, viscous oil or a sticky solid. What is the likely cause and the first step I should take?
This is a classic sign of residual high-boiling point solvent (e.g., Dowtherm) used in the thermal cyclization step. The first and most effective step is trituration . By stirring or grinding the crude material with a non-polar solvent in which your product has poor solubility (like hexanes or petroleum ether), the solvent will wash away, and your desired product should precipitate as a solid.[4]
Q3: How does the acidic/basic nature of this compound affect purification?
This molecule is amphoteric. The quinoline nitrogen is weakly basic, while the 4-hydroxy group imparts phenolic acidity. This dual nature is highly advantageous for purification. Unreacted aniline, being significantly more basic, can be selectively removed by washing an organic solution of the crude product with dilute aqueous acid (e.g., 1M HCl).[8][9] The acidic 4-hydroxy group allows the product to be dissolved in a basic aqueous solution, though this should be done with care to avoid hydrolysis of the ethyl ester.
Q4: How can I quickly assess the purity of my crude product before attempting a large-scale purification?
A combination of Thin-Layer Chromatography (TLC) and proton NMR (¹H NMR) is most effective.
-
TLC: Use a solvent system like 3:7 Ethyl Acetate:Hexane. Aniline, the β-ketoester, and your product should have distinct Rf values. Multiple spots indicate the presence of impurities.
-
¹H NMR: A small, crude NMR sample can instantly reveal the presence of starting materials by their characteristic peaks and show the ratio of product to impurities.
Troubleshooting Guide: Common Purification Issues
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Persistent Oily/Gummy Product | Residual high-boiling solvent (e.g., Dowtherm, diphenyl ether). | Perform thorough trituration with hexanes or petroleum ether. If the product is still not solidifying, attempt to dissolve it in a minimal amount of a suitable solvent (like ethyl acetate) and precipitate it by slowly adding a non-polar solvent (hexanes). |
| TLC shows a baseline spot or significant streaking. | The basic nitrogen of the quinoline is interacting strongly with the acidic silica gel. | Add a small amount (0.5-1%) of triethylamine or pyridine to your TLC and column chromatography eluent. This competes for the active sites on the silica, resulting in better peak shape.[10][11] |
| Final product has a low melting point (<210 °C). | Contamination with starting materials, isomers, or other byproducts. The literature melting point is typically 216-218 °C.[12] | Recrystallize from an appropriate solvent system (see Protocol 2). If recrystallization fails, column chromatography is necessary (see Protocol 3). |
| ¹H NMR shows peaks for unreacted aniline. | Incomplete reaction or use of excess aniline. | Perform an acid-base extraction as detailed in Protocol 1. This is highly specific for removing basic impurities like aniline. |
| Product is colored (yellow to brown) after initial purification. | Residual high-boiling solvent or colored polymeric byproducts. | During recrystallization, add a small amount of activated charcoal (decolorizing carbon) to the hot solution and filter it hot through a pad of Celite.[4] |
Purification Workflows & Protocols
Overall Purification Strategy
The following diagram outlines a logical workflow for purifying crude this compound.
Caption: Logical workflow for purifying this compound.
Protocol 1: Purification by Acid-Base Extraction
This technique is ideal for removing unreacted aniline.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude solid (~5 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (200 mL) in a separatory funnel.
-
Acid Wash: Add 1M aqueous HCl (50 mL) to the funnel. Stopper the funnel, invert, and open the stopcock to vent. Shake vigorously for 30 seconds. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which now contains the aniline hydrochloride salt.
-
Repeat: Repeat the acid wash (Step 2 & 3) one more time to ensure complete removal of aniline.
-
Neutral Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) (50 mL) to remove excess water.
-
Drying & Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the aniline-free product.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent is found.
Step-by-Step Methodology:
-
Solvent Selection: Test solubility in various solvents. Ethanol is often a good starting point.[13] A mixed solvent system like Ethyl Acetate/Hexane may also be effective. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent to just dissolve the solid completely.
-
Expert Tip: Add the solvent in small portions to the heated solid to avoid using too much, which would reduce your yield.
-
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper or a Celite pad to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven.
Protocol 3: Purification by Flash Column Chromatography
This is the most rigorous method for separating compounds with similar polarities.
Caption: Standard workflow for flash column chromatography purification.
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel (100-200 mesh is common for flash chromatography).[14]
-
Mobile Phase (Eluent): Determine the optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The target Rf for your product should be ~0.2-0.3.
-
Packing the Column: Prepare a slurry of silica gel in your initial, least polar eluent. Pour this into the column and allow it to pack evenly under gentle pressure, ensuring no air bubbles are trapped.[10]
-
Loading the Sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of DCM or the eluent and carefully add it to the top of the silica bed.
-
Dry Loading: If solubility is an issue, dissolve the product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[10]
-
-
Elution: Begin eluting with your starting solvent system. You can run the column isocratically (constant solvent mixture) or with a gradient (gradually increasing the polarity, e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. synarchive.com [synarchive.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. iipseries.org [iipseries.org]
- 6. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ethyl 4-hydroxy-2-quinolinecarboxylate 96 24782-43-2 [sigmaaldrich.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Identifying Impurities in Ethyl 4-hydroxyquinoline-2-carboxylate by NMR
Welcome to the technical support guide for the NMR analysis of Ethyl 4-hydroxyquinoline-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this compound. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the rationale behind them, ensuring a deeper understanding of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What does the ideal ¹H and ¹³C NMR spectrum for pure this compound look like?
A: Understanding the spectrum of the pure compound is the first step in identifying what shouldn't be there. This compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline form and the 4-quinolone form. The 4-quinolone tautomer is often the major form in common NMR solvents like DMSO-d₆.[1] This leads to a spectrum that reflects this equilibrium, potentially showing sets of peaks for each species depending on the solvent and temperature.
The key is to recognize the characteristic patterns of the main structure. Below are the anticipated chemical shifts for the major 4-quinolone tautomer.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H3 | ~6.0-6.2 (s) | ~108-110 | A key singlet for the vinyl proton. |
| Aromatic H (H5, H6, H7, H8) | ~7.2-8.2 (m) | ~118-141 | A complex multiplet region. H5 is often the most downfield aromatic proton.[2][3] |
| Ethyl CH₂ | ~4.2-4.4 (q) | ~60-62 | Quartet due to coupling with the CH₃ group. |
| Ethyl CH₃ | ~1.2-1.4 (t) | ~14-15 | Triplet due to coupling with the CH₂ group. |
| OH/NH | ~11.5-12.0 (br s) | N/A | Broad, downfield signal. Its presence and position confirm the 4-quinolone/4-hydroxy tautomerism.[1][3] |
| C=O (Ester) | N/A | ~165-167 | |
| C=O (Quinolone) | N/A | ~175-178 | [2] |
| Quaternary C (C2, C4, C4a, C8a) | N/A | ~125-155 |
Note: These are estimated values based on data for similar 4-hydroxyquinoline structures.[2][3][4] Actual shifts can vary based on solvent, concentration, and instrument.
Q2: Why are the chemical shifts for my quinoline derivative inconsistent between different samples?
A: This is a common and important observation for quinoline-based compounds. The phenomenon is primarily caused by concentration-dependent chemical shift changes.[5] Quinolines are known to form intermolecular π-π stacking interactions in solution.[5][6] As the concentration of your sample increases, these molecules aggregate, creating shielding or deshielding effects that alter the chemical shifts of the aromatic protons.[5][6]
To ensure reproducibility and accurate comparison, you must:
-
Maintain consistent sample concentrations for all related experiments.
-
Always report the concentration at which the spectrum was acquired.
Q3: The OH/NH peak is very broad or sometimes doesn't appear. Is this normal?
A: Yes, this is very common for protons attached to heteroatoms like oxygen or nitrogen (-OH, -NH).[7] Several factors contribute to this:
-
Chemical Exchange: These protons can exchange with other labile protons in the sample, such as trace amounts of water. This exchange process can occur on a timescale that leads to signal broadening.
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and a quadrupole moment, which can lead to rapid relaxation and broadening of the attached N-H proton signal.
-
Tautomerism: The equilibrium between the 4-hydroxy and 4-oxo forms means the proton is in a dynamic environment, contributing to broadening.
If this peak is absent, it may have exchanged completely with deuterium from the solvent (if protic) or become so broad it is lost in the baseline noise.[7] A D₂O exchange experiment can confirm the identity of such peaks.
Troubleshooting Guide: What's That Peak?
Problem: My spectrum contains sharp, unexpected singlets that don't match my product.
Cause: These are almost always impurities from laboratory solvents used during the synthesis, workup, or purification stages.[8][9] Even after extensive drying under high vacuum, solvents like ethyl acetate can be notoriously difficult to remove completely.[10]
Solution:
-
Identify the Contaminant: Compare the chemical shifts of the unknown peaks to a standard table of common NMR solvent impurities.
-
Take Action: If a solvent is identified, further purification (e.g., recrystallization from a different solvent system or column chromatography) is necessary. Sometimes, co-evaporating the sample with a more volatile solvent like dichloromethane can help remove stubborn residues like ethyl acetate.[10]
Table 2: Common Laboratory Solvent Impurities in CDCl₃ and DMSO-d₆
| Solvent | ¹H Shift in CDCl₃ (ppm) | ¹H Shift in DMSO-d₆ (ppm) | Multiplicity |
| Water (H₂O/HDO) | ~1.56 | ~3.33 | s (broad) |
| Acetone | 2.17 | 2.09 | s |
| Ethyl Acetate (EtOAc) | 2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃) | 1.99 (CH₃), 3.97 (CH₂), 1.15 (CH₃) | s, q, t |
| Dichloromethane (DCM) | 5.30 | 5.76 | s |
| Diethyl Ether | 3.48 (CH₂), 1.21 (CH₃) | 3.39 (CH₂), 1.10 (CH₃) | q, t |
| Hexane / Pentane | ~0.88, ~1.25 | ~0.86, ~1.24 | m |
| Toluene | 2.36 (CH₃), 7.17-7.28 (Ar-H) | 2.30 (CH₃), 7.15-7.29 (Ar-H) | s, m |
| Silicone Grease | ~0.07 | ~0.05 | s (broad) |
Source: Data compiled from established literature values.[8][9][11][12]
Problem: I see complex multiplets that are not from my product or common solvents.
Cause: These signals likely originate from unreacted starting materials or side-products from the synthesis. The Conrad-Limpach synthesis, a common route to this scaffold, involves the reaction of an aniline with a β-ketoester derivative (like diethyl malonate).[2]
Potential Impurities:
-
Aniline: Aromatic signals between 6.7-7.2 ppm.
-
Diethyl Malonate Derivatives: May show multiple ethyl ester signals.
-
Decarboxylated Byproducts: Loss of the ester group can lead to related quinoline structures with a proton at the C2 position.[13]
Solution:
-
Review the Synthesis: Carefully consider all reagents, intermediates, and potential side reactions.
-
Acquire Reference Spectra: If possible, run NMR spectra of the starting materials to confirm their chemical shifts.
-
Utilize 2D NMR: Advanced NMR techniques are invaluable here.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons). This helps piece together fragments of a molecule.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is excellent for connecting molecular fragments and confirming the carbon skeleton.
-
Workflow for Impurity Identification
The following diagram outlines a systematic approach to identifying an unknown peak in your ¹H NMR spectrum.
Caption: A decision tree for systematic impurity identification in ¹H NMR.
Problem: The aromatic region of my spectrum is an uninterpretable mess.
Cause: Signal overlapping in the aromatic region (typically 7.0-8.5 ppm) is a frequent challenge with quinoline derivatives, where multiple protons with similar electronic environments resonate at close frequencies.[5]
Solutions:
-
Increase Magnetic Field Strength: If available, re-run the sample on a higher field spectrometer (e.g., 600 MHz instead of 400 MHz). This will increase the spectral dispersion, spreading the signals out and potentially resolving the overlap.
-
Change the Solvent: Using an aromatic solvent like benzene-d₆ or toluene-d₈ can induce different chemical shifts through Aromatic Solvent-Induced Shift (ASIS) effects. This can re-order the signals in the aromatic region, often revealing hidden multiplicities.[1]
-
Run a COSY Experiment: A ¹H-¹H COSY experiment is essential. It will show which aromatic protons are coupled to each other, allowing you to trace the connectivity around the benzene ring portion of the quinoline core, even if the 1D spectrum is poorly resolved.[5]
Key Experimental Protocols
Protocol: D₂O Exchange for Identifying Labile Protons
This protocol is a definitive method to confirm if an unknown peak corresponds to an exchangeable proton like -OH or -NH.
Methodology:
-
Acquire Initial Spectrum: Dissolve 5-10 mg of your sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.
-
Mix Thoroughly: Cap the tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange. You may see an emulsion form, which should settle.
-
Re-acquire Spectrum: Place the tube back into the spectrometer. It is advisable to re-shim the instrument, as the addition of D₂O can affect the magnetic field homogeneity.
-
Analyze: Acquire a new ¹H NMR spectrum using the same parameters as the initial one. Compare the two spectra. The peak corresponding to the exchangeable proton will have significantly decreased in intensity or disappeared entirely in the second spectrum.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-Hydroxyquinoline(611-36-9) 1H NMR [m.chemicalbook.com]
- 4. 4-Hydroxyquinoline(611-36-9) 13C NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. repository.uncw.edu [repository.uncw.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Troubleshooting [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.washington.edu [chem.washington.edu]
- 13. staff.najah.edu [staff.najah.edu]
Technical Support Center: Overcoming Poor Solubility of Ethyl 4-hydroxyquinoline-2-carboxylate in Reactions
Welcome to the technical support center for handling Ethyl 4-hydroxyquinoline-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with the limited solubility of this versatile building block. My aim is to provide not just solutions, but a foundational understanding of the physicochemical principles at play, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding this compound.
Q1: What intrinsic properties of this compound cause its poor solubility?
A: The poor solubility stems directly from its molecular structure and the resulting intermolecular forces. Key factors include:
-
High Crystal Lattice Energy: The molecule is planar, allowing for efficient packing in a solid state through strong intermolecular forces. This is evidenced by its high melting point of 216-218 °C.[1][2][3] Significant thermal energy is required to overcome these forces and allow solvent molecules to solvate the individual compound molecules.
-
Intermolecular Hydrogen Bonding: The presence of both a hydrogen bond donor (the 4-hydroxyl group) and acceptors (the quinoline nitrogen and carbonyl oxygens) leads to a robust hydrogen-bonding network in the solid state.
-
Hydrophobic Quinoline Core: The bicyclic aromatic system is inherently hydrophobic, limiting its affinity for polar protic solvents like water or lower alcohols.[4]
Q2: The compound is named "4-hydroxyquinoline," but I've also seen it referred to as a "4-quinolone." Which is it, and how does this affect my experiment?
A: This is an excellent and critical question. This compound exists in a state of tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-oxo-1,4-dihydroquinoline (keto or "quinolone") form.[5] In most cases, the quinolone tautomer is thermodynamically more stable.
This equilibrium is crucial because:
-
The Quinolone Tautomer: Possesses an N-H bond, which can participate in different hydrogen bonding networks than the O-H group of the enol form.
-
Solvent Influence: The position of the equilibrium can be influenced by the solvent. Protic solvents may favor one form, while aprotic solvents favor another, impacting solubility.
-
Reactivity: The nucleophilicity of the oxygen versus the nitrogen atom is different in each tautomer, which can affect the outcome of reactions like alkylations.
For practical purposes, you should consider both structures to be present and understand that reaction conditions can favor one over the other.
Q3: I need to run a reaction, but my starting material won't dissolve. What are the best initial solvents to screen?
A: Given the compound's structure, standard non-polar solvents (e.g., hexanes, toluene) and highly polar protic solvents (e.g., water, methanol) are generally poor choices for achieving high concentrations. Your primary screening should focus on polar aprotic solvents known for their strong solvating power. See the table below for a summary.
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Example Solvents | Expected Solubility at 25 °C | Comments |
|---|---|---|---|
| Polar Aprotic | DMSO, DMF, NMP, DMAc | High to Moderate | The best starting point. Often requires heating to achieve full dissolution. |
| Ethers | Dioxane, THF | Low to Sparingly Soluble | May be useful as co-solvents or at reflux temperatures. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low | Generally poor solvents for this substrate. |
| Alcohols | Ethanol, Isopropanol | Low to Sparingly Soluble | Solubility is typically very limited at room temperature. |
| Non-Polar | Toluene, Hexanes | Insoluble | Not recommended as primary solvents. |
| Aqueous | Water | Insoluble | The compound is highly insoluble in neutral water.[4] |
Q4: Can I use an acid or base to create a more soluble salt?
A: Yes, this is a highly effective strategy, particularly using a base. The compound is amphoteric:
-
Adding a Base: The 4-hydroxyl group is acidic (predicted pKa ≈ 3.53), although this value may vary.[1] Adding a suitable base (e.g., NaH, K₂CO₃, DBU) will deprotonate this group to form an anionic salt (a phenoxide/enolate). This salt is significantly more polar and typically exhibits much greater solubility in polar solvents like DMF or DMSO. This is the most common and recommended approach for reactions involving alkylation or acylation of the hydroxyl group.
-
Adding an Acid: The quinoline nitrogen is basic and can be protonated. However, this is often less effective for solubility enhancement in organic synthesis compared to deprotonation and can be incompatible with many reagents.
Part 2: Troubleshooting Guide for Common Reaction Scenarios
This section provides direct solutions to specific experimental hurdles.
Scenario 1: The substrate is insoluble in my chosen solvent (e.g., THF, Acetonitrile) even with moderate heating.
Your reaction is likely mass-transport limited, meaning the rate is dictated by how quickly the solid can dissolve rather than the intrinsic reaction kinetics.
Workflow for Resolving Insolubility
The following diagram outlines a decision-making process for addressing solubility issues systematically.
Caption: Decision workflow for troubleshooting poor solubility.
Scenario 2: My reaction is an O-alkylation, but it is extremely slow and gives a low yield, even in DMF with heating.
This is a classic sign that even though the solvent is strong, the effective concentration of the dissolved, reactive species is too low. The solution is to generate the highly soluble and highly nucleophilic salt before adding your electrophile.
Solution: In-Situ Salt Formation By pre-treating the this compound with a base, you generate the corresponding anionic salt. This salt is not only more soluble but also a much more potent nucleophile than the neutral starting material, leading to dramatically increased reaction rates.
Caption: Mechanism of solubility enhancement via salt formation.
Refer to Protocol 2 for a detailed experimental procedure.
Part 3: Detailed Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To efficiently identify a suitable solvent or co-solvent system for a reaction.
Methodology:
-
Aliquot 10.9 mg (0.05 mmol) of this compound into several 1-dram vials.
-
To each vial, add 0.5 mL of a candidate solvent (e.g., DMF, DMSO, NMP, Dioxane, Acetonitrile), corresponding to a concentration of 0.1 M.
-
Stir vigorously at room temperature for 15 minutes. Record visual observations (insoluble, partially soluble, fully dissolved).
-
For vials where the solid remains, gently heat to 60 °C while stirring for another 15 minutes. Record observations.
-
Increase the temperature to 80-100 °C if necessary and compatible with the solvent's boiling point. Note any temperature at which full dissolution occurs.
Trustworthiness Check: This systematic approach prevents wasted time on larger-scale reactions with inappropriate solvents and provides a quantitative feel for the compound's solubility limits.
Protocol 2: O-Alkylation via In-Situ Salt Formation
Objective: To perform an efficient O-alkylation (e.g., ethylation) by overcoming solubility limitations.
Methodology:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous DMF to achieve a target concentration of 0.1-0.2 M.
-
Add powdered, anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq). Expertise Note: Using powdered K₂CO₃ increases the surface area and rate of salt formation. Ensure it is dry, as water can interfere with the reaction.
-
Stir the suspension at 60-70 °C for 30-60 minutes. Often, the suspension will become a clearer, homogeneous solution as the soluble potassium salt forms.
-
Add the alkylating agent (e.g., Iodoethane, 1.2 eq) dropwise to the solution.
-
Maintain the temperature and monitor the reaction to completion by TLC or LC-MS.
-
Perform a standard aqueous workup upon completion.
Self-Validation: The visual change from a cloudy suspension to a clear solution upon base addition and heating provides direct confirmation that the solubility enhancement strategy is working before committing the electrophile.
Part 4: Reference Data
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 24782-43-2 | [1][2] |
| Molecular Formula | C₁₂H₁₁NO₃ | [1][2] |
| Molecular Weight | 217.22 g/mol | [1][2][5] |
| Melting Point | 216-218 °C | [1][2][3] |
| Appearance | Pale beige or yellow solid | [6] |
| Predicted pKa | 3.53 ± 0.40 (acidic proton) | [1] |
References
- 1. ETHYL 4-HYDROXY-2-QUINOLINECARBOXYLATE | 24782-43-2 [chemicalbook.com]
- 2. Ethyl 4-hydroxy-2-quinolinecarboxylate 96 24782-43-2 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Kynurenic Acid and its Ethyl Ester
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of neuromodulation and therapeutic development, understanding the nuanced activities of endogenous molecules and their synthetic derivatives is paramount. This guide provides an in-depth comparison of Kynurenic Acid (KYNA), a critical endogenous metabolite of tryptophan, and its synthetic derivative, Ethyl 4-hydroxyquinoline-2-carboxylate (EHQ-2C), also known as Kynurenic Acid Ethyl Ester. We will dissect their mechanisms of action, present comparative experimental data, and provide field-proven protocols to empower your research.
Section 1: Introduction to the Molecules
Kynurenic Acid (KYNA): The Endogenous Neuromodulator
KYNA is a well-established product of tryptophan metabolism via the kynurenine pathway. It is a broad-spectrum antagonist with a significant presence in the central nervous system, where it modulates neuronal excitability. Its physiological and pathological roles are subjects of intense research, particularly in the context of neurodegenerative and psychiatric disorders like schizophrenia. Due to its polar carboxylic acid group, KYNA's ability to cross the blood-brain barrier (BBB) is limited, which presents a challenge for its therapeutic application.
This compound (EHQ-2C): The Synthetic Prodrug
EHQ-2C is the ethyl ester derivative of KYNA. This synthetic modification fundamentally alters the molecule's physicochemical properties, primarily by masking the polar carboxylic acid. This esterification is a common medicinal chemistry strategy to enhance lipophilicity and improve membrane permeability. As such, EHQ-2C is primarily investigated as a prodrug of KYNA, designed to cross the BBB more effectively and then be hydrolyzed by endogenous esterases in the brain to release the active parent compound, KYNA.[1][2][3]
Section 2: Mechanism of Action - A Tale of a Parent and a Prodrug
The biological activity of EHQ-2C is intrinsically linked to its conversion to KYNA. Therefore, a thorough understanding of KYNA's pharmacology is essential.
Kynurenic Acid: A Multi-Target Ligand
KYNA exerts its effects by interacting with several key receptors:
-
Ionotropic Glutamate Receptors (iGluRs): KYNA is a broad-spectrum antagonist at iGluRs. Crucially, it acts as a competitive antagonist at the glycine co-agonist site of the NMDA receptor .[4][5][6] This action inhibits NMDA receptor-mediated excitotoxicity, forming the basis of its neuroprotective reputation.[6] Its activity at AMPA and kainate receptors generally occurs at higher concentrations.[7]
-
α7 Nicotinic Acetylcholine Receptors (α7nAChR): KYNA is a non-competitive antagonist of α7nAChRs.[8][9] Some studies suggest that its affinity for this receptor is higher than for the NMDA receptor, making α7nAChR a preferential target at endogenous KYNA concentrations.[8][10][11]
-
G-Protein Coupled Receptor 35 (GPR35): KYNA is an endogenous agonist for the orphan receptor GPR35.[4][12][13] Activation of GPR35 by KYNA has been linked to anti-inflammatory effects and the regulation of energy homeostasis.[12][14]
This compound: The Precursor
Direct, potent biological activity of EHQ-2C on these receptors has not been extensively documented. Its primary mechanism is to serve as a transport form of KYNA. Once administered, it is expected to partition into lipid-rich environments like the brain more readily than KYNA. In vivo, esterase enzymes cleave the ethyl ester bond, releasing KYNA to interact with its targets. Therefore, the observed biological effects of EHQ-2C, such as potential anticonvulsant properties, are attributed to the resulting KYNA.
Section 3: Quantitative Comparison of Biological Activity
Direct comparative studies providing IC50 or Ki values for EHQ-2C are scarce in the literature, as it is viewed as a synthetic intermediate or prodrug.[15] The following table summarizes the experimentally determined activity of the active molecule, Kynurenic Acid.
| Target Receptor | Activity Type | Reported Value (IC50 / EC50 / Ki) | Species / System | Reference |
| NMDA Receptor (Glycine Site) | Antagonist | ~8-15 µM (IC50, no added glycine) | Rat Hippocampal Neurons | [4][8][10][11] |
| ~235 µM (IC50, with 10 µM glycine) | Rat Hippocampal Neurons | [8][10][11] | ||
| ~40-50 µM (Ki) | Rat Brain | [16] | ||
| α7 Nicotinic Receptor | Antagonist | ~7 µM (IC50) | Rat Hippocampal Neurons | [4][8][9][10] |
| GPR35 | Agonist | 39.2 µM (EC50) | Human | [4][17] |
| 7.4 µM (EC50) | Rat | [4][17] | ||
| 10.7 µM (EC50) | Mouse | [4][17] | ||
| AMPA/Kainate Receptors | Antagonist | ~0.5-1.9 mM (IC50) | Rat Hippocampus / Heterologous | [7] |
Note: IC50/EC50/Ki values can vary significantly based on the assay conditions, tissue preparation, and radioligand used. The values presented are representative figures from the cited literature.
Section 4: Visualizing the Mechanism and Workflow
Signaling Pathway of Kynurenic Acid at the NMDA Receptor
The primary neuroprotective mechanism of KYNA involves its antagonism at the NMDA receptor's glycine site. This prevents excessive calcium influx, a key trigger in excitotoxic cell death pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Convenient One-Pot Synthesis of Kynurenic Acid Ethyl Ester and Exploration to Direct Synthesis of Neuroprotective Kynurenic Acid and Amide Derivatives. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kynurenic acid as an Antagonist of α7 Nicotinic Acetylcholine Receptors in the Brain: Facts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The brain metabolite kynurenic acid inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications. | Semantic Scholar [semanticscholar.org]
- 9. jneurosci.org [jneurosci.org]
- 10. The brain metabolite kynurenic acid inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactome | GPR35 binds kynurenic acid [reactome.org]
- 14. Kynurenic Acid and Gpr35 Regulate Adipose Tissue Energy Homeostasis and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural Evaluation and Electrophysiological Effects of Some Kynurenic Acid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The glycine site of the N-methyl-D-aspartate receptor channel: differences between the binding of HA-966 and of 7-chlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Does kynurenic acid act on nicotinic receptors? An assessment of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quinoline Derivatives in Bioassays: Spotlight on Ethyl 4-hydroxyquinoline-2-carboxylate
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This guide provides a comparative analysis of Ethyl 4-hydroxyquinoline-2-carboxylate against other prominent quinoline derivatives across key bioassays. We will delve into the structure-activity relationships (SAR) that govern their efficacy, provide detailed experimental protocols for their evaluation, and present a data-driven comparison to inform future drug discovery and development efforts.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural motif present in numerous natural products and synthetic pharmaceuticals.[1] The versatility of the quinoline ring allows for substitutions at various positions, leading to a vast chemical space of derivatives with diverse pharmacological profiles. This has resulted in the development of several clinically approved drugs for treating malaria, cancer, and bacterial infections.[7][8] The inherent biological activity and synthetic tractability of the quinoline core make it an area of intense research for identifying novel therapeutic leads.[9]
Our focus molecule, This compound , belongs to the 4-hydroxyquinoline class. Its structure features a hydroxyl group at the C4 position and an ethyl carboxylate group at the C2 position, characteristics that suggest potential for diverse biological interactions. The 4-hydroxyquinoline-2-carboxylic acid scaffold itself is found in kynurenic acid, an endogenous metabolite with neuroprotective properties, highlighting the biological relevance of this structural class.[10]
Comparative Bioactivity Analysis
The efficacy of a quinoline derivative is highly dependent on the nature and position of its substituents.[11][12] Below, we compare the performance of this compound and its analogs against other quinoline derivatives in three critical therapeutic areas.
Anticancer Activity
Quinoline derivatives exert anticancer effects through various mechanisms, including cell cycle arrest, apoptosis induction, angiogenesis inhibition, and tyrosine kinase inhibition.[1][7][9]
Discussion: Derivatives with substitutions at the C2 and C4 positions have shown significant potential as anticancer agents.[1] For instance, quinoline-chalcone hybrids often exhibit potent cytotoxicity against various cancer cell lines, with some compounds showing IC50 values in the nanomolar range.[13] While specific data for this compound is nascent, its 4-hydroxy-2-quinolone core is a key feature in several potent agents. The ester group at C2 could be critical for cell permeability and interaction with target enzymes. In comparison, 4-aminoquinoline derivatives, such as chloroquine, demonstrate antimalarial and have been explored for anticancer activity, though often with different mechanisms of action.[14] The data suggests that electron-withdrawing groups and extended aromatic systems can enhance potency.
Table 1: Comparative Anticancer Activity (IC50, µM) of Representative Quinoline Derivatives
| Compound/Derivative Class | MCF-7 (Breast) | HCT-116 (Colon) | MGC-803 (Gastric) | Mechanism of Action (MoA) |
| This compound (Analog) | Hypothesized | Hypothesized | Hypothesized | Potential Topoisomerase/Kinase Inhibition |
| Quinoline-Chalcone Hybrid (Compound 12e)[13] | 5.21 | 5.34 | 1.38 | Tubulin Polymerization Inhibition |
| 7-Chloro-4-quinolinylhydrazone[1] | > 50 | 0.45 (HCT-8) | Not Reported | Cytotoxic |
| Bosutinib (Approved Drug)[13] | ~1.0 | ~1.0 | Not Reported | Src/Abl Tyrosine Kinase Inhibitor |
| 5-Fluorouracil (5-FU, Reference Drug)[13] | 11.1 | 10.4 | 6.22 | Antimetabolite |
Note: Data for the focus molecule is hypothesized based on its structural class, indicating a need for direct experimental validation.
Antimicrobial Activity
The quinolone family, characterized by a 4-oxo-1,4-dihydroquinoline core, includes some of the most successful synthetic antibiotics (e.g., ciprofloxacin).[15] They primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV. Other quinoline derivatives exhibit broad-spectrum activity against bacteria and fungi through different mechanisms.[3][16]
Discussion: The 4-hydroxy tautomer of this compound is structurally related to the core of quinolone antibiotics. This suggests a potential for antibacterial activity. Facilely accessible quinoline derivatives have demonstrated potent activity against multidrug-resistant Gram-positive bacteria, including MRSA and C. difficile.[15] The performance often depends on lipophilicity and specific substitutions that facilitate target binding.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Quinoline Derivatives
| Compound/Derivative Class | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| This compound (Analog) | Hypothesized | Hypothesized | Hypothesized |
| Novel Quinoline Derivative (Compound 6)[4] | 3.12 | 3.12 | > 50 |
| Ciprofloxacin (Reference Drug)[4] | 12.5 | 6.25 | Not Applicable |
| Fluconazole (Reference Drug)[16] | Not Applicable | Not Applicable | ~25 |
Anti-inflammatory Activity
Quinoline-based molecules have been developed as anti-inflammatory agents targeting enzymes like COX, PDE4, and TACE.[5][11][12] The substitution pattern on the quinoline ring is a key determinant of the specific pharmacological target and potency.[12] For instance, quinolines with a carboxylic acid moiety have shown COX-inhibition, while those with a carboxamide group may act as TRPV1 antagonists.[11]
Discussion: The structure of this compound, with its acidic 4-OH group and C2-ester, makes it a candidate for interacting with inflammatory targets. Studies on related quinoline derivatives bearing azetidinone scaffolds have shown significant anti-inflammatory and analgesic activity.[17] The evaluation of this molecule in assays like carrageenan-induced paw edema would be a critical step in validating this potential.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline derivatives is profoundly influenced by their substitution patterns. Understanding these relationships is crucial for designing more potent and selective molecules.[18][19][20]
-
Position 2 (C2): Substituents like carboxylates or other heterocyclic rings can significantly impact activity. In anticancer agents, bulky groups at C2 can enhance cytotoxicity.[1]
-
Position 4 (C4): The nature of the substituent at C4 is critical. A 4-amino group is key for antimalarial activity (e.g., Chloroquine).[14] A 4-hydroxy or 4-oxo group is characteristic of quinolone antibiotics and other enzyme inhibitors.
-
Position 7 (C7): An electron-withdrawing group, such as chlorine, at C7 is often essential for the high potency of 4-aminoquinoline antimalarials and some quinolone antibiotics.[14]
Caption: General Structure-Activity Relationship (SAR) for the quinoline scaffold in anticancer drug design.
Key Experimental Protocols
To ensure reproducibility and reliability, standardized protocols are essential. Here, we detail the methodology for a primary in vitro anticancer screening assay.
Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Causality and Rationale:
-
Cell Seeding Density: Chosen to ensure cells are in an exponential growth phase during the experiment, providing a sensitive window to detect antiproliferative effects.
-
Compound Concentration Range: A logarithmic serial dilution is used to determine the dose-response relationship and calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
-
Incubation Time: A 48-72 hour period is typically sufficient for antiproliferative compounds to exert their effects without complications from nutrient depletion or contact inhibition.
-
MTT Reagent: The yellow tetrazolium salt (MTT) is metabolically reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Solubilization: DMSO is used to dissolve the formazan crystals, creating a colored solution whose absorbance can be quantified.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 8. Rosoxacin - Wikipedia [en.wikipedia.org]
- 9. ijrpr.com [ijrpr.com]
- 10. mdpi.com [mdpi.com]
- 11. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory A...: Ingenta Connect [ingentaconnect.com]
- 13. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Ethyl 4-hydroxyquinoline-2-carboxylate and Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ethyl 4-hydroxyquinoline-2-carboxylate: A Promising Scaffold
This compound, also known as kynurenic acid ethyl ester, belongs to the quinoline class of heterocyclic compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. Kynurenic acid, the parent acid of this ester, is an endogenous metabolite of tryptophan with known neuroprotective and anti-inflammatory effects[2][3]. The esterification to this compound may enhance its lipophilicity, potentially improving its pharmacokinetic profile and cellular uptake. This guide will explore the putative biological activities of this compound in comparison to standard therapeutic agents, based on experimental data from closely related analogs.
Antimicrobial Activity: A Potential Alternative to Conventional Antibiotics
Quinolone derivatives have long been a cornerstone of antibacterial therapy, with fluoroquinolones being a prominent example. The antimicrobial potential of quinoline-2-carboxylate derivatives is an active area of research, with studies demonstrating efficacy against a range of bacterial and fungal pathogens[4][5][6].
Comparative Analysis
For a comparative perspective, the following table presents MIC values for a standard antibiotic, Ciprofloxacin, against common bacterial strains.
| Microorganism | Standard Drug | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Ciprofloxacin | 0.12 - 0.24 | [6] |
| Escherichia coli | Ciprofloxacin | 0.12 | [6] |
| Pseudomonas aeruginosa | Ciprofloxacin | >1024 | [6] |
| Helicobacter pylori | Ciprofloxacin | Not specified | |
| Candida albicans | Amphotericin B | Not specified |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to screen for antimicrobial activity.
Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then created in the agar, and the test compound is introduced into these wells. The compound diffuses through the agar, and if it is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of microbial growth.
-
Well Creation: A sterile cork borer (typically 6 mm in diameter) is used to punch wells into the agar plate.
-
Application of Test Compound and Controls: A defined volume (e.g., 100 µL) of the test compound (dissolved in a suitable solvent like DMSO) at a known concentration is added to a well. A positive control (a standard antibiotic like Ciprofloxacin) and a negative control (the solvent used to dissolve the test compound) are also added to separate wells.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Measurement and Interpretation: After incubation, the diameter of the zone of inhibition is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Diagram of Experimental Workflow:
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quinoline core is present in several approved anticancer drugs, and numerous derivatives are under investigation for their cytotoxic effects against various cancer cell lines[8][9][10][11]. The proposed mechanisms of action are diverse and include inhibition of topoisomerases, protein kinases, and induction of apoptosis[10].
Comparative Analysis
While specific IC50 values for this compound are not extensively reported, studies on related quinoline-2-carboxylic acid derivatives have shown significant cytotoxicity against cancer cell lines[12]. For instance, quinoline-2-carboxylic acid demonstrated notable growth inhibition against mammary MCF7 and cervical HeLa cancer cells[12]. The following table provides a comparison with the standard chemotherapeutic drug, Doxorubicin.
| Cell Line | Cancer Type | Standard Drug | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Doxorubicin | ~1.0 - 2.5 | [13] |
| HeLa | Cervical Cancer | Doxorubicin | ~0.1 - 0.5 | |
| HCT-116 | Colon Cancer | Doxorubicin | ~0.2 - 1.0 | |
| A549 | Lung Cancer | Doxorubicin | ~0.1 - 2.0 | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are treated with various concentrations of the test compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours to allow formazan crystal formation.
-
Solubilization of Formazan: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Diagram of Signaling Pathway:
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Quinoline derivatives have demonstrated significant anti-inflammatory properties, with some acting as inhibitors of key inflammatory mediators and signaling pathways[1][14][15]. The anti-inflammatory potential of quinoline-2-carboxylic acid derivatives has been noted in several studies[12][14][16].
Comparative Analysis
Direct IC50 values for this compound in anti-inflammatory assays are not widely published. However, related quinoline carboxylic acid derivatives have shown promising activity[12][17]. The following table provides a comparison with the standard nonsteroidal anti-inflammatory drug (NSAID), Diclofenac.
| Assay | Standard Drug | IC50 (µg/mL) | Reference |
| Protein Denaturation Inhibition | Diclofenac | ~64.30 | [18] |
| Membrane Stabilization | Diclofenac | Not specified | |
| COX-2 Inhibition | Diclofenac | Not specified |
Experimental Protocol: Inhibition of Protein Denaturation Assay
This in vitro assay is a simple and effective method for screening the anti-inflammatory potential of a compound.
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a test compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.
Step-by-Step Methodology:
-
Preparation of Reaction Mixture: The reaction mixture consists of the test compound at various concentrations, a solution of egg albumin (or BSA), and a buffer (e.g., phosphate-buffered saline, pH 6.4).
-
Incubation: The mixture is incubated at 37°C for 20 minutes.
-
Heat-Induced Denaturation: The temperature is then increased to 70°C for 5 minutes to induce protein denaturation.
-
Cooling and Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Diagram of Experimental Workflow:
Conclusion and Future Directions
The available evidence from structurally related compounds suggests that this compound holds significant promise as a scaffold for the development of novel antimicrobial, anticancer, and anti-inflammatory agents. Its relationship to kynurenic acid provides a strong rationale for its potential biological activities. However, it is imperative that direct experimental evaluation of this compound is conducted to definitively characterize its biological profile and therapeutic potential. Future research should focus on obtaining precise MIC and IC50 values for this compound against a broad panel of microbial strains and cancer cell lines, as well as in various in vitro and in vivo models of inflammation. Such studies will be crucial in validating its efficacy and paving the way for further preclinical and clinical development.
References
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 10. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. researchgate.net [researchgate.net]
- 13. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. researchgate.net [researchgate.net]
Comparative study of Ethyl 4-hydroxyquinoline-2-carboxylate synthesis methods
An In-Depth Comparative Guide to the Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the primary synthetic routes to this compound, a pivotal intermediate in pharmaceutical and materials science. We will dissect the methodologies, offering insights into the underlying mechanisms, and present a comparative study based on yield, scalability, and environmental impact. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this crucial scaffold.
Introduction to this compound
This compound, often referred to as a key quinolone derivative, is a foundational building block for the synthesis of a wide array of biologically active compounds. Its structural motif is central to the development of antibacterial agents, kinase inhibitors, and other therapeutic molecules. The efficiency and practicality of its synthesis are therefore of paramount importance in the drug discovery and development pipeline. This guide will explore and compare the classical Conrad-Limpach-Knorr synthesis with more contemporary approaches, providing the necessary data for an informed selection of the optimal synthetic route.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound has been approached through several key strategies. Below, we compare the most prominent methods, highlighting their respective advantages and disadvantages.
| Method | Starting Materials | Reaction Conditions | Typical Yield | Advantages | Disadvantages |
| Conrad-Limpach-Knorr Synthesis | Anilines, Diethyl malonate | High temperature (cyclization) | 60-80% | Well-established, readily available starting materials, good yields. | High reaction temperatures, potential for side products, harsh conditions. |
| Gould-Jacobs Reaction | Anilines, Diethyl (ethoxymethylene)malonate | Thermal cyclization | 70-90% | High yields, good regioselectivity. | Requires pre-functionalized malonate, high temperatures. |
| Microwave-Assisted Synthesis | Anilines, Diethyl malonate | Microwave irradiation | 85-95% | Rapid reaction times, improved yields, energy efficient. | Requires specialized equipment, potential for localized overheating. |
| Catalytic Approaches | Anilines, Diethyl malonate, various catalysts | Milder conditions, various catalysts (e.g., iodine, acids) | 75-90% | Milder reaction conditions, potential for higher selectivity. | Catalyst cost and recovery can be a concern. |
Detailed Synthetic Protocols and Mechanistic Insights
The Conrad-Limpach-Knorr Synthesis: A Classic Approach
This method remains a cornerstone for the synthesis of 4-hydroxyquinolines. The reaction proceeds in two main stages: the initial condensation of an aniline with diethyl malonate to form an enamine, followed by a high-temperature thermal cyclization.
Reaction Scheme:
A Comparative Guide to the Efficacy of Ethyl 4-hydroxyquinoline-2-carboxylate Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with significant biological activities. Among these, derivatives of ethyl 4-hydroxyquinoline-2-carboxylate are emerging as a promising class of anticancer agents. This guide provides a comprehensive comparison of their efficacy against various cancer cell lines, supported by experimental data. We will delve into their cytotoxic profiles, explore their mechanisms of action, and provide detailed experimental protocols to facilitate further research and development in this critical area.
The Promise of Quinolines in Oncology
The quinoline ring system is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] The focus of this guide, the this compound scaffold, has garnered significant attention for its potential to selectively target and inhibit the proliferation of cancer cells.
Comparative Cytotoxicity: A Data-Driven Analysis
The true measure of an anticancer agent's potential lies in its ability to effectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Below, we compare the cytotoxic activity of various this compound derivatives and related compounds against a panel of human cancer cell lines.
Performance Against Colon Cancer Cell Lines
Research into alkyl 2-(4-hydroxyquinolin-2-yl) acetates has revealed significant cytotoxic effects against both doxorubicin-sensitive (Colo 205) and doxorubicin-resistant (Colo 320) colon adenocarcinoma cell lines.[4] This is a crucial finding, as overcoming drug resistance is a major challenge in cancer therapy.
| Compound | Cancer Cell Line | IC50 (µM)[4] |
| Derivative 13a | Colo 205 | 11.86 |
| Colo 320 | 8.19 | |
| Derivative 13b | Colo 205 | 8.1 |
| Colo 320 | 4.58 | |
| Derivative 20 | Colo 205 | 2.34 |
| Colo 320 | 4.61 | |
| Derivative 21 | Colo 205 | 16.54 |
| Derivative 22 | Colo 205 | 11.79 |
| Colo 320 | 12.29 | |
| Derivative 26 | Colo 205 | 12.63 |
| Colo 320 | 11 | |
| Derivative 28 | Colo 320 | 14.08 |
| Derivative 29 | Colo 320 | 9.86 |
Notably, several of these compounds exhibited potent activity, with IC50 values in the low micromolar range.[4] Importantly, a study also evaluated the toxicity of these derivatives against normal human embryonic fibroblasts (MRC-5), with some compounds showing selective toxicity towards cancer cells.[4]
Efficacy Against Breast and Colon Cancer: A Look at Related Structures
While data on the exact this compound scaffold against other cancer types is emerging, studies on structurally similar pyrano[3,2-c]quinoline-3-carboxylate derivatives offer valuable insights. These compounds have shown potent activity against breast (MCF-7) and colon (HT-29) cancer cell lines.[5]
| Compound | Cancer Cell Line | IC50 (nM)[5] |
| Derivative 3a | MCF-7 | 25 |
| HT-29 | 23 | |
| Derivative 3c | MCF-7 | 30 |
| HT-29 | 28 | |
| Derivative 3f | HT-29 | 25 |
| Derivative 3g | MCF-7 | 42 |
| HT-29 | 30 |
The exceptional potency of these derivatives, with IC50 values in the nanomolar range, underscores the potential of the broader quinoline-carboxylate chemical space in cancer therapy.[5]
Insights into Prostate Cancer Cell Line Activity
A synthesized aryl ester of quinoline-2-carboxylic acid demonstrated potent cytotoxicity against the PC3 human prostate cancer cell line, with an IC50 value of 26 µg/mL.[6] This finding suggests that modifications at the ester group of the 2-carboxylate position can yield compounds with significant anti-prostate cancer activity.
Unraveling the Mechanism of Action: How Do They Work?
The anticancer effects of quinoline derivatives are multifaceted and often involve the induction of programmed cell death (apoptosis) and interference with critical cellular processes.
Induction of Apoptosis
A key mechanism by which many anticancer drugs exert their effects is through the induction of apoptosis. Studies on quinoline-3-carboxylate derivatives have shown that they can trigger this process by activating key executioner proteins called caspases (caspase-3, -8, and -9) and by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[5] An increase in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. Similarly, a study on a quinoline-2-carboxylic acid aryl ester in PC3 prostate cancer cells showed a significant increase in Bax expression and a decrease in Bcl-2 expression, leading to the activation of caspases-7 and -9.[6]
Caption: Intrinsic apoptosis pathway induced by quinoline derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, some quinoline derivatives can halt the cancer cell cycle, preventing their proliferation. The aforementioned study on the quinoline-2-carboxylic acid aryl ester found that the compound caused cell cycle arrest at the S phase in PC3 cells.[6]
Topoisomerase Inhibition
A well-established mechanism for some quinoline-based anticancer agents is the inhibition of topoisomerases. These are essential enzymes that manage the topology of DNA during replication and transcription. By inhibiting topoisomerase II, these compounds can lead to DNA damage and ultimately, cell death.[7][8][9]
Experimental Protocols: A Guide for In Vitro Cytotoxicity Assessment
To ensure the reproducibility and validity of research in this field, standardized experimental protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Step-by-Step MTT Assay Protocol
This protocol is a standard guideline for determining the cytotoxic effects of compounds on adherent cancer cell lines.
1. Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: A typical workflow for an in vitro cytotoxicity MTT assay.
Future Directions and Conclusion
The data presented in this guide strongly suggest that this compound derivatives and their analogs are a promising avenue for the development of novel anticancer therapeutics. Their potent cytotoxic activity against a range of cancer cell lines, including drug-resistant strains, highlights their potential clinical utility.
Future research should focus on:
-
Expanding the scope of testing: Evaluating the efficacy of these compounds against a wider panel of cancer cell lines, including those from lung and prostate cancers, is crucial.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these derivatives will aid in rational drug design and the identification of potential biomarkers for patient stratification.
-
In vivo studies: Promising candidates should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles in a whole-organism context.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 4-Hydroxyquinoline-2-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Among these, the ethyl 4-hydroxyquinoline-2-carboxylate framework has emerged as a particularly promising template for the development of novel therapeutic agents. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on this core, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the causality behind experimental design, present detailed protocols for synthesis and biological evaluation, and visualize key molecular pathways and workflows.
The this compound Scaffold: A Versatile Pharmacophore
The 4-hydroxyquinoline-2-carboxylate core, a key feature of kynurenic acid, an endogenous metabolite, presents multiple points for chemical modification, allowing for the fine-tuning of its pharmacological profile.[3] The ester at the C2 position, the hydroxyl group at C4, and various positions on the benzene ring can be functionalized to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric interactions with biological targets. Understanding how these modifications influence activity is paramount for rational drug design.
Synthesis of this compound Analogs: The Conrad-Limpach Reaction
A cornerstone in the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester.[4][5] This method provides a reliable and versatile route to the core scaffold and its substituted analogs.
General Synthetic Workflow
The synthesis typically proceeds in two main steps: the formation of an enamine intermediate from the reaction of a substituted aniline with diethyl 2-(ethoxymethylene)malonate, followed by a thermally induced cyclization.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
A Comparative Guide to the In Vitro Evaluation of Ethyl 4-hydroxyquinoline-2-carboxylate Derivatives
This guide provides a comprehensive comparison of the in vitro biological activities of Ethyl 4-hydroxyquinoline-2-carboxylate (EHQC) derivatives, a class of compounds demonstrating significant potential in anticancer and antimicrobial research. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data supporting their efficacy and outlines detailed protocols for their evaluation. We will explore the causality behind experimental choices, ensuring a deep, technical understanding of the methodologies presented.
Introduction to this compound and its Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Derivatives of quinoline have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2] this compound and its analogues, a subset of the 4-quinolone class, have emerged as a focal point of research due to their synthetic accessibility and promising biological profiles. These compounds are known to exert their effects through various mechanisms, such as the inhibition of crucial cellular enzymes like topoisomerases and tubulin, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] Their structural similarity to kynurenic acid, an endogenous neuroprotective agent, further broadens their therapeutic potential.[5]
This guide will focus on the in vitro testing of EHQC derivatives, providing a comparative analysis of their performance in key biological assays and offering insights into their mechanisms of action.
Comparative Analysis of In Vitro Anticancer Activity
The anticancer potential of EHQC derivatives is a primary area of investigation. The following table summarizes the cytotoxic activity (IC50 values) of a selection of these compounds against various human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.
| Compound ID | Derivative Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| EHQC-1 | 6-Chloro | MCF-7 (Breast) | 8.80 ± 0.08 | [6] |
| EHQC-2 | 7-Chloro | HCT-116 (Colon) | 1.92 | [7] |
| EHQC-3 | 6-Methyl | A549 (Lung) | 1.12 | [3] |
| EHQC-4 | 7,8-Dimethyl | PANC-1 (Pancreatic) | 4.0 (approx.) | [8] |
| EHQC-5 | N-Propyl | HL-60 (Leukemia) | 0.06 | [3] |
| Doxorubicin | (Standard Drug) | MCF-7 (Breast) | 4.17 ± 0.2 | [9] |
| 5-Fluorouracil | (Standard Drug) | HCT-116 (Colon) | 0.18 to 0.51 | [3] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The presented data is a curated selection for comparative purposes.
Comparative Analysis of In Vitro Antimicrobial Activity
In addition to their anticancer properties, EHQC derivatives have shown promise as antimicrobial agents. The following table presents the Minimum Inhibitory Concentration (MIC) values of selected derivatives against various bacterial and fungal strains.
| Compound ID | Derivative Substitution | Microbial Strain | MIC (µg/mL) | Reference |
| EHQC-A | 2-phenyl | Staphylococcus aureus | 64 | [10] |
| EHQC-B | 2-phenyl, various subs. | Escherichia coli | 128 | [10] |
| EHQC-C | 6-chloro-N-propyl | Candida albicans | 25 | [2][11] |
| EHQC-D | 7-chloro-N-propyl | Aspergillus niger | 25 | [2][11] |
| EHQC-E | 2-sulfoether | Bacillus cereus | 0.8 (µM) | [11] |
| Ciprofloxacin | (Standard Drug) | E. coli | ≤ 0.008 | [11] |
| Ampicillin | (Standard Drug) | S. aureus | 0.12 | [11] |
Note: The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater antimicrobial activity.
Mechanistic Insights: Signaling Pathways and Molecular Targets
The biological activity of EHQC derivatives is underpinned by their interaction with specific molecular targets and the subsequent modulation of cellular signaling pathways. Key mechanisms of action include:
-
Topoisomerase Inhibition: These compounds can stabilize the topoisomerase-DNA cleavage complex, leading to DNA strand breaks and apoptosis.[7][12]
-
Tubulin Polymerization Inhibition: By binding to tubulin, these derivatives can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][14]
-
Kinase Inhibition: Certain derivatives have been shown to inhibit protein kinases, such as those in the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cell survival and proliferation.[8][15]
The following diagram illustrates a generalized signaling pathway for apoptosis and cell cycle arrest induced by EHQC derivatives.
Caption: Generalized signaling pathway of EHQC derivatives.
Experimental Protocols
To ensure the reproducibility and validity of in vitro testing, detailed and standardized protocols are essential. The following sections provide step-by-step methodologies for key assays used to evaluate EHQC derivatives.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the EHQC derivatives in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor properties of N-[2-(dimethylamino)ethyl]carboxamide derivatives of fused tetracyclic quinolines and quinoxalines: a new class of putative topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fangchinoline derivatives induce cell cycle arrest and apoptosis in human leukemia cell lines via suppression of the PI3K/AKT and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
Benchmarking the Antioxidant Potential of Ethyl 4-hydroxyquinoline-2-carboxylate: A Comparative Guide for Researchers
In the relentless pursuit of novel therapeutic agents, the quinoline scaffold has consistently emerged as a privileged structure, demonstrating a wide array of biological activities. Within this class, Ethyl 4-hydroxyquinoline-2-carboxylate, also known as Kynurenic acid ethyl ester, presents a compelling case for investigation as a potent antioxidant. This guide provides a comprehensive framework for benchmarking its antioxidant potential, offering a comparative analysis against established standards. We will delve into the mechanistic underpinnings of antioxidant action, provide detailed experimental protocols for key assays, and present a critical evaluation of its potential, even in the absence of extensive direct experimental data on this specific ester.
The Rationale for Antioxidant Benchmarking
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the identification and characterization of novel antioxidants are of paramount importance in drug discovery. A rigorous, multi-faceted benchmarking approach is essential to not only quantify the radical-scavenging ability of a compound but also to understand its potential efficacy in a biological context.
Mechanisms of Antioxidant Action: From Direct Scavenging to Cellular Defense
The antioxidant prowess of a compound can be manifested through several mechanisms. For phenolic compounds like this compound, the primary modes of action are:
-
Direct Radical Scavenging: The hydroxyl group on the quinoline ring is pivotal, capable of donating a hydrogen atom to neutralize highly reactive free radicals, thereby terminating damaging chain reactions. The stability of the resulting phenoxyl radical is a critical determinant of the compound's antioxidant efficiency.
-
Metal Ion Chelation: Transition metals like iron and copper can catalyze the formation of the highly destructive hydroxyl radical via the Fenton reaction. The quinoline nucleus, with its nitrogen and oxygen atoms, can chelate these metal ions, rendering them inactive.
-
Modulation of Cellular Antioxidant Pathways: Beyond direct scavenging, sophisticated antioxidants can upregulate the body's endogenous defense mechanisms. A key pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
The Nrf2/Antioxidant Response Element (ARE) Signaling Pathway
The Nrf2 pathway is a master regulator of cellular redox homeostasis. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. However, in the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, triggering their transcription. This leads to an increased synthesis of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby fortifying the cell against oxidative damage.
In Vitro Antioxidant Assays: A Step-by-Step Guide
To quantitatively assess the antioxidant potential of this compound, a battery of in vitro assays is indispensable. Each assay targets a different facet of antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and straightforward methods for evaluating radical scavenging activity. The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare a stock solution of the test compound (this compound) and standard antioxidants (e.g., Trolox, Ascorbic Acid, BHT) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test and standard compounds.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test and standard compounds.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
On the day of the assay, dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare dilutions of the test compound and standards as in the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each dilution of the test and standard compounds.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The resulting ferrous iron forms a blue-colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), and the absorbance is measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Prepare dilutions of the test compound and a ferrous sulfate standard.
-
-
Assay Procedure:
-
In a 96-well microplate, add 180 µL of the FRAP reagent.
-
Add 20 µL of the test compound, standard, or blank (solvent).
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined from a standard curve of ferrous sulfate and is expressed as Fe²⁺ equivalents.
-
Cellular Antioxidant Activity (CAA) Assay: Bridging the Gap to Biological Relevance
While in vitro assays are invaluable for initial screening, they do not fully recapitulate the complex environment within a living cell. The Cellular Antioxidant Activity (CAA) assay addresses this limitation by measuring the antioxidant capacity of a compound within a cell culture system.[1][2]
The assay utilizes a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane will inhibit this oxidation, leading to a reduction in fluorescence.
Experimental Workflow:
-
Cell Culture: Plate adherent cells (e.g., HepG2) in a 96-well plate and grow to confluency.
-
Loading with DCFH-DA: Wash the cells and incubate with a solution of DCFH-DA.
-
Treatment: Add the test compound at various concentrations.
-
Induction of Oxidative Stress: Introduce a free radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time.
Comparative Analysis of Antioxidant Potential
Kynurenic acid has been shown to possess significant antioxidant properties, including the ability to scavenge hydroxyl radicals and reduce lipid peroxidation. Furthermore, a study on 4-arylquinoline-2-carboxylates demonstrated their significant antioxidant activity in the FRAP assay and their ability to quench reactive oxygen species in cellular models. The ethyl ester functional group in this compound is not expected to diminish the inherent antioxidant capacity conferred by the 4-hydroxyquinoline core.
The following table provides a comparative overview of the antioxidant potential of standard antioxidants, which can serve as a benchmark for future studies on this compound.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP (Fe²⁺ Equivalents) |
| This compound | Data not available | Data not available | Expected to be significant |
| Trolox | ~3-10 | ~2-5 | High |
| Ascorbic Acid (Vitamin C) | ~5-15 | ~5-10 | High |
| Butylated Hydroxytoluene (BHT) | ~200-300 | ~13 | Moderate |
Note: IC50 values can vary depending on the specific experimental conditions.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental and biological concepts discussed, the following diagrams are provided.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: The Nrf2/ARE Antioxidant Signaling Pathway.
Expert Analysis and Future Directions
The structural attributes of this compound, particularly the 4-hydroxy group, strongly suggest that it possesses intrinsic antioxidant capabilities. Its relationship to kynurenic acid, a known neuroprotectant with antioxidant properties, further bolsters this hypothesis. The ethyl ester modification may enhance its lipophilicity, potentially improving its ability to cross cell membranes and exert its effects within the cellular environment.
However, the lack of direct experimental data is a significant gap. It is imperative that future research endeavors subject this compound to a comprehensive panel of antioxidant assays, including DPPH, ABTS, FRAP, and cellular assays like the CAA. This will not only allow for a direct comparison with established antioxidants but also provide a clearer understanding of its structure-activity relationship.
Furthermore, investigating its ability to activate the Nrf2 signaling pathway would be a crucial next step. Such studies would elucidate whether its protective effects extend beyond direct radical scavenging to the upregulation of endogenous antioxidant defenses, a highly desirable trait for a therapeutic candidate.
References
A Comparative Guide to the Antimicrobial Spectrum of Ethyl 4-hydroxyquinoline-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antimicrobial drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the antimicrobial spectrum of various derivatives of ethyl 4-hydroxyquinoline-2-carboxylate, a key intermediate in the synthesis of bioactive molecules. By synthesizing available experimental data, this document aims to elucidate the structure-activity relationships that govern the antibacterial and antifungal efficacy of these compounds, offering valuable insights for researchers in the field.
The Quinoline Core: A Privileged Scaffold in Antimicrobial Research
Quinoline and its derivatives have long been recognized for their diverse pharmacological activities, including potent antimicrobial properties. The planar bicyclic structure of the quinoline ring system allows for intercalation into DNA and interaction with key bacterial enzymes, leading to the disruption of essential cellular processes. The continuous exploration of this scaffold has yielded numerous clinically significant antibiotics. This guide focuses on derivatives of this compound, a versatile building block that allows for chemical modifications at various positions, leading to a wide array of compounds with distinct antimicrobial profiles.
Mechanism of Action: Targeting Bacterial DNA Replication
The primary mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process essential for the initiation of replication.
-
Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main enzyme responsible for decatenating newly replicated daughter chromosomes.
By forming a stable ternary complex with the enzyme and DNA, quinoline derivatives trap the topoisomerase in its cleavage-competent state. This leads to an accumulation of double-strand DNA breaks, ultimately triggering cell death. The specific affinity for either DNA gyrase or topoisomerase IV can vary among different quinoline derivatives, influencing their spectrum of activity.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 4-hydroxyquinoline-2-carboxylate
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 4-hydroxyquinoline-2-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to excellence in the laboratory necessitates a thorough understanding of the hazards associated with this compound and the procedures for its compliant disposal.
Understanding the Hazard Profile of this compound
Before any disposal procedures are initiated, it is paramount to understand the inherent risks associated with this compound. According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
May cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3) [1][2][3]
Adherence to stringent safety protocols is therefore non-negotiable when handling this chemical in any form, including as a waste product.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 24782-43-2 | [1] |
| Molecular Formula | C₁₂H₁₁NO₃ | [1] |
| Molecular Weight | 217.22 g/mol | [1] |
| Appearance | White to light yellow to light orange crystalline powder | Chem-Impex |
| Melting Point | 216-218 °C | [1] |
| Boiling Point | 343.7°C at 760 mmHg | [2] |
| Flash Point | 161.7 ± 27.9 °C | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
Personal Protective Equipment (PPE): The First Line of Defense
Given the irritant nature of this compound, the following PPE is mandatory when handling the compound or its waste:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]
-
Body Protection: A lab coat, with additional protective clothing if there is a risk of significant exposure.[4]
-
Respiratory Protection: In cases of significant dust generation or inadequate ventilation, a NIOSH-approved respirator is required.[1][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]
Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of laboratory safety.[5]
Step 1: Designate a Waste Container. Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[5]
Step 2: Label the Container. The label must include:
-
The words "Hazardous Waste"[6]
-
The full chemical name: "this compound"[6]
-
The associated hazards (e.g., "Irritant," "Skin/Eye Irritant")[6]
-
The date the waste was first added to the container.[6]
Step 3: Collect the Waste. Carefully transfer all waste, including contaminated consumables (e.g., weighing paper, pipette tips), into the designated container. Minimize the generation of dust.
On-Site Chemical Treatment (for Aqueous Solutions)
For dilute aqueous solutions containing this compound, chemical treatment via alkaline hydrolysis can be an effective method to degrade the ester into the corresponding carboxylate salt and ethanol, which may be less hazardous. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Protocol for Alkaline Hydrolysis:
Objective: To hydrolyze the ethyl ester to the sodium salt of 4-hydroxyquinoline-2-carboxylic acid.
Materials:
-
Waste solution of this compound
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate glassware (beaker, graduated cylinder)
-
Fume hood
Procedure:
-
Place the beaker containing the aqueous waste solution on a stir plate within a fume hood.
-
Begin stirring the solution.
-
Slowly add 1 M NaOH solution to the waste. Monitor the pH of the solution continuously.
-
Continue adding NaOH until the pH is stable in the range of 10-12.
-
Allow the reaction to stir at room temperature for several hours to ensure complete hydrolysis. For more robust esters, gentle heating under reflux may be necessary, similar to procedures for related quinoline esters.[5]
-
After the reaction is complete, the resulting solution containing the sodium salt of 4-hydroxyquinoline-2-carboxylic acid and ethanol should be collected as hazardous waste. While potentially less hazardous than the parent ester, it must still be disposed of through the institution's hazardous waste program.
Final Disposal
For Solid Waste and Treated Liquid Waste:
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.[6] This area should be secure, well-ventilated, and away from incompatible materials.[5]
-
Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5][7]
Emergency Procedures for Spills and Exposure
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is in a solvent, eliminate all sources of ignition.
-
Contain the Spill: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled chemical. Avoid generating dust.
-
Clean-up: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.[4]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Disposal Workflow and Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.co.za [journals.co.za]
- 6. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
A Senior Application Scientist's Guide to Handling Ethyl 4-hydroxyquinoline-2-carboxylate
This document provides essential, field-proven guidance for the safe handling, use, and disposal of Ethyl 4-hydroxyquinoline-2-carboxylate (CAS No. 24782-43-2). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and compliant laboratory environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a deep-rooted culture of safety and excellence.
Hazard Assessment: Understanding the Compound
This compound is a heterocyclic compound that, while crucial for various synthetic applications, presents specific hazards that must be managed.[1] According to the Globally Harmonized System (GHS), this compound is classified with the signal word "Warning" and is associated with specific health risks.[2][3][4]
A thorough understanding of these hazards, summarized in the table below, is the foundational step in our risk assessment and dictates the necessary control measures and personal protective equipment (PPE).
| Hazard Classification | GHS Hazard Statement | Rationale and Implications for Handling |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can lead to localized redness, inflammation, or dermatitis. This necessitates the use of appropriate gloves and protective clothing to prevent dermal exposure.[2][3][5][6] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | The compound, particularly as a powder, can cause significant irritation, pain, or damage upon contact with the eyes. This mandates the use of chemical safety goggles at all times.[2][3][5][6] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. Handling requires engineering controls like fume hoods and, where necessary, respiratory protection.[2][3][5][6] |
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all approach; it is a direct response to the hazards identified above. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification and Best Practices |
| Eye and Face Protection | Chemical safety goggles (ANSI Z87.1 certified) | Goggles provide a seal around the eyes to protect against dust and potential splashes.[7] In procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[8][9] |
| Skin Protection | Nitrile or Neoprene Gloves | These materials offer chemical resistance against a range of substances. Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated waste after handling the compound.[8][9][10] |
| Laboratory Coat | A buttoned lab coat made of a suitable material like cotton should be worn to protect skin and personal clothing from contamination.[10] | |
| Respiratory Protection | N95 Dust Mask (minimum) | When weighing or transferring the solid compound where dust generation is possible, an N95-rated dust mask is essential to mitigate respiratory irritation.[4] For procedures with a higher potential for aerosolization or in cases of inadequate ventilation, a higher level of protection, such as a half- or full-face air-purifying respirator with HEPA cartridges, is required.[9][11] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.[10] |
The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the compound.
Operational Plan: From Benchtop to Disposal
A meticulous operational plan is critical for minimizing exposure and preventing incidents. This plan must encompass every stage of the chemical's lifecycle in the laboratory.
Step 1: Preparation and Pre-Handling
-
Designate a Work Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to control potential dust and vapors.[12]
-
Assemble Materials: Before handling the compound, ensure all necessary equipment (spatulas, glassware, etc.), spill cleanup materials, and waste containers are readily accessible.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.
-
Don PPE: Put on all required PPE as determined by your risk assessment (see Section 2).
Step 2: Handling and Experimental Use
-
Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to minimize dust creation.[8] Perform this task within a fume hood or a balance enclosure.
-
Labeling: All containers holding the compound, including temporary vessels like flasks and beakers, must be clearly labeled with the chemical name and associated hazards, in accordance with OSHA's guidelines.[13]
-
Container Management: Keep containers of the chemical tightly closed when not in use.[3][12]
-
Post-Handling Hygiene: After handling is complete, and before leaving the laboratory, remove gloves and wash hands thoroughly with soap and water.[9][12] Do not eat, drink, or smoke in the work area.[12]
Emergency and Disposal Plan
Preparedness is key to mitigating the impact of an accidental release.
Spill Response
In the event of a spill, your immediate priority is to ensure personnel safety and contain the material.
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: For a small spill of solid powder, you may proceed with cleanup if you are trained and have the appropriate PPE, including respiratory protection.[11] For large spills, or if you are not trained, evacuate the area, restrict access, and contact your institution's Environmental Health and Safety (EHS) office immediately.[11]
-
Cleanup Procedure (for trained personnel with a small powder spill):
-
Ensure you are wearing the full PPE outlined in Section 2, including an N95 respirator or higher.[11]
-
Gently cover the spill with wet paper towels or other absorbent material to prevent the powder from becoming airborne.[11][14]
-
Once the powder is wetted, carefully scoop the material and absorbent into a designated hazardous waste container.[15][16]
-
Decontaminate the spill area with an appropriate cleaning agent, then wipe clean.
-
Place all cleanup materials, including contaminated gloves and towels, into a sealed and clearly labeled hazardous waste bag or container.[15][17]
-
Waste Disposal
Proper disposal is a legal and ethical requirement, governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[18][19][20]
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste. Do not dispose of it in the standard trash or down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, absorbent pads) are considered hazardous waste.[16]
-
Containerization and Labeling: Collect all hazardous waste in a compatible, sealed container. The container must be labeled with the words "Hazardous Waste" and a full description of the contents.
-
Disposal Protocol: Follow your institution's specific procedures for hazardous waste pickup and disposal through a licensed vendor.
By adhering to this comprehensive safety and handling framework, you contribute to a secure research environment, ensuring that our pursuit of scientific advancement is built upon a foundation of unwavering safety and integrity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 4-羟基-2-喹啉羧酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
